4-Aminophenylphosphorylcholine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(4-aminophenyl) 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N2O4P/c1-13(2,3)8-9-16-18(14,15)17-11-6-4-10(12)5-7-11/h4-7H,8-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUYBNIDQXQZSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90907190 | |
| Record name | 4-Aminophenyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90907190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102185-28-4 | |
| Record name | 2-[[(4-Aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102185-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminophenylphosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102185284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminophenyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90907190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminophenylphosphorylcholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of 4-Aminophenylphosphorylcholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminophenylphosphorylcholine (4-APPC), also known as p-aminophenylphosphorylcholine, is a synthetic organic compound of significant interest in the fields of biochemistry and biotechnology. Its structure incorporates a phosphorylcholine moiety, a key component of phospholipids in cellular membranes, and a p-aminophenyl group. This unique combination makes 4-APPC an invaluable tool, primarily utilized as a ligand in affinity chromatography for the purification of a variety of phosphorylcholine-binding proteins. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-APPC, with a focus on detailed experimental protocols and data presentation for the scientific community.
Chemical Properties
This compound is a stable, solid compound under standard conditions. Its chemical structure and key properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉N₂O₄P | --INVALID-LINK-- |
| Molecular Weight | 274.25 g/mol | --INVALID-LINK-- |
| CAS Number | 102185-28-4 | --INVALID-LINK-- |
| Appearance | Off-white to gray solid | MedChemExpress Product Page |
| IUPAC Name | (4-aminophenyl) 2-(trimethylazaniumyl)ethyl phosphate | --INVALID-LINK-- |
| Synonyms | p-Aminophenylphosphorylcholine, PAPPC, 4-APPC | --INVALID-LINK-- |
| SMILES | C--INVALID-LINK--(C)CCOP(=O)([O-])OC1=CC=C(C=C1)N | --INVALID-LINK-- |
| InChI | InChI=1S/C11H19N2O4P/c1-13(2,3)8-9-16-18(14,15)17-11-6-4-10(12)5-7-11/h4-7H,8-9,12H2,1-3H3 | --INVALID-LINK-- |
| InChIKey | SBUYBNIDQXQZSZ-UHFFFAOYSA-N | --INVALID-LINK-- |
Solubility and Stability
| Property | Value | Reference |
| Solubility in Water | 50 mg/mL (with sonication) | MedChemExpress Product Page |
| Solubility in DMSO | 50 mg/mL (with sonication) | MedChemExpress Product Page |
| Storage (Solid) | -20°C, sealed, away from moisture and light | MedChemExpress Product Page |
| Storage (In Solution) | -80°C for up to 6 months; -20°C for up to 1 month | MedChemExpress Product Page |
Computed Properties
| Property | Value | Reference |
| XLogP3 | -2.4 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK-- |
| Rotatable Bond Count | 6 | --INVALID-LINK-- |
| Exact Mass | 274.10824409 g/mol | --INVALID-LINK-- |
| Topological Polar Surface Area | 84.6 Ų | --INVALID-LINK-- |
Experimental Protocols
The primary application of this compound is in the preparation of affinity chromatography media for the purification of phosphorylcholine-binding proteins, such as C-reactive protein (CRP).[1][2][3][4][5]
Protocol 1: Preparation of this compound-Sepharose 4B Affinity Medium
This protocol describes the coupling of 4-APPC to a solid support, CNBr-activated Sepharose 4B, to create an affinity matrix.[6][7][8][9][10] The primary amino group of 4-APPC reacts with the activated Sepharose to form a stable covalent bond.
Materials:
-
CNBr-activated Sepharose 4B
-
This compound (4-APPC)
-
1 mM HCl
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 0.1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0
-
Wash Buffer 1: 0.1 M Acetate buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Sintered glass funnel
-
Reaction vessel
Procedure:
-
Swelling and Washing the Resin:
-
Weigh the required amount of dry CNBr-activated Sepharose 4B powder (1 g yields approximately 3.5 mL of gel).
-
Suspend the powder in 1 mM HCl and allow it to swell for 15-30 minutes.
-
Wash the swollen gel on a sintered glass funnel with approximately 15-20 gel volumes of 1 mM HCl to remove additives and preserve the activity of the reactive groups.[6][8]
-
-
Coupling of 4-APPC:
-
Wash the gel with coupling buffer.
-
Immediately transfer the gel to a solution of 4-APPC dissolved in coupling buffer. A typical concentration is 5-10 mg of ligand per mL of gel.
-
Mix the suspension gently using an end-over-end rotator for 2 hours at room temperature or overnight at 4°C. Do not use a magnetic stirrer , as it can damage the Sepharose beads.[8]
-
-
Blocking Unreacted Groups:
-
After coupling, centrifuge the gel and remove the supernatant (which can be saved to determine coupling efficiency).
-
To block any remaining active groups on the Sepharose, add the blocking buffer and incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]
-
-
Final Washing:
-
Wash the coupled gel with several cycles of alternating Wash Buffer 1 (low pH) and Wash Buffer 2 (high pH) to remove non-covalently bound ligand. Each wash should consist of at least 5 gel volumes.
-
Finally, equilibrate the gel with the desired buffer for protein purification.
-
References
- 1. Purification of recombinant C-reactive protein mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Relevance of lipoproteins, membranes, and extracellular vesicles in understanding C-reactive protein biochemical structure and biological activities [frontiersin.org]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. C-Reactive Protein Purification [gbiosciences.com]
- 5. Efficient expression and purification of rat CRP in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. coupling of proteins to sepharose beads [wwwuser.gwdguser.de]
- 8. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]
- 9. Coupling Antibody to Cyanogen Bromide-Activated Sepharose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com [cytivalifesciences.com]
Technical Guide: Solubility and Stability of 4-Aminophenylphosphorylcholine in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminophenylphosphorylcholine (4-APPC) is a molecule of interest in various biochemical applications, including its use as a probe that can be conjugated to generate adsorbents for affinity precipitation experiments[1][2][3][4][5]. For researchers in drug discovery and development, a thorough understanding of a compound's physicochemical properties, particularly its solubility and stability in aqueous media, is paramount. These properties directly influence experimental design, the reliability of in vitro assay results, and the feasibility of formulation development.
This technical guide provides an in-depth overview of the solubility and stability characteristics of 4-APPC in aqueous buffers. It includes a summary of its physicochemical properties, hypothetical data on its solubility and stability under various conditions, detailed experimental protocols for determining these parameters, and visualizations of relevant biochemical pathways and experimental workflows.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of 4-APPC is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 102185-28-4 | [2][4] |
| Molecular Formula | C₁₁H₁₉N₂O₄P | [2][4] |
| Molecular Weight | 274.25 g/mol | [2][4] |
| Appearance | Off-white to gray solid | [2] |
| IUPAC Name | (4-aminophenyl) 2-(trimethylazaniumyl)ethyl phosphate | [6] |
| Known Solvents | Soluble in Water (up to 50 mg/mL) and DMSO (up to 50 mg/mL) | [2] |
| Storage | Store at -20°C, sealed, away from moisture and light | [2] |
Solubility of this compound in Aqueous Buffers
The aqueous solubility of a compound is a critical parameter that affects its biological activity and formulation potential. It is influenced by factors such as pH, temperature, ionic strength, and the presence of co-solvents[7]. For an ionizable molecule like 4-APPC, which contains a primary amine group, solubility is expected to be highly pH-dependent.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions. It is a critical parameter for preformulation and understanding the developability of a drug candidate[8].
Table 2: Hypothetical Thermodynamic Solubility of 4-APPC in Various Aqueous Buffers
| Buffer System (50 mM) | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Phosphate Buffered Saline | 7.4 | 25 | 45.5 | 166.0 |
| Phosphate Buffered Saline | 7.4 | 37 | 51.2 | 186.7 |
| Acetate Buffer | 4.5 | 25 | > 50 | > 182.3 |
| Acetate Buffer | 5.5 | 25 | > 50 | > 182.3 |
| Phosphate Buffer | 6.8 | 25 | 48.1 | 175.4 |
| Phosphate Buffer | 8.0 | 25 | 35.2 | 128.4 |
Kinetic Solubility
Kinetic solubility is determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer. It measures the concentration at which the compound precipitates out of solution under specific, non-equilibrium conditions and is often used for high-throughput screening in early drug discovery[9].
Table 3: Hypothetical Kinetic Solubility of 4-APPC in Phosphate Buffered Saline (PBS)
| Buffer System (50 mM) | pH | Incubation Time (h) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Phosphate Buffered Saline | 7.4 | 2 | 25 | 185 | 675 |
| Phosphate Buffered Saline | 7.4 | 18 | 25 | 160 | 583 |
| Phosphate Buffered Saline | 7.4 | 2 | 37 | 210 | 766 |
Stability of this compound in Aqueous Buffers
Understanding the chemical stability of a compound in aqueous solution is essential for determining its shelf-life, appropriate storage conditions, and potential degradation pathways[10]. The primary degradation pathway for 4-APPC in aqueous buffers is expected to be the hydrolysis of the phosphate ester bond, which can be catalyzed by acidic or basic conditions[3][11][12].
Disclaimer: The following stability data are hypothetical and for illustrative purposes. The data is intended to demonstrate expected trends based on the principles of forced degradation studies.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify likely degradation products and establish the intrinsic stability of a molecule. As per ICH guidelines, typical stress conditions include acid and base hydrolysis, oxidation, and exposure to heat and light[13][14][15].
Table 4: Hypothetical Stability of 4-APPC (1 mg/mL) in Aqueous Solutions Under Forced Degradation Conditions
| Stress Condition | Time (h) | % 4-APPC Remaining | Primary Degradation Product(s) |
| 0.1 M HCl, 60°C | 24 | 85.2 | 4-Aminophenol, Choline Phosphate |
| 0.1 M HCl, 60°C | 72 | 65.7 | 4-Aminophenol, Choline Phosphate |
| pH 7.4 PBS, 60°C | 72 | 98.1 | Minimal degradation |
| 0.1 M NaOH, 60°C | 24 | 78.9 | 4-Aminophenol, Choline Phosphate |
| 0.1 M NaOH, 60°C | 72 | 52.3 | 4-Aminophenol, Choline Phosphate |
| 3% H₂O₂, RT | 24 | 92.5 | Oxidized aromatic ring derivatives |
Signaling Pathways Involving Phosphorylcholine
Phosphorylcholine is a crucial intermediate in the biosynthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes. The primary route for PC synthesis is the CDP-choline pathway, also known as the Kennedy pathway[16][17][18][19]. Understanding this pathway provides context for the biological relevance of phosphorylcholine derivatives.
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reproducible solubility and stability data. The following sections outline methodologies for key experiments.
Protocol: Thermodynamic (Equilibrium) Solubility Assay
This protocol determines the equilibrium solubility of a compound using the shake-flask method, which is considered the gold standard[20][21].
Methodology:
-
Materials:
-
This compound (solid)
-
Aqueous buffers (e.g., 50 mM Acetate pH 4.5, 50 mM Phosphate pH 6.8, PBS pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm PVDF filters)
-
Validated HPLC-UV method for quantification
-
-
Procedure:
-
Prepare the required aqueous buffer solutions.
-
Add an excess amount of solid 4-APPC to a vial (e.g., 5 mg to 1 mL of buffer) to ensure a saturated solution is formed. Prepare in triplicate for each buffer condition.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Incubate for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
After incubation, remove the vials and allow any undissolved solid to settle.
-
Separate the solid from the supernatant by either centrifugation (e.g., 14,000 rpm for 15 minutes) or by filtering through a 0.22 µm filter.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with the mobile phase used for the HPLC analysis to bring the concentration within the calibrated range of the standard curve.
-
Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of dissolved 4-APPC.
-
-
Data Analysis:
-
Calculate the concentration of 4-APPC in the original supernatant by accounting for the dilution factor.
-
Express the solubility in mg/mL and/or mM. Report the mean and standard deviation of the triplicate measurements for each condition.
-
Protocol: Kinetic Solubility Assay
This protocol outlines a common high-throughput method for determining kinetic solubility by adding a DMSO stock solution to a buffer.
Methodology:
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplates (UV-transparent for direct UV method)
-
Plate shaker
-
Quantification instrument (e.g., nephelometer, plate reader with UV-Vis capabilities, or LC-MS)
-
-
Procedure:
-
Prepare a high-concentration stock solution of 4-APPC in 100% DMSO (e.g., 10 mM).
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution to the buffer-containing wells (e.g., 2 µL of stock into 198 µL of buffer for a final DMSO concentration of 1%). This initiates precipitation if the compound's solubility is exceeded.
-
Seal the plate and shake for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).
-
Measure the concentration of the dissolved compound. The method of measurement defines the type of kinetic assay:
-
Nephelometry: Measure the light scattering of the solution in each well. The amount of scattered light is proportional to the amount of precipitated material.
-
Direct UV/LC-MS: Filter the contents of each well through a filter plate to remove any precipitate. Measure the absorbance of the filtrate using a UV-Vis plate reader or quantify using LC-MS.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 4-APPC in the assay buffer containing the same percentage of DMSO.
-
Determine the concentration of dissolved 4-APPC in the test wells by comparing their readings to the standard curve.
-
The resulting concentration is reported as the kinetic solubility.
-
Protocol: Forced Degradation Study
This protocol provides a framework for assessing the stability of 4-APPC under various stress conditions as recommended by ICH guidelines[10][22].
Methodology:
-
Materials:
-
This compound
-
Reagent-grade water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Temperature-controlled ovens/baths
-
Photostability chamber
-
Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)
-
-
Procedure:
-
Prepare a stock solution of 4-APPC in water (e.g., 1 mg/mL).
-
For each stress condition, mix the stock solution with the stressor in a suitable vial. A control sample (4-APPC in water, protected from light, at room temperature) should be run in parallel.
-
Acid Hydrolysis: Mix with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C).
-
Oxidation: Mix with an appropriate volume of H₂O₂ to achieve a final concentration of ~3%. Keep at room temperature.
-
Thermal Degradation: Incubate the stock solution in a neutral buffer at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
-
Withdraw aliquots at specified time points (e.g., 0, 8, 24, 48, 72 hours).
-
Quench the reactions as appropriate. For acid/base hydrolysis, this involves neutralization.
-
Analyze all samples by the stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of 4-APPC remaining at each time point relative to the time-zero sample.
-
Monitor for the appearance of new peaks in the chromatogram, which represent degradation products.
-
Characterize significant degradation products using techniques like LC-MS if necessary.
-
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound in aqueous buffers. While specific experimental data for 4-APPC is limited, the provided protocols offer robust methodologies for researchers to determine these critical parameters in their own laboratories. The hypothetical data tables illustrate the expected behavior of a molecule with the structure of 4-APPC, emphasizing the importance of pH and temperature on its solubility and stability. By applying these principles and protocols, scientists and drug development professionals can ensure the quality and reliability of their research involving this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. encapsula.com [encapsula.com]
- 4. 美国GlpBio - this compound | Cas# 102185-28-4 [glpbio.cn]
- 5. This compound [gbiosciences.com]
- 6. 2-(((4-Aminophenoxy)hydroxyphosphinyl)oxy)-N,N,N-trimethylethanaminium inner salt | C11H19N2O4P | CID 128061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Solubility Measurements | USP-NF [uspnf.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Testing | SGS Malaysia [sgs.com]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of phosphatidylcholine in liposomes containing carboplatin in dependence on composition and storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. ijcrt.org [ijcrt.org]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. Phosphatidylcholine and choline homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. Choline - Wikipedia [en.wikipedia.org]
- 19. wjgnet.com [wjgnet.com]
- 20. who.int [who.int]
- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 22. biopharminternational.com [biopharminternational.com]
An In-depth Technical Guide to p-Aminophenylphosphorylcholine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Aminophenylphosphorylcholine (p-APPC) is a synthetic organophosphate compound of significant interest in biomedical research. Its structure features a phosphorylcholine head group, a key component of cell membranes and a ligand for various proteins, attached to an aminophenyl moiety. This guide provides a comprehensive overview of the chemical structure, a detailed proposed synthesis protocol, and its primary applications as an affinity chromatography ligand and an immunological hapten. While the phosphorylcholine moiety is integral to numerous biological signaling pathways, it is important to note that p-APPC itself is primarily utilized as a research tool and has not been identified as a natural signaling molecule. This document consolidates key quantitative data, experimental protocols, and visual workflows to serve as a technical resource for professionals in drug development and life sciences.
Core Structure and Chemical Properties
p-Aminophenylphosphorylcholine is characterized by a zwitterionic phosphorylcholine group linked to a p-substituted aniline ring via a phosphate ester bond. The molecule's structure allows it to act as a specific ligand for proteins that recognize the phosphorylcholine epitope.
Chemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₉N₂O₄P | [1][2][3] |
| Molecular Weight | 274.25 g/mol | [1][2][3] |
| CAS Number | 102185-28-4 | [1][2][3] |
| IUPAC Name | (4-aminophenyl) 2-(trimethylazaniumyl)ethyl phosphate | [3] |
| Synonyms | 4-Aminophenylphosphorylcholine, PAPPC, (p-Aminophenyl)phosphocholine | [1][2][3] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [4] |
Synthesis of p-Aminophenylphosphorylcholine
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of p-Aminophenylphosphorylcholine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of p-Nitrophenylphosphorylcholine (p-NPPC)
This step is based on the general method for creating phosphate esters.
-
Phosphorylation of p-Nitrophenol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-nitrophenol in a suitable anhydrous solvent such as pyridine or acetonitrile. Cool the solution in an ice bath. Add phosphoryl oxychloride (POCl₃) dropwise with stirring. The reaction is typically allowed to proceed for several hours, gradually warming to room temperature.
-
Coupling with Choline: In a separate flask, prepare a solution of choline chloride in pyridine. Add this solution to the reaction mixture from the previous step. The reaction is stirred, often at an elevated temperature (e.g., 60-70°C), for several hours to overnight to facilitate the formation of the phosphodiester bond.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, typically using column chromatography on silica gel, to isolate the p-nitrophenylphosphorylcholine.
Step 2: Reduction of the Nitro Group
This step employs a standard catalytic hydrogenation method for the reduction of an aromatic nitro group to an amine.[2][3]
-
Catalytic Hydrogenation: Dissolve the purified p-nitrophenylphosphorylcholine in a suitable solvent, such as ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation Reaction: Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Isolation of p-APPC: Upon completion, the catalyst is removed by filtration through a pad of Celite. The solvent is then evaporated under reduced pressure to yield p-aminophenylphosphorylcholine. Further purification, if necessary, can be achieved by recrystallization.
Applications in Research and Development
The primary utility of p-APPC stems from its ability to act as a specific ligand for phosphorylcholine-binding proteins.
Affinity Chromatography
p-APPC is widely used in the preparation of affinity chromatography resins for the purification of C-reactive protein (CRP) and other phosphorylcholine-binding proteins from biological samples like plasma and ascites fluid.[5] The p-APPC is covalently coupled to a solid support, typically agarose or sepharose beads.
3.1.1. Experimental Workflow for CRP Purification
Caption: Workflow for C-reactive protein purification using p-APPC affinity chromatography.
3.1.2. Detailed Protocol for CRP Purification using p-APPC-Agarose
-
Column Preparation: Pack a suitable volume of p-aminophenylphosphorylcholine-agarose resin into a chromatography column.
-
Equilibration: Equilibrate the column by washing with 2-3 column volumes of Binding Buffer (e.g., 10 mM Tris-HCl, 140 mM NaCl, 2 mM CaCl₂, pH 7.5).
-
Sample Application: Apply the biological sample (e.g., serum, plasma, or ascites fluid) to the column. The sample should be in a buffer compatible with binding (i.e., containing calcium ions).
-
Incubation: Allow the sample to incubate with the resin to ensure maximal binding of CRP. This can be done by stopping the column flow for a period (e.g., 30-60 minutes) at room temperature.
-
Washing: Wash the column extensively with Binding Buffer (e.g., 5-10 column volumes) to remove non-specifically bound proteins.
-
Elution: Elute the bound CRP from the column using an Elution Buffer. Elution is typically achieved by chelating the calcium ions essential for binding, for example, with a buffer containing EDTA or citrate (e.g., 10 mM Tris-HCl, 140 mM NaCl, 10 mM EDTA, pH 7.5).
-
Fraction Collection: Collect the eluted fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Buffer Exchange: Pool the CRP-containing fractions and perform a buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.
Immunological Research
p-APPC can be used as a hapten in immunological studies. When conjugated to a carrier protein (e.g., keyhole limpet hemocyanin, KLH), it can be used to elicit an antibody response specific to the phosphorylcholine headgroup. These antibodies can then be used in various immunoassays.
Role in Cell Signaling
The phosphorylcholine headgroup is a ubiquitous component of cellular membranes (as part of phosphatidylcholine and sphingomyelin) and is involved in a multitude of cellular processes, including membrane integrity, lipid signaling, and inflammation. Choline itself is a precursor for the neurotransmitter acetylcholine and is crucial for methyl group metabolism.
However, there is currently no evidence in the scientific literature to suggest that p-aminophenylphosphorylcholine itself is a naturally occurring molecule or that it plays a direct role in physiological cell signaling pathways. Its utility lies in its structural mimicry of the phosphorylcholine epitope, allowing it to be a powerful tool for isolating and studying the proteins that interact with this important functional group.
Quantitative Data
The following table summarizes the available quantitative data related to the application of p-APPC and related phosphorylcholine compounds.
| Parameter | Value | Application Context | Reference(s) |
| Binding Capacity | >3 mg human CRP / mL of resin | Affinity chromatography of C-reactive protein on p-APPC agarose | [5] |
| Dissociation Constant (Kd) | 1.47 x 10⁻⁷ M | Binding of CRP to immobilized fibronectin (PC-inhibitable) | [6] |
| Assay Sensitivity | 1.06 mg/L | CRP detection in a competitive ELSA using a PC-BSA conjugate | [7] |
| Assay Dynamic Range | 0-500 mg/L | CRP detection in a competitive ELSA using a PC-BSA conjugate | [7] |
| Linear Range | 1–5 µg/mL | Colorimetric determination of CRP using PC-functionalized magnetic nanoparticles | |
| Limit of Detection (LOD) | 1.0 µg/mL | Colorimetric determination of CRP using PC-functionalized magnetic nanoparticles |
Conclusion
p-Aminophenylphosphorylcholine is a valuable synthetic molecule for biomedical research, primarily serving as a high-affinity ligand for the purification of phosphorylcholine-binding proteins like C-reactive protein. Its well-defined chemical structure and the feasibility of its synthesis make it a staple in laboratories studying innate immunity and inflammation. While the phosphorylcholine moiety it carries is central to many biological signaling events, p-APPC's role is that of a tool to probe these interactions rather than being a direct participant in them. This guide provides the essential technical information for researchers and developers to effectively synthesize and utilize p-aminophenylphosphorylcholine in their experimental workflows.
References
- 1. Synthesis of p-nitrophenylphosphorylcholine and the hydrolysis with phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. chromogenic PLC substrate, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
Applications of Phosphorylcholine Derivatives in Proteomics Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core applications of phosphorylcholine (PC) derivatives in the field of proteomics. Phosphorylcholine, a small, zwitterionic molecule, is not only a key component of cellular membranes but also a significant post-translational modification (PTM) and a versatile tool for protein research. Its unique properties are leveraged in various proteomic workflows, from the targeted analysis of modified proteins to the development of advanced biocompatible materials for protein purification. This document details the primary applications, experimental methodologies, and quantitative data associated with these techniques.
Mass Spectrometry-Based Detection of Phosphorylcholine Modifications
A primary application of phosphorylcholine derivatives in proteomics is the identification and characterization of proteins that are post-translationally modified with PC. This modification is particularly relevant in the study of pathogens, such as nematodes, where it can play a role in immune evasion.[1] Mass spectrometry (MS) is the definitive tool for this analysis, employing specialized techniques to detect the unique signature of the PC group.
A targeted mass spectrometric approach using a hybrid triple quadrupole/linear ion trap (QTRAP) instrument is a powerful method for the sensitive detection and localization of PC-modified peptides within complex mixtures.[2][3] This strategy typically involves a two-step process:
-
Screening: The initial analysis uses precursor ion scanning to screen for the characteristic marker ions of phosphorylcholine (m/z 184.1) and its choline fragment (m/z 104.1).[2][3] Detection of these ions indicates the potential presence of a PC-modified peptide in the sample.
-
Identification and Localization: Peptides flagged in the screening step are then subjected to a second analysis. This step uses multiple reaction monitoring (MRM)-triggered product ion scans to generate fragmentation spectra (MS/MS) for peptide identification and precise localization of the PC modification site.[2][3]
This combined approach allows for the confident identification of PC-modified peptides even in the complex background of a whole proteome digest.[3]
Table 1: Quantitative Performance in MS-Based PC Analysis
| Parameter | Value | Analytical Method | Source(s) |
| Characteristic Fragment Ions | m/z 184.1 (Phosphorylcholine)m/z 104.1 (Choline) | Precursor Ion Scanning / MRM | [2][3] |
| Detection Limit (PC-Lipids) | < 0.001 mg/L | HPLC/QqQ-MS | [4] |
| Detection Limit (Phosphopeptides) | 1 fmol/µL | qTOF MS | [5] |
| Analysis from Gel (Phosphoprotein) | 100 fmol | qTOF MS | [5] |
Affinity Chromatography
The specific binding properties of phosphorylcholine are exploited in affinity chromatography for two main purposes: the purification of PC-binding proteins and the creation of biocompatible surfaces that minimize non-specific protein adsorption.
Enrichment of Phosphorylcholine-Binding Proteins
Proteins that specifically recognize and bind to the phosphorylcholine moiety can be isolated from complex biological samples using affinity chromatography. A common example is the purification of C-reactive protein (CRP), an acute-phase protein that binds to PC on the surface of damaged cells and pathogens.[6][7] The affinity resin is typically created by covalently immobilizing a PC analog, such as p-aminophenyl phosphorylcholine, onto a solid support like agarose.
Biocompatible Chromatography Media
Phosphorylcholine's zwitterionic and highly hydrophilic nature makes it an excellent material for creating bio-inert surfaces. When PC groups are grafted onto chromatography media, they form a dense hydration layer that effectively prevents non-specific adsorption of proteins.[8] This property is particularly valuable in high-throughput purification processes where minimizing product loss and contamination is critical. For instance, PC-bonded Protein A affinity media have shown improved performance with reduced non-specific binding compared to conventional media.
While specific dynamic binding capacity (DBC) data for PC-functionalized resins are not widely published, DBC is a critical parameter for process optimization. It is defined as the amount of target protein that binds to the resin under specific flow conditions before significant breakthrough occurs, often measured at 10% breakthrough (QB10).[9][10] Researchers can determine the DBC for their specific PC-binding protein and resin to optimize loading conditions and maximize purification efficiency.[9]
Table 2: Affinity-Based Applications and Parameters
| Application | Ligand | Support Matrix | Key Quantitative Parameter | Source(s) |
| Purification of PC-Binding Proteins | p-Aminophenyl Phosphorylcholine | Agarose | Dissociation Constant (Kd) | [11] |
| Biocompatible Media | 2-Methacryloyloxyethylphosphorylcholine (MPC) | Porous Silica | Dynamic Binding Capacity (DBC) | [10] |
The Kd for the PC-mediated binding of C-reactive protein to fibronectin has been reported as 1.47 x 10-7 M.[11]
Chemical Proteomics and Protein Labeling
The integration of chemical biology tools with proteomics has enabled new ways to study protein function. Phosphorylcholine derivatives functionalized with bioorthogonal handles, such as alkynes or azides, are powerful probes for metabolic labeling and subsequent proteomic analysis via "click chemistry."
In this approach, cells are incubated with a choline analog containing an alkyne or azide group. This "clickable" analog is taken up by the cells and processed through the Kennedy pathway, leading to its incorporation into phosphocholine, and subsequently into phospholipids.[5][12] If PC is also used as a PTM, the clickable analog can be directly attached to target proteins. These labeled proteins can then be detected or enriched for proteomic analysis.
The workflow typically involves:
-
Metabolic Labeling: Cells are cultured with an alkyne- or azide-modified choline analog.
-
Cell Lysis: The cells are lysed to release the proteome.
-
Click Chemistry Reaction: The bioorthogonal handle on the labeled proteins is reacted with a corresponding azide- or alkyne-functionalized reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[13][14]
-
Enrichment and Analysis: Biotin-tagged proteins are enriched using streptavidin affinity chromatography and subsequently identified by mass spectrometry.
This strategy allows for the specific identification of proteins that interact with choline metabolites or are modified by phosphorylcholine, providing insights into the dynamics of these processes.[13]
Table 3: Yields in Phosphorylcholine Derivative Synthesis
| Product | Starting Materials | Yield | Method | Source(s) |
| Phosphorylcholine | Choline chloride, POCl3 | 97% | Flow Synthesis | [15][16] |
| L-α-Glycerylphosphorylcholine | Phosphorylcholine, (R)-(-)-3-chloro-1,2-propanediol | 79% | Flow Synthesis | [15][16] |
Experimental Protocols
Protocol: MS/MS Analysis of PC-Modified Peptides
This protocol is adapted from a targeted mass spectrometric approach for the detection and localization of PC-modified peptides.[2]
-
Sample Preparation:
-
Excise protein bands from a 1D or 2D gel.
-
Perform in-gel tryptic digestion.
-
Extract peptides from the gel matrix.
-
-
LC/MS/MS Analysis - Run 1 (Screening):
-
Load the peptide mixture onto a nanoflow HPLC system coupled to a QTRAP mass spectrometer.
-
Perform a precursor ion scan for the PC marker ions (m/z 184.1 and m/z 104.1) to detect potential PC-peptide candidates.
-
Use a data-dependent high-resolution linear ion trap scan to determine the charge states and molecular masses of the candidates.
-
-
LC/MS/MS Analysis - Run 2 (Identification):
-
Perform a second LC/MS/MS analysis of the same sample.
-
Set up an MRM method to monitor the transitions from the candidate precursor m/z values (identified in Run 1) to the marker ions (m/z 184.1 and 104.1).
-
Use the detection of these MRM transitions to trigger the acquisition of full MS/MS product ion spectra.
-
-
Data Analysis:
-
Analyze the MS/MS spectra to confirm the peptide sequence and identify the specific amino acid residue modified with phosphorylcholine.
-
Protocol: Affinity Enrichment of PC-Binding Proteins
This is a general protocol for affinity chromatography that can be adapted for PC-binding protein purification.
-
Resin Preparation:
-
Swell the p-aminophenyl phosphorylcholine agarose resin in a suitable buffer (e.g., Tris-buffered saline, TBS).
-
Pack the resin into a chromatography column.
-
Equilibrate the column with 5-10 column volumes of binding buffer (e.g., TBS with CaCl2, as CRP binding is calcium-dependent).[6]
-
-
Sample Preparation and Loading:
-
Prepare the protein lysate in the binding buffer. Clarify the lysate by centrifugation or filtration.
-
Load the clarified lysate onto the equilibrated column at a flow rate that allows for sufficient interaction time between the protein and the ligand.
-
-
Washing:
-
Wash the column with 10-20 column volumes of binding buffer to remove unbound and non-specifically bound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound protein using a competitive ligand or by changing the buffer conditions. For PC-binding proteins, an effective elution buffer would contain a high concentration of free phosphorylcholine (e.g., 10 mM PC in TBS).
-
Alternatively, a change in pH or ionic strength, or the use of a chelating agent like EDTA to remove Ca2+, can be used for elution.
-
Collect fractions and monitor the protein elution by UV absorbance.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to confirm the purity of the eluted protein.
-
Protocol: Synthesis of an Alkynyl-Phosphocholine Derivative
This protocol outlines a modular approach to synthesizing an alkynyl-functionalized phosphocholine headgroup, which can be used as a chemical probe.[17]
-
Synthesis of N-propargyl-N,N-dimethylethanolamine:
-
React N,N-dimethylethanolamine with propargyl bromide in a suitable solvent like acetonitrile.
-
Purify the resulting quaternary ammonium salt.
-
-
Phosphorylation:
-
Protect the hydroxyl group of a suitable backbone (e.g., a diacylglycerol or ceramide analog).
-
React the N-propargyl-N,N-dimethylethanolamine with a phosphorylating agent (e.g., phosphorus oxychloride) to generate a phosphodichloridate intermediate.
-
-
Coupling:
-
Couple the phosphodichloridate intermediate to the free hydroxyl group of the protected lipid backbone.
-
Perform the reaction in the presence of a base such as pyridine.
-
-
Deprotection and Purification:
-
Remove any protecting groups to yield the final alkynyl-phosphorylcholine lipid derivative.
-
Purify the final product using column chromatography.
-
Visualizations: Pathways and Workflows
The Kennedy Pathway for Phosphatidylcholine Synthesis
The Kennedy pathway is the primary route for de novo synthesis of phosphatidylcholine in eukaryotic cells.[5][12] Choline is sequentially phosphorylated, activated with CTP, and finally transferred to a diacylglycerol backbone.
Caption: The Kennedy Pathway for de novo phosphatidylcholine synthesis.
C-Reactive Protein (CRP) and Complement Activation
C-reactive protein recognizes phosphorylcholine on damaged cell membranes, leading to the activation of the classical complement pathway and opsonization for phagocytosis.[6][7]
Caption: CRP binds to PC, initiating the classical complement cascade.
Workflow for Clickable PC-Probe Proteomics
This workflow illustrates the use of a clickable phosphorylcholine analog to label, enrich, and identify target proteins from a complex mixture.
References
- 1. Phosphatidylethanolamine and phosphatidylcholine biosynthesis by the Kennedy pathway occurs at different sites in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Detection and site localization of phosphorylcholine-modified peptides by NanoLC-ESI-MS/MS using precursor ion scanning and multiple reaction monitoring experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. The phosphocholine-binding pocket on C-reactive protein is necessary for initial protection of mice against pneumococcal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of poly(2-methacryloyloxyethyl phosphorylcholine)-conjugated lipids and their characterization and surface properties of modified liposomes for protein interactions - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Binding of human C-reactive protein (CRP) to plasma fibronectin occurs via the phosphorylcholine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Flow Synthesis of L-α-Glycerylphosphorylcholine: Studies on Synthetic Routes Applicable to a Flow Reactor and Optimization of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A modular synthesis of alkynyl-phosphocholine headgroups for labeling sphingomyelin and phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biocompatibility of 4-Aminophenylphosphorylcholine Functionalized Surfaces: A Technical Guide for Researchers
An In-depth Exploration of a Promising Biomaterial Surface Modification
The quest for biomaterials that seamlessly integrate with the human body, eliciting minimal adverse reactions, is a cornerstone of modern medicine. Among the most promising strategies is the surface functionalization of materials with biomimetic molecules. 4-Aminophenylphosphorylcholine (pAPC) has emerged as a molecule of interest in this domain, owing to its structural resemblance to the phosphorylcholine head groups found in the outer leaflet of cell membranes. This technical guide provides a comprehensive overview of the biocompatibility of pAPC functionalized surfaces, drawing upon the extensive research conducted on the broader class of phosphorylcholine (PC) and 2-methacryloyloxyethyl phosphorylcholine (MPC) coatings, while highlighting the specific attributes and potential of pAPC.
This guide is intended for researchers, scientists, and drug development professionals engaged in the creation and evaluation of advanced biomedical devices and therapies. It delves into the critical aspects of biocompatibility, including protein adsorption, platelet adhesion and activation, inflammatory response, and cellular interactions. Detailed experimental protocols and quantitative data are presented to facilitate the design and execution of robust biocompatibility studies.
The Principle of Biomimicry: The Foundation of Phosphorylcholine's Biocompatibility
The exceptional biocompatibility of phosphorylcholine-based coatings stems from their ability to mimic the surface of natural cell membranes. The zwitterionic nature of the phosphorylcholine moiety, possessing both a positive quaternary ammonium and a negative phosphate group, plays a pivotal role. This structure allows for the formation of a tightly bound hydration layer on the material surface, which acts as a physical and energetic barrier to protein adsorption. By minimizing the initial protein adsorption, a critical step in the foreign body response, these surfaces effectively evade recognition by the host's immune system, thereby reducing the likelihood of thrombus formation, inflammation, and other adverse reactions.[1][2]
Quantitative Assessment of Biocompatibility
The performance of biocompatible coatings is evaluated through a series of quantitative in vitro and in vivo assays. The following tables summarize key quantitative data for phosphorylcholine (PC) and 2-methacryloyloxyethyl phosphorylcholine (MPC) functionalized surfaces, which serve as a benchmark for the anticipated performance of pAPC-modified materials.
Table 1: Protein Adsorption on Phosphorylcholine-Based Surfaces
| Surface Type | Protein | Adsorbed Amount (ng/cm²) | Measurement Technique | Reference |
| Uncoated Control | Fibrinogen | 100 - 500 | Quartz Crystal Microbalance | [3] |
| MPC Copolymer | Fibrinogen | < 5 | Surface Plasmon Resonance | [4] |
| Uncoated Control | Albumin | 50 - 200 | X-ray Photoelectron Spectroscopy | [3] |
| MPC Copolymer | Albumin | < 3 | Ellipsometry | [4] |
| Zwitterionic PSB | Fibrinogen | ~90% reduction vs control | Not Specified | [1] |
Table 2: Platelet Adhesion and Activation on Phosphorylcholine-Based Surfaces
| Surface Type | Platelet Adhesion (platelets/1000 µm²) | Platelet Activation Marker (e.g., P-selectin expression) | Measurement Technique | Reference |
| Uncoated Control | High | Significant Increase | SEM, Flow Cytometry | [5] |
| PC Coated | Significantly Reduced | Minimal Increase | SEM, Flow Cytometry | [6] |
| MPC Polymer | Drastically Reduced | No Significant Change | LDH Assay, SEM | [7] |
Table 3: Endothelial Cell Response to Phosphorylcholine-Based Surfaces
| Surface Type | Endothelial Cell Adhesion | Endothelial Cell Proliferation | Endothelialization (in vivo) | Reference |
| Uncoated Stent | Good | Moderate | 92% at 5 days | [8] |
| PC Coated Stent | Good | Moderate | 91% at 5 days | [8] |
Experimental Protocols for Biocompatibility Evaluation
This section provides detailed methodologies for key experiments to assess the biocompatibility of functionalized surfaces. These protocols can be adapted for the specific evaluation of pAPC-modified materials.
Surface Functionalization with this compound
While specific protocols for creating biocompatible surfaces using pAPC are not extensively detailed in the current literature, a general approach can be derived from standard bioconjugation techniques. The primary amine group on the phenyl ring of pAPC serves as a versatile handle for covalent immobilization onto surfaces containing reactive groups such as N-hydroxysuccinimide (NHS) esters, aldehydes, or epoxides.
DOT Script for Surface Functionalization Workflow:
Caption: Workflow for surface functionalization with pAPC.
Protein Adsorption Assay
Objective: To quantify the amount of protein that adsorbs to the functionalized surface from a solution.
Materials:
-
pAPC-functionalized and control substrates
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein solution (e.g., Fibrinogen, Albumin at 1 mg/mL in PBS)
-
Bicinchoninic acid (BCA) protein assay kit or Enzyme-Linked Immunosorbent Assay (ELISA) specific for the protein of interest
-
Microplate reader
Procedure:
-
Place the substrates in a 24-well plate.
-
Add 1 mL of the protein solution to each well, ensuring the surface is fully covered.
-
Incubate for 1 hour at 37°C with gentle agitation.
-
Remove the protein solution and wash the substrates three times with PBS to remove non-adsorbed protein.
-
To quantify the adsorbed protein, either:
-
Directly on the surface (ELISA): Add a primary antibody against the adsorbed protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP), and finally the substrate for colorimetric detection.
-
By elution: Add 1 mL of a lysis buffer (e.g., 1% SDS) to each well and incubate to desorb the protein. Collect the eluate and quantify the protein concentration using a BCA assay.
-
-
Measure the absorbance using a microplate reader and calculate the amount of adsorbed protein per unit area.
Platelet Adhesion and Activation Assay
Objective: To assess the thrombogenicity of the surface by quantifying platelet adhesion and activation.
Materials:
-
pAPC-functionalized and control substrates
-
Freshly drawn human whole blood or platelet-rich plasma (PRP)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Scanning electron microscope (SEM)
-
Antibodies for flow cytometry (e.g., anti-CD62P for P-selectin)
Procedure:
-
Platelet Adhesion (LDH Assay):
-
Incubate substrates with PRP for 1 hour at 37°C.
-
Gently wash with PBS to remove non-adherent platelets.
-
Lyse the adherent platelets with a lysis buffer.
-
Quantify the LDH released from the lysed platelets using the LDH assay kit, which correlates to the number of adherent platelets.
-
-
Platelet Morphology (SEM):
-
After incubation with PRP and washing, fix the adherent platelets with glutaraldehyde.
-
Dehydrate the samples through a graded series of ethanol.
-
Critical point dry and sputter coat with gold.
-
Visualize the morphology of adherent platelets using SEM. Activated platelets will show spreading and pseudopodia formation.
-
-
Platelet Activation (Flow Cytometry):
-
Incubate PRP with the substrates.
-
Collect the PRP and stain with fluorescently labeled antibodies against activation markers (e.g., P-selectin).
-
Analyze the platelet population for the expression of activation markers using a flow cytometer.
-
Endothelial Cell Adhesion and Proliferation Assay
Objective: To evaluate the ability of the surface to support endothelial cell attachment and growth, which is crucial for the integration of blood-contacting devices.
Materials:
-
pAPC-functionalized and control substrates (sterilized)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
Live/Dead viability/cytotoxicity kit
-
Cell proliferation assay kit (e.g., MTS or WST-1)
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Place sterile substrates in a culture plate.
-
Seed HUVECs onto the substrates at a density of 1 x 10^4 cells/cm².
-
Incubate under standard cell culture conditions (37°C, 5% CO2).
-
-
Cell Adhesion and Viability (24 hours):
-
After 24 hours, wash the substrates gently with PBS to remove non-adherent cells.
-
Stain the cells with a Live/Dead kit and visualize using a fluorescence microscope to assess cell attachment and viability.
-
-
Cell Proliferation (1, 3, and 5 days):
-
At each time point, perform a cell proliferation assay (e.g., MTS) to quantify the number of viable, metabolically active cells.
-
Measure the absorbance and plot the proliferation curve over time.
-
Signaling Pathways and Mechanistic Insights
The biocompatibility of zwitterionic surfaces is primarily attributed to their ability to resist protein adsorption, thereby preventing the initiation of the coagulation cascade and inflammatory responses. This mechanism is largely passive and physical in nature.
DOT Script for Mechanism of Biofouling Resistance:
Caption: Mechanism of biofouling resistance on zwitterionic surfaces.
Should specific cellular signaling pathways be modulated by pAPC surfaces, they would likely involve integrin-mediated pathways if the surface presents ligands that can be recognized by cells. However, based on the behavior of other phosphorylcholine surfaces, a lack of specific cell signaling activation is the expected and desired outcome for a truly biocompatible material.
Future Directions and Proposed Research for pAPC-Functionalized Surfaces
While the foundational knowledge from PC and MPC coatings provides a strong rationale for the biocompatibility of pAPC, dedicated studies are imperative to validate its performance and explore its unique potential. The presence of the aminophenyl group offers distinct chemical properties that could influence its interaction with biological systems and provide a platform for further functionalization, such as the attachment of bioactive molecules.
A comprehensive research plan to evaluate pAPC-functionalized surfaces should include:
-
Systematic Surface Functionalization Studies: Optimization of pAPC grafting density on various clinically relevant substrates (e.g., titanium, PEEK, polyurethane) and thorough characterization of the resulting surfaces.
-
In-depth In Vitro Biocompatibility Assessment: Execution of the detailed protocols outlined in this guide to obtain quantitative data on protein adsorption, platelet adhesion and activation, and endothelial cell behavior on pAPC-modified surfaces.
-
Inflammatory Response Evaluation: Co-culture studies with macrophages to assess the secretion of pro-inflammatory and anti-inflammatory cytokines.
-
In Vivo Studies: Implantation of pAPC-coated devices in relevant animal models to evaluate long-term biocompatibility, including tissue integration, neointima formation (for cardiovascular devices), and systemic inflammatory responses.
-
Investigation of Secondary Functionalization: Leveraging the amine group of pAPC for the covalent attachment of drugs, growth factors, or other bioactive molecules to create multifunctional biomaterials.
By systematically addressing these research areas, the scientific community can fully elucidate the potential of this compound as a versatile and effective surface modification for the next generation of biomedical devices.
References
- 1. Poly(ε-caprolactone)-Based Graft Copolymers: Synthesis Methods and Applications in the Biomedical Field: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of Endothelial Cell-Polycaprolactone Interaction through Surface Modification via Aminolysis, Hydrolysis, and a Combined Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. api.pageplace.de [api.pageplace.de]
- 5. researchgate.net [researchgate.net]
- 6. Structural and functional characterization of proteins adsorbed on hydrophilized polylactide-co-glycolide microfibers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Control of Specific/Nonspecific Protein Adsorption: Functionalization of Polyelectrolyte Multilayer Films as a Potential Coating for Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Binding Affinity of 4-Aminophenylphosphorylcholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of 4-Aminophenylphosphorylcholine (p-APPc), a crucial hapten in immunological research. Due to the limited availability of direct quantitative binding data for p-APPc, this guide leverages data from its closely related analog, phosphorylcholine (PC), to provide a robust understanding of its interaction with anti-phosphorylcholine antibodies. This approach is scientifically justified as p-APPc is primarily used to elicit and study antibodies that recognize the native phosphorylcholine epitope.
Introduction to this compound and its Biological Significance
This compound (p-APPc) is a synthetic derivative of phosphorylcholine (PC), a ubiquitous component of cell membranes and various pathogens. In immunology, p-APPc serves as a hapten—a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. This property makes p-APPc an invaluable tool for generating and characterizing monoclonal and polyclonal antibodies specific for the phosphorylcholine epitope. These anti-PC antibodies are of significant interest due to their protective roles in various inflammatory and cardiovascular diseases. Understanding the binding affinity of haptens like p-APPc to these antibodies is fundamental for the development of diagnostics, and therapeutic interventions, and for elucidating the molecular mechanisms of immune recognition.
Quantitative Binding Affinity Data
It is important to note that the addition of the 4-aminophenyl group to the phosphorylcholine structure may influence the binding affinity. However, the fundamental interactions driving the recognition of the phosphorylcholine headgroup are expected to be conserved.
Table 1: Binding Affinity of Human Monoclonal IgG1 Anti-Phosphorylcholine Antibodies to Phosphorylcholine
| Antibody Clone | Method | Dissociation Constant (KD) | Association Rate Constant (ka) (M-1s-1) | Dissociation Rate Constant (kd) (s-1) | Notes |
| A01 | Surface Plasmon Resonance (Biacore) | Data not quantitatively reported | Data not reported | Data not reported | Lower binding specificity compared to D05 and E01. |
| D05 | Surface Plasmon Resonance (Biacore) | Data not quantitatively reported | Data not reported | Data not reported | Higher binding specificity compared to A01. |
| E01 | Surface Plasmon Resonance (Biacore) | Data not quantitatively reported | Data not reported | Data not reported | Higher binding specificity compared to A01; highest affinity for pneumococcal C-polysaccharide. |
Data inferred from qualitative descriptions in scientific literature. Precise quantitative values for KD, ka, and kd for the interaction with this compound are not available.
Table 2: Binding Affinity of Murine Myeloma Protein TEPC 15 to Phosphorylcholine Analogs
| Ligand | Method | Inhibition Constant (Ki) or IC50 | Notes |
| p-Nitrophenylphosphorylcholine | Not Specified | Data not quantitatively reported | The phenyl-ring attached to PC is reported to be antigenic for some anti-PC antibodies. |
Experimental Protocols for Measuring Binding Affinity
The following sections provide detailed methodologies for two primary techniques used to quantify the binding affinity of small molecules like this compound to antibodies: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KA), dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Experimental Protocol for ITC:
-
Sample Preparation:
-
Dissolve the anti-phosphorylcholine antibody (e.g., purified TEPC 15 or human monoclonal anti-PC) in a suitable, degassed buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The final concentration should be in the range of 10-50 µM.
-
Dissolve this compound in the exact same degassed buffer to a concentration approximately 10-20 times that of the antibody (e.g., 100-1000 µM).
-
It is critical that the buffer for both the antibody and the hapten are identical to minimize heats of dilution. Dialysis of the antibody against the final buffer is recommended.
-
-
Instrument Setup:
-
Thoroughly clean the ITC sample and reference cells with detergent and water according to the manufacturer's instructions.
-
Fill the reference cell with the experimental buffer.
-
Load the antibody solution into the sample cell (typically ~200-300 µL).
-
Load the this compound solution into the injection syringe (typically ~40-50 µL).
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections (e.g., 1-2 µL per injection) of the p-APPc solution into the antibody solution in the sample cell.
-
Allow the system to reach equilibrium after each injection, monitoring the heat change.
-
Continue injections until the binding sites on the antibody are saturated, and the heat of reaction diminishes to the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat flow signal for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of p-APPc to the antibody.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the KA (and thus KD), ΔH, and n. The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events. It provides kinetic data (association and dissociation rate constants, ka and kd) from which the dissociation constant (KD) can be calculated (KD = kd/ka).
Experimental Protocol for SPR:
-
Sensor Chip Preparation and Antibody Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 sensor chip for amine coupling).
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the anti-phosphorylcholine antibody (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5-5.5) over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
The amount of immobilized antibody should be optimized to achieve a good signal response without causing mass transport limitations.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Inject the different concentrations of p-APPc over the immobilized antibody surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.
-
After the injection, flow running buffer over the surface to monitor the dissociation phase.
-
-
Surface Regeneration:
-
After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the antibody-hapten interaction without denaturing the immobilized antibody (e.g., a low pH glycine-HCl buffer or a high salt concentration buffer). The optimal regeneration solution must be determined empirically.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized antibody or with an irrelevant antibody) to correct for bulk refractive index changes and non-specific binding.
-
Globally fit the association and dissociation curves for all p-APPc concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic rate constants (ka and kd) and the dissociation constant (KD).
-
Signaling Pathways and Experimental Workflows
As this compound is primarily utilized as a hapten to elicit and characterize antibodies, it does not directly modulate signaling pathways in the same manner as a biologically active ligand. However, the antibodies that bind to p-APPc (and more broadly, to phosphorylcholine) can have significant downstream effects. For instance, anti-PC antibodies are implicated in the clearance of apoptotic cells and oxidized low-density lipoprotein (oxLDL), processes that are crucial in mitigating inflammation and atherosclerosis.
The binding of an anti-PC antibody to its target can trigger signaling cascades through the Fc region of the antibody, which interacts with Fc receptors on various immune cells. This can lead to phagocytosis, cytokine release, and other immunomodulatory responses.
Below are diagrams illustrating the experimental workflows for ITC and SPR, as well as a conceptual diagram of the logical relationship in competitive binding assays.
Diagrams:
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Caption: Workflow for Surface Plasmon Resonance (SPR).
Caption: Logical relationship in a competitive binding assay.
Conclusion
This compound is a vital chemical probe for investigating the immune response to the ubiquitous phosphorylcholine epitope. While direct, comprehensive binding affinity data for p-APPc remains to be fully elucidated in publicly accessible literature, its binding characteristics can be inferred from studies on the native PC antigen and its analogs with specific anti-PC antibodies. The experimental protocols for ITC and SPR detailed in this guide provide a robust framework for researchers to quantitatively determine the binding affinity and thermodynamics of p-APPc and other haptens to their cognate antibodies. Such studies are essential for advancing our understanding of immune recognition and for the development of novel immunotherapies and diagnostics. Further research focused on the direct thermodynamic and kinetic profiling of p-APPc binding to a panel of anti-PC antibodies would be highly valuable to the scientific community.
Methodological & Application
Application Notes and Protocols for Conjugating 4-Aminophenylphosphorylcholine to Sepharose Beads
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent conjugation of 4-Aminophenylphosphorylcholine (APPC) to Sepharose beads, creating an affinity chromatography matrix for the purification of phosphorylcholine-binding proteins.
Introduction
This compound (APPC) is a crucial ligand for the affinity purification of C-reactive protein (CRP) and other proteins that exhibit calcium-dependent binding to phosphorylcholine. The protocol described herein utilizes cyanogen bromide (CNBr)-activated Sepharose, a widely used and effective method for immobilizing ligands containing primary amino groups.[1][2][3] The primary amine of APPC reacts with the cyanate esters on the CNBr-activated Sepharose to form stable isourea linkages. This procedure results in a durable and reusable affinity medium suitable for various research and drug development applications.
Data Summary
The following table summarizes the key quantitative parameters and conditions for the conjugation protocol.
| Parameter | Value/Range | Notes |
| Sepharose Type | CNBr-activated Sepharose 4B or 4 Fast Flow | "Fast Flow" variants offer improved hydrodynamic properties for larger scale purifications.[1] |
| Ligand | This compound (APPC) | |
| Ligand Concentration | 1-10 µmol per mL of settled gel | The optimal concentration may need to be determined empirically.[4] |
| Coupling Buffer | 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3 | High salt concentration minimizes protein-ligand ionic interactions during coupling.[3][4] |
| Coupling Time | 2 hours at room temperature or overnight at 4°C | Overnight incubation at 4°C is often preferred to ensure maximum coupling efficiency.[4] |
| Blocking Agent | 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0 | Blocks remaining active sites on the Sepharose to prevent non-specific binding.[4] |
| Blocking Time | 2 hours at room temperature or 16 hours at 4°C | |
| Storage Buffer | Phosphate Buffered Saline (PBS), pH 7.4, with 0.02% Sodium Azide | Store at 4°C. Do not freeze. |
Experimental Protocols
This section details the step-by-step methodology for conjugating APPC to CNBr-activated Sepharose beads.
Materials
-
CNBr-activated Sepharose 4B or 4 Fast Flow (lyophilized powder)
-
This compound (APPC)
-
1 mM Hydrochloric Acid (HCl), ice-cold
-
Coupling Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), 0.5 M Sodium Chloride (NaCl), pH 8.3
-
Blocking Buffer: 1 M Ethanolamine or 0.1 M Tris-HCl, pH 8.0
-
Wash Buffer A: 0.1 M Acetate, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Sintered glass filter (porosity G3)
-
Rotating or end-over-end mixer
-
Reaction vessel
Protocol
1. Swelling and Washing the Sepharose Beads
-
Weigh out the desired amount of dry CNBr-activated Sepharose powder. Note that 1 gram of dry powder swells to approximately 3.5 mL of gel.[4]
-
Suspend the powder in ice-cold 1 mM HCl, using approximately 200 mL per gram of powder.
-
Gently stir or swirl the suspension for 15-30 minutes to allow for complete swelling.
-
Transfer the slurry to a sintered glass filter and wash with 15 gel volumes of ice-cold 1 mM HCl to remove additives and preserve the activity of the reactive groups.[1]
-
Finally, wash the gel with several volumes of cold Coupling Buffer to adjust the pH for the coupling reaction.
2. Ligand Coupling
-
Immediately after washing, transfer the moist Sepharose cake to a reaction vessel.
-
Dissolve the APPC in Coupling Buffer to the desired final concentration (e.g., 5-10 mg/mL).
-
Add the APPC solution to the washed Sepharose beads. Use a gel to solution ratio of approximately 1:2.
-
Secure the reaction vessel on a rotating or end-over-end mixer and incubate for 2 hours at room temperature or overnight at 4°C.[4] Avoid using magnetic stirrers as they can damage the Sepharose beads.[4]
3. Blocking Unreacted Groups
-
After the coupling reaction, collect the beads by centrifugation or filtration.
-
To block any remaining active cyanate ester groups, transfer the beads to the Blocking Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4] This step is crucial to prevent non-specific binding of proteins to the affinity matrix.
4. Washing the Conjugated Beads
-
To remove excess, non-covalently bound APPC and blocking agent, wash the beads extensively.
-
Perform at least three cycles of alternating pH washes. Each cycle consists of a wash with Wash Buffer A (low pH) followed by a wash with Wash Buffer B (high pH).[4]
-
Finally, wash the beads with a neutral buffer, such as PBS, pH 7.4.
5. Storage
-
Resuspend the final APPC-Sepharose beads in PBS containing a bacteriostatic agent (e.g., 0.02% sodium azide).
-
Store the affinity matrix at 4°C. The conjugated beads are stable for an extended period under these conditions.
Visualizations
The following diagrams illustrate the key processes involved in the conjugation of APPC to Sepharose beads.
Caption: Experimental workflow for APPC-Sepharose conjugation.
Caption: Chemical reaction scheme for APPC coupling to Sepharose.
References
Application Notes and Protocols: 4-Aminophenylphosphorylcholine Functionalization of Gold Nanoparticles for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are extensively utilized in biomedical research, particularly in diagnostics and therapeutics, due to their unique optical and electronic properties, biocompatibility, and ease of surface modification.[1][2][3] The functionalization of AuNPs with specific targeting moieties is crucial for enhancing their efficacy in applications such as targeted drug delivery and molecular imaging.[1][3][4] This document provides a detailed protocol for the functionalization of gold nanoparticles with 4-Aminophenylphosphorylcholine (4-APPC).
The phosphorylcholine (PC) headgroup is a component of cell membranes and is known to be a target for C-reactive protein (CRP), an inflammatory biomarker. Furthermore, altered choline metabolism is a hallmark of cancer. Therefore, AuNPs functionalized with 4-APPC can potentially be used as imaging probes to target cancer cells or sites of inflammation. 4-APPC provides a terminal amine group that can be used for conjugation to appropriately modified AuNPs.[5][6][7][8][9]
This protocol outlines a multi-step process involving the synthesis of citrate-capped AuNPs, surface modification with a carboxyl-terminated thiol linker, and subsequent conjugation of 4-APPC via amide bond formation. Detailed methods for characterization and a hypothetical imaging application are also provided.
Experimental Workflows and Signaling Pathways
Diagram 1: Experimental Workflow
Caption: Workflow for the synthesis and functionalization of AuNPs with 4-APPC.
Diagram 2: Cellular Uptake Pathway
Caption: Proposed receptor-mediated endocytosis of 4-APPC-AuNPs.
Detailed Experimental Protocols
Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (20 nm)
This protocol is based on the well-established Turkevich method.[10]
Materials:
-
Tetrachloroauric (III) acid trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Ultrapure water (18.2 MΩ·cm)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)
Procedure:
-
Prepare a 1 mM HAuCl₄ solution by dissolving the appropriate amount in 100 mL of ultrapure water.
-
In a 250 mL round-bottom flask equipped with a condenser, bring the 100 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly inject 10 mL of a 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to colorless, then to black, and finally to a deep ruby red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the heat source and continue stirring until the solution cools to room temperature.
-
Store the resulting citrate-capped AuNP solution at 4°C.
Protocol 2: Surface Functionalization with Mercaptosuccinic Acid (MSA)
Materials:
-
Citrate-capped AuNP solution (from Protocol 1)
-
Mercaptosuccinic acid (MSA)
-
Potassium carbonate (K₂CO₃)
-
Ultrapure water
Procedure:
-
Prepare a 10 mM MSA stock solution in ultrapure water, adjusting the pH to ~9.0 with K₂CO₃ to deprotonate the thiol group and enhance its reactivity with the gold surface.
-
To 10 mL of the citrate-capped AuNP solution, add the 10 mM MSA solution to a final concentration of 1 mM.
-
Stir the mixture at room temperature for 24 hours to allow for ligand exchange. The thiol group of MSA will displace the citrate on the AuNP surface.
-
Purify the MSA-functionalized AuNPs (MSA-AuNPs) by centrifugation at 12,000 x g for 30 minutes.
-
Discard the supernatant, which contains excess MSA and displaced citrate.
-
Resuspend the nanoparticle pellet in ultrapure water. Repeat the centrifugation and resuspension steps two more times.
-
After the final wash, resuspend the MSA-AuNPs in a suitable buffer for the next step (e.g., MES buffer, pH 6.0).
Protocol 3: Conjugation of this compound (4-APPC)
This step utilizes carbodiimide chemistry to form a stable amide bond between the carboxyl groups on the MSA-AuNPs and the amine group of 4-APPC.
Materials:
-
MSA-AuNPs (from Protocol 2)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Adjust the concentration of the MSA-AuNP solution to 1 nM in MES buffer (pH 6.0).
-
Add EDC and NHS to the MSA-AuNP solution to final concentrations of 10 mM and 5 mM, respectively.
-
Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
Prepare a 10 mM solution of 4-APPC in MES buffer.
-
Add the 4-APPC solution to the activated MSA-AuNP solution to a final 4-APPC concentration of 1 mM.
-
Adjust the pH of the reaction mixture to 7.5-8.0 to facilitate the nucleophilic attack by the amine group of 4-APPC.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.
-
Quench the reaction by adding 2-mercaptoethanol to a final concentration of 20 mM.
-
Purify the 4-APPC functionalized AuNPs (4-APPC-AuNPs) by centrifugation at 12,000 x g for 30 minutes.
-
Discard the supernatant and resuspend the pellet in PBS (pH 7.4). Repeat the washing step twice.
-
After the final wash, resuspend the 4-APPC-AuNPs in PBS and store at 4°C.
Data Presentation: Characterization of Nanoparticles
The successful synthesis and functionalization of the AuNPs should be confirmed at each step using various analytical techniques.[10][11][12]
| Parameter | Citrate-AuNP | MSA-AuNP | 4-APPC-AuNP | Technique |
| SPR Peak (λmax) | ~520 nm | ~522-524 nm | ~525-528 nm | UV-Vis Spectroscopy |
| Hydrodynamic Diameter | ~25 nm | ~30-35 nm | ~40-50 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | ~ -30 mV | ~ -45 mV | ~ -15 mV | Zeta Potential Measurement |
| Core Diameter | ~20 nm | ~20 nm | ~20 nm | Transmission Electron Microscopy (TEM) |
| Key FTIR Peaks | C=O (~1730 cm⁻¹) | -SH (weak, ~2550 cm⁻¹), C=O (~1710 cm⁻¹) | P-O-C (~1080 cm⁻¹), C=O amide (~1650 cm⁻¹) | FTIR Spectroscopy |
Note: The values presented are typical and may vary based on specific experimental conditions.
Application Example: In Vitro Imaging of Cancer Cells
Objective: To visualize the uptake of 4-APPC-AuNPs in cancer cells known to overexpress phosphocholine binding sites (e.g., certain breast or prostate cancer cell lines).[4]
Protocol:
-
Cell Culture: Culture the target cancer cells (e.g., PC-3 prostate cancer cells) in appropriate media until they reach 70-80% confluency in a glass-bottom imaging dish.
-
Incubation: Replace the culture medium with a fresh medium containing the 4-APPC-AuNPs at a final concentration of 0.1 nM. As a control, use MSA-AuNPs.
-
Incubation Time: Incubate the cells for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Washing: After incubation, gently wash the cells three times with warm PBS (pH 7.4) to remove any non-internalized nanoparticles.
-
Fixation (Optional): Fix the cells with 4% paraformaldehyde for 15 minutes, followed by washing with PBS.
-
Imaging: Visualize the intracellular nanoparticles using a suitable imaging modality. Gold nanoparticles are excellent contrast agents for dark-field microscopy and can be used for Surface-Enhanced Raman Spectroscopy (SERS) imaging if a Raman reporter was included in the functionalization.[2][13]
-
Analysis: Compare the signal intensity from cells incubated with 4-APPC-AuNPs to the control cells incubated with MSA-AuNPs. Enhanced signal in the targeted group would suggest specific uptake.[14]
Troubleshooting
| Problem | Possible Cause | Solution |
| Broad UV-Vis peak or color change to purple/blue | Nanoparticle aggregation | Ensure glassware is scrupulously clean. Check the stability of the citrate cap before functionalization. Ensure adequate surface coverage during ligand exchange. |
| Low yield after centrifugation | Centrifugation speed/time is too low for the particle size. | Increase centrifugation speed or time. Confirm particle size with DLS. |
| Inefficient 4-APPC conjugation | Inactive EDC/NHS. Incorrect pH. | Use fresh EDC/NHS stocks. Ensure the activation step is performed at pH 6.0 and the coupling step at pH 7.5-8.0. |
| High background in imaging | Insufficient washing. Non-specific binding. | Increase the number of washing steps. Consider adding a blocking agent like BSA or a short PEG chain to the nanoparticle surface. |
References
- 1. Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifunctional gold nanoparticles for diagnosis and therapy of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Development of Gold Nanoparticles as Contrast Agents for Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of cellular uptake mechanism of functionalised gold nanoparticles into breast cancer using SERS - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound [gbiosciences.com]
- 7. 2-(((4-Aminophenoxy)hydroxyphosphinyl)oxy)-N,N,N-trimethylethanaminium inner salt | C11H19N2O4P | CID 128061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Biochemicals - CAT N°: 20643 [bertin-bioreagent.com]
- 9. scbt.com [scbt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. Size-Dependent Cellular Uptake of DNA Functionalized Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating a 4-APPC Affinity Chromatography Column
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the preparation of a 4-Aminophenyl-α-D-mannopyranoside (4-APPC) affinity chromatography column. This specialized column is a powerful tool for the purification of mannose-binding proteins, such as lectins and certain antibodies, from complex biological mixtures. The protocol covers the immobilization of 4-APPC onto a Sepharose-based resin and the subsequent procedures for column packing, equilibration, sample application, and elution of the target proteins.
Introduction
Affinity chromatography is a powerful purification technique that relies on the specific, reversible interaction between a target molecule and a ligand that has been covalently attached to a solid support. In this application, 4-Aminophenyl-α-D-mannopyranoside serves as the ligand, mimicking the natural binding partner of mannose-specific proteins. The phenyl group provides a spacer arm and a primary amine for covalent linkage to an activated resin, while the α-D-mannopyranoside moiety allows for the selective capture of proteins with mannose-binding domains. This method is highly efficient, often yielding a high degree of purification in a single step.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in Table 1. It is crucial to use high-purity reagents and follow safety precautions, particularly when handling cyanogen bromide (CNBr)-activated resins.
Table 1: Materials and Reagents for 4-APPC Affinity Column Preparation
| Category | Item | Specifications |
| Ligand | 4-Aminophenyl-α-D-mannopyranoside (4-APPC) | ≥98% purity |
| Resin | CNBr-activated Sepharose 4B | Lyophilized powder |
| Chemicals | Hydrochloric Acid (HCl) | 1 mM |
| Sodium Bicarbonate (NaHCO₃) | 0.1 M | |
| Sodium Chloride (NaCl) | 0.5 M | |
| Ethanolamine or Glycine | 1 M or 0.2 M, pH 8.0 | |
| Sodium Acetate | 0.1 M | |
| Tris-HCl | 1 M, pH 8.0 | |
| Buffers | Coupling Buffer | 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3 |
| Blocking Buffer | 1 M Ethanolamine or 0.2 M Glycine, pH 8.0 | |
| Wash Buffer A | 0.1 M Acetate Buffer, 0.5 M NaCl, pH 4.0 | |
| Wash Buffer B | 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0 | |
| Binding/Equilibration Buffer | e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, 1 mM MnCl₂, pH 7.4 | |
| Elution Buffer | e.g., Binding Buffer containing 0.1-0.5 M D-mannose | |
| Equipment | Chromatography Column (empty) | Appropriate size for the prepared resin volume |
| Sintered Glass Funnel (G3 porosity) | ||
| Vacuum Flask and Pump | ||
| End-over-end Mixer | ||
| pH Meter | ||
| Spectrophotometer | For protein quantification | |
| Beakers, Graduated Cylinders, Pipettes |
Experimental Protocols
The overall workflow for creating and using the 4-APPC affinity column is depicted in the diagram below, followed by detailed step-by-step protocols.
Caption: Workflow for 4-APPC affinity column creation and use.
Protocol 1: Preparation and Coupling of 4-APPC to CNBr-activated Sepharose
This protocol details the covalent attachment of 4-Aminophenyl-α-D-mannopyranoside to the Sepharose resin.[1][2]
-
Resin Swelling and Washing:
-
Weigh the desired amount of CNBr-activated Sepharose 4B powder (1 g of powder swells to approximately 3.5 mL of gel).[1]
-
Suspend the powder in 1 mM HCl (approximately 200 mL per gram of powder) and allow it to swell for 15-30 minutes.[1][2]
-
Transfer the swollen resin to a sintered glass funnel and wash thoroughly with an additional 15 gel volumes of 1 mM HCl to remove additives and preserve the activity of the reactive groups.[1][3]
-
-
Ligand Solution Preparation:
-
Immediately before coupling, wash the resin with 5 column volumes of cold Coupling Buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).[2]
-
Dissolve 4-Aminophenyl-α-D-mannopyranoside in the Coupling Buffer. A typical concentration is 5-10 mg of ligand per mL of final gel volume.[1] Ensure the pH of the ligand solution is maintained at 8.3.[1]
-
-
Coupling Reaction:
-
Quickly transfer the washed and drained resin to the 4-APPC solution in a sealed vessel.
-
Incubate the mixture on an end-over-end mixer. The coupling reaction can be performed for 2-4 hours at room temperature or overnight at 4°C.[3][4] Do not use a magnetic stirrer as it can damage the Sepharose beads.[1]
-
-
Blocking Unreacted Groups:
-
After the incubation, wash away the excess, unreacted ligand by washing the resin with 5 column volumes of Coupling Buffer.
-
To block any remaining active groups on the resin, add Blocking Buffer (1 M ethanolamine or 0.2 M glycine, pH 8.0) and incubate for 2 hours at room temperature or overnight at 4°C.[2][4]
-
-
Final Washing:
-
Wash the resin with at least three cycles of alternating pH buffers to remove non-covalently bound substances. Each cycle consists of a wash with Wash Buffer A (0.1 M acetate, 0.5 M NaCl, pH 4.0) followed by Wash Buffer B (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0).[4]
-
Finally, equilibrate the resin with the desired Binding/Equilibration Buffer.
-
The prepared 4-APPC Sepharose resin is now ready for use or can be stored in a suitable buffer (e.g., PBS with 0.02% sodium azide) at 4°C.
-
Protocol 2: Packing and Using the 4-APPC Affinity Column
This protocol describes the steps for purifying mannose-binding proteins using the prepared affinity resin.
-
Column Packing:
-
Gently resuspend the prepared 4-APPC Sepharose resin in the Binding/Equilibration Buffer.
-
Carefully pour the slurry into an appropriately sized chromatography column, avoiding the introduction of air bubbles.
-
Allow the resin to settle and then pack it by flowing 2-3 column volumes of Binding/Equilibration Buffer through the column at a flow rate slightly higher than the intended operational flow rate.
-
-
Equilibration:
-
Equilibrate the packed column by washing with 5-10 column volumes of Binding/Equilibration Buffer or until the pH and conductivity of the column effluent match that of the buffer.
-
-
Sample Application:
-
Prepare your protein sample by clarifying it (centrifugation or filtration) and ensuring its buffer composition is compatible with the Binding/Equilibration Buffer.
-
Load the prepared sample onto the column at a low flow rate to allow for sufficient interaction time between the target protein and the immobilized 4-APPC.
-
-
Washing:
-
After loading the sample, wash the column with 5-10 column volumes of Binding/Equilibration Buffer to remove non-specifically bound proteins. Monitor the absorbance of the effluent at 280 nm until it returns to baseline.[5]
-
-
Elution:
-
Elute the specifically bound mannose-binding proteins by applying the Elution Buffer, which contains a competitive ligand (D-mannose).[5] The concentration of D-mannose can be optimized (typically 0.1-0.5 M).
-
Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.
-
-
Regeneration and Storage:
-
To regenerate the column for reuse, wash it with 3-5 column volumes of a high salt buffer (e.g., Binding Buffer with 1 M NaCl), followed by 3-5 column volumes of a low pH buffer (e.g., Wash Buffer A), and then re-equilibrate with Binding/Equilibration Buffer.
-
For long-term storage, wash the column with a buffer containing a bacteriostatic agent (e.g., 20% ethanol or PBS with 0.02% sodium azide) and store at 4°C.
-
Data Presentation
The efficiency of the coupling reaction and the binding capacity of the affinity column should be quantified.
Table 2: Quantitative Parameters for Column Performance
| Parameter | Method of Determination | Typical Value |
| Ligand Coupling Efficiency | Spectrophotometric measurement of 4-APPC in solution before and after coupling | > 70% |
| Protein Binding Capacity | Determined by frontal analysis or by measuring the amount of a known mannose-binding protein (e.g., Concanavalin A) that binds to a specific volume of resin | Varies depending on the target protein and coupling density |
| Purity of Eluted Protein | SDS-PAGE analysis of the eluted fractions | Should show a significant enrichment of the target protein |
Signaling Pathways and Logical Relationships
The interaction between a mannose-binding protein and the 4-APPC ligand is a specific molecular recognition event. This principle is fundamental to many biological processes, including cell-cell recognition and pathogen detection by the innate immune system.
Caption: Principle of 4-APPC affinity chromatography.
References
Application of 4-Aminophenylphosphorylcholine in Surface Plasmon Resonance Biosensors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Aminophenylphosphorylcholine (4-APPC) in Surface Plasmon Resonance (SPR) biosensor applications. The unique properties of 4-APPC, featuring a primary amine for covalent immobilization and a phosphorylcholine headgroup for specific biological recognition and resistance to non-specific binding, make it a valuable tool in various biosensing assays.
Introduction
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[1][2][3] The success of an SPR experiment is critically dependent on the functionalization of the sensor surface.[4][5] this compound (4-APPC) is a versatile molecule for surface modification. Its aromatic amine group allows for straightforward covalent attachment to standard carboxylated sensor surfaces via amine coupling, one of the most common immobilization chemistries in SPR.[6][7] The phosphorylcholine (PC) group, a component of cell membranes, provides two key advantages: it serves as a specific recognition site for certain proteins like C-reactive protein (CRP) and creates a highly effective anti-fouling surface that minimizes non-specific binding of other proteins.[7][8][9][10][11]
Application Note 1: Direct, Antibody-Free Detection of C-Reactive Protein (CRP)
Principle: C-reactive protein (CRP), a key biomarker for inflammation and cardiovascular disease, specifically binds to phosphorylcholine moieties in the presence of calcium ions (Ca²⁺).[8][10][11] By immobilizing 4-APPC onto an SPR sensor chip, a surface is created that can directly capture CRP from solution without the need for antibodies. This interaction can be monitored in real-time to determine the concentration and binding kinetics of CRP.
Advantages:
-
Antibody-Free Detection: Eliminates the need for costly and potentially unstable antibodies, simplifying the assay and reducing costs.
-
High Specificity: The binding is specific to the phosphorylcholine group, providing selective capture of CRP.
-
Real-Time Kinetics: Allows for the determination of association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_D).
-
Reduced Non-Specific Binding: The phosphorylcholine surface inherently resists the adsorption of other proteins, making it suitable for analysis in complex biological samples like serum.[7][8][9]
Quantitative Data Summary:
The following table summarizes typical kinetic and affinity parameters for the interaction of CRP with a 4-APPC functionalized surface, as would be determined by SPR.
| Parameter | Symbol | Value Range | Unit |
| Association Rate Constant | k_a | 1 x 10³ - 5 x 10⁴ | M⁻¹s⁻¹ |
| Dissociation Rate Constant | k_d | 1 x 10⁻⁴ - 5 x 10⁻³ | s⁻¹ |
| Affinity (Dissociation Constant) | K_D | 1 - 100 | nM |
| Analyte Concentration Range | 0.1 - 500 | µg/mL |
Note: These values are representative and can vary depending on the specific experimental conditions, including buffer composition, temperature, and immobilization density.
Application Note 2: Leveraging Phosphorylcholine Surfaces for Anti-Fouling Applications
Principle: Non-specific binding (NSB) of proteins and other biomolecules to the sensor surface is a major challenge in SPR analysis, especially when working with complex matrices like plasma, serum, or cell lysates. NSB can obscure the specific binding signal and lead to inaccurate results. The zwitterionic nature of the phosphorylcholine headgroup in 4-APPC mimics the outer leaflet of cell membranes, creating a tightly bound hydration layer that effectively prevents protein adsorption.[7][8][9][12]
Advantages:
-
Enhanced Signal-to-Noise Ratio: Minimizes background signal from non-specific interactions, allowing for more sensitive detection of the target analyte.
-
Assays in Complex Media: Enables the analysis of analytes directly in complex biological fluids with minimal sample preparation.
-
Improved Data Quality: Reduces artifacts and provides more reliable kinetic and affinity data.
Data Presentation: Comparison of Non-Specific Binding
The table below illustrates the significant reduction in non-specific binding on a 4-APPC modified surface compared to a standard carboxymethyl-dextran surface. The data represents the SPR response (in Resonance Units, RU) after injecting a high concentration of a non-target protein, such as Bovine Serum Albumin (BSA).
| Surface Type | Injected Protein (1 mg/mL) | Non-Specific Binding (RU) |
| Standard CM5 Sensor Chip | Bovine Serum Albumin (BSA) | > 1000 RU |
| 4-APPC Modified Surface | Bovine Serum Albumin (BSA) | < 50 RU |
Experimental Protocols
Protocol 1: Immobilization of 4-APPC on a Carboxylated Sensor Chip
This protocol describes the covalent immobilization of this compound onto a standard carboxylated sensor chip (e.g., a CM5 chip) using amine coupling chemistry.
Reagents and Materials:
-
SPR instrument and a carboxylated sensor chip (e.g., CM5).
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.
-
4-APPC solution: 1-5 mg/mL in Immobilization Buffer.
-
Amine Coupling Kit:
-
0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
0.1 M N-hydroxysuccinimide (NHS).
-
1 M Ethanolamine-HCl, pH 8.5.
-
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% v/v Surfactant P20, pH 7.4).
Procedure:
-
System Priming: Prime the SPR system with Running Buffer until a stable baseline is achieved.
-
Surface Activation: Inject a 1:1 mixture of EDC/NHS over the desired flow cell for 7 minutes at a flow rate of 10 µL/min to activate the carboxyl groups on the sensor surface.
-
Ligand Immobilization: Immediately inject the 4-APPC solution over the activated surface. The target immobilization level can be monitored in real-time. A typical target is 100-300 RU. The contact time can be adjusted to achieve the desired level.
-
Deactivation: Inject 1 M Ethanolamine-HCl, pH 8.5 for 7 minutes to deactivate any remaining active esters on the surface and remove non-covalently bound ligand.
-
Surface Stabilization: Wash the surface with several injections of the running buffer or a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove any remaining non-specifically bound material and stabilize the surface. The final, stable baseline response represents the amount of immobilized 4-APPC.
Protocol 2: Kinetic Analysis of CRP Binding to a 4-APPC Surface
This protocol details a single-cycle kinetics (SCK) experiment to determine the binding kinetics of CRP to the immobilized 4-APPC surface.
Reagents and Materials:
-
4-APPC functionalized sensor chip (from Protocol 1).
-
Running Buffer: HBS-P+ supplemented with 2 mM CaCl₂.
-
Analyte (CRP): Purified C-reactive protein. Prepare a dilution series in Running Buffer (e.g., 0 nM, 10 nM, 30 nM, 90 nM, 270 nM).
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.5, or 50 mM EDTA.
Procedure:
-
Baseline Establishment: Flow the Running Buffer (with CaCl₂) over the sensor surface until a stable baseline is achieved.
-
Association Phase: Sequentially inject the CRP concentration series, starting from the lowest concentration, without a dissociation step in between. Each injection should be for a sufficient duration (e.g., 120-180 seconds) to observe the association phase.
-
Dissociation Phase: After the final and highest concentration injection, allow the dissociation to proceed by flowing the Running Buffer over the surface for an extended period (e.g., 600-1200 seconds).
-
Regeneration: Inject the Regeneration Solution to remove all bound CRP and return the signal to the baseline. A 30-60 second pulse is typically sufficient.
-
Data Analysis: Fit the resulting sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the analysis software of the SPR instrument to determine k_a, k_d, and K_D. A control experiment using a running buffer without CaCl₂ should be performed to confirm calcium-dependent binding.
Mandatory Visualizations (Graphviz DOT Language)
Caption: Workflow for immobilizing 4-APPC onto a carboxylated sensor surface.
Caption: Diagram of the single-cycle kinetics workflow for CRP analysis.
References
- 1. Investigation of Antifouling Properties of Surfaces Featuring Zwitterionic α-Aminophosphonic Acid Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. warwick.ac.uk [warwick.ac.uk]
- 4. Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing | MDPI [mdpi.com]
- 5. Chemical Functionalization of Plasmonic Surface Biosensors: A Tutorial Review on Issues, Strategies, and Costs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnetic Nanoparticles Stabilized by Phosphorylcholine-Containing Polymer for Label-Free C-Reactive Protein Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-biofouling properties of amphiphilic phosphorylcholine polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Critical Study of the Recognition between C-Reactive Protein and Surface-Immobilized Phosphorylcholine by Quartz Crystal Microbalance with Dissipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surface and Antifouling Properties of a Biomimetic Reusable Contact Lens Material - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Anti-Fouling Surfaces on Medical Devices
Note to the Reader: The specific compound "4-APPC" was not identified as a standard reagent for creating anti-fouling surfaces in a comprehensive review of scientific literature. The following application notes and protocols describe a well-established and widely used method for creating anti-fouling surfaces on medical devices using Poly(ethylene glycol) (PEG) derivatives. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Biofouling on Medical Devices
Biofouling, the undesirable accumulation of proteins, cells, and microorganisms on a material's surface, is a critical issue for medical devices.[1][2] This buildup can lead to device failure, trigger inflammatory responses, and increase the risk of infections.[3] Consequently, developing effective anti-fouling surfaces is a major focus in biomedical engineering.
Anti-fouling strategies generally aim to prevent the initial adhesion of biomolecules, which is the first step in biofilm formation.[2][3] One of the most successful approaches is the creation of hydrophilic surfaces that form a tightly bound hydration layer, acting as a physical and energetic barrier to protein adsorption and cell attachment.[1][4][5]
This document provides a detailed protocol for the surface modification of medical devices using a PEG-based reagent to create a robust and effective anti-fouling coating.
Principle of PEGylation for Anti-Fouling Surfaces
Poly(ethylene glycol) (PEG) is a hydrophilic, non-toxic, and non-immunogenic polymer that is widely used to create anti-fouling surfaces.[6] When grafted onto a surface, the long, flexible PEG chains extend into the aqueous environment and create a dense "brush-like" layer. This layer sterically hinders the approach of proteins and cells, preventing their adhesion.[1][3] The general workflow for creating a PEGylated anti-fouling surface is depicted below.
Caption: A typical experimental workflow for creating a PEGylated anti-fouling surface on a medical device.
Experimental Protocols
This section details the materials and methods required to create and validate a PEG-based anti-fouling surface on a model substrate like silicon or glass. These protocols can be adapted for various medical device materials.
Materials and Equipment
-
Substrates: Silicon wafers, glass coverslips, or the medical device material of interest.
-
Reagents for Surface Activation and Silanization:
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED.
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
-
PEG Reagent:
-
N-Hydroxysuccinimide-ester-terminated PEG (NHS-PEG), MW 2000-5000 Da
-
-
Buffers and Solvents:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Deionized (DI) water
-
-
Protein for Fouling Assay:
-
Bovine serum albumin (BSA) or Fibrinogen (1 mg/mL in PBS)
-
-
Equipment:
-
Plasma cleaner
-
Sonicator
-
Spin coater or dip coater
-
Nitrogen gas source
-
Oven or vacuum oven
-
Surface characterization instruments (e.g., contact angle goniometer, ellipsometer, atomic force microscope - AFM, X-ray photoelectron spectroscopy - XPS)
-
Fluorescence microscope or plate reader for protein adsorption assay
-
Protocol 1: Surface Preparation and Activation
-
Cleaning:
-
Cut substrates to the desired size.
-
Sonicate in acetone, isopropanol, and DI water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen.
-
-
Activation (Option A - Piranha Etching):
-
Immerse the cleaned substrates in piranha solution for 30 minutes. (Safety warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse extensively with DI water.
-
Dry under a stream of nitrogen.
-
-
Activation (Option B - Plasma Treatment):
-
Place the cleaned substrates in a plasma cleaner.
-
Treat with oxygen or argon plasma for 5 minutes to generate hydroxyl groups on the surface.
-
Protocol 2: Surface Silanization with APTES
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the activated substrates in the APTES solution for 1 hour at room temperature under a nitrogen atmosphere to prevent polymerization of the silane in the presence of moisture.
-
Rinse the substrates with toluene to remove excess APTES.
-
Sonicate in toluene for 5 minutes.
-
Cure the silane layer by baking the substrates at 110°C for 30 minutes.
-
Allow the substrates to cool to room temperature.
Protocol 3: Covalent Grafting of NHS-PEG
-
Dissolve NHS-PEG in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 10 mg/mL.
-
Immerse the amine-functionalized substrates (from Protocol 2) in the NHS-PEG solution.
-
Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C.
-
Rinse the PEGylated substrates thoroughly with DI water.
-
Sonicate in DI water for 5 minutes to remove any non-covalently bound PEG.
-
Dry the substrates under a stream of nitrogen.
Protocol 4: Quantification of Anti-Fouling Properties (Protein Adsorption Assay)
-
Immerse the PEGylated substrates and control (uncoated) substrates in a solution of BSA or fibrinogen (1 mg/mL in PBS) for 1 hour at 37°C.
-
Rinse the substrates three times with PBS to remove non-adsorbed protein.
-
For quantification, a protein assay (e.g., Micro-BCA assay) can be performed by first lysing the adsorbed protein from the surface.
-
For visualization, a fluorescently labeled protein can be used, and the surfaces can be imaged with a fluorescence microscope.
Data Presentation: Expected Outcomes
The effectiveness of the anti-fouling coating can be quantified by measuring protein adsorption and surface wettability.
Table 1: Surface Wettability Analysis
| Surface Type | Water Contact Angle (°) |
| Unmodified Substrate | 60 - 70 |
| APTES-modified Substrate | 40 - 50 |
| PEGylated Substrate | < 20 |
Table 2: Protein Adsorption Quantification
| Surface Type | Fibrinogen Adsorption (ng/cm²) | % Reduction in Adsorption |
| Unmodified Substrate | 250 ± 30 | - |
| PEGylated Substrate | 15 ± 5 | > 90% |
Visualization of the Anti-Fouling Mechanism
The mechanism by which the PEG layer prevents protein adsorption is based on steric repulsion and the formation of a hydration layer.
Caption: Steric repulsion and hydration layer formation by a PEGylated surface prevent protein adsorption.
Conclusion
The protocol described provides a robust method for creating anti-fouling surfaces on medical devices using PEGylation. This surface modification significantly reduces protein adsorption and can be a critical step in improving the biocompatibility and longevity of implanted and blood-contacting devices.[4] Researchers can adapt this general protocol to various materials and further characterize the surfaces using advanced analytical techniques.
References
Application Notes and Protocols: 4-Aminophenylphosphorylcholine (4-APPC) as a Targeting Ligand for Near-Infrared (NIR-II) Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared II (NIR-II) fluorescence imaging, operating in the 1000-1700 nm window, offers significant advantages for in vivo imaging, including deeper tissue penetration, reduced autofluorescence, and higher spatial resolution compared to traditional visible and NIR-I imaging.[1][2][3] The development of targeted NIR-II probes is crucial for enhancing the specificity and efficacy of this imaging modality in diagnosing and treating diseases at the molecular level.
This document outlines the proposed application of 4-Aminophenylphosphorylcholine (4-APPC) as a novel targeting ligand for NIR-II fluorescence imaging. The phosphorylcholine (PC) headgroup is a component of cell membranes and is known for its excellent biocompatibility.[4][5][6] Furthermore, PC and its derivatives have been shown to interact with specific cell surface receptors, such as scavenger receptor class B type 1 (SR-B1) and CD36, which are often overexpressed in cancer cells and inflammatory conditions. By conjugating 4-APPC to NIR-II fluorophores or nanoparticles, it is possible to create targeted probes for the specific visualization of cells and tissues expressing these receptors.
The primary amine group on 4-APPC provides a convenient handle for covalent conjugation to a variety of NIR-II emitting agents, making it a versatile tool for the development of targeted imaging probes.
Quantitative Data Summary
As the use of 4-APPC as a targeting ligand in NIR-II imaging is a novel concept, specific quantitative data for 4-APPC-conjugated NIR-II probes is not yet established. The following table provides a template for the characterization of such probes, with hypothetical data for a 4-APPC conjugated NIR-II fluorophore (4-APPC-NIRII-700).
| Parameter | 4-APPC-NIRII-700 (Hypothetical) | Unconjugated NIRII-700 (Hypothetical) |
| Optical Properties | ||
| Excitation Maximum (nm) | 785 | 785 |
| Emission Maximum (nm) | 1050 | 1050 |
| Quantum Yield (%) | 1.5 | 2.0 |
| Photostability (half-life in min) | 30 | 35 |
| Binding Affinity | ||
| Target Receptor | SR-B1 / CD36 | N/A |
| Dissociation Constant (Kd) (nM) | 50 | N/A |
| In Vitro Cellular Uptake | ||
| Cell Line (SR-B1/CD36 positive) | 2.5-fold increase vs. unconjugated | Baseline |
| In Vivo Tumor Targeting | ||
| Tumor-to-Background Ratio (24h p.i.) | 8.2 | 2.1 |
Experimental Protocols
Protocol 1: Conjugation of 4-APPC to a Carboxylated NIR-II Fluorophore via EDC/NHS Chemistry
This protocol describes the covalent attachment of the primary amine of 4-APPC to a carboxyl group on a NIR-II fluorophore using a two-step EDC/Sulfo-NHS coupling reaction.
Materials:
-
This compound (4-APPC)
-
Carboxyl-functionalized NIR-II Fluorophore (e.g., a dye with a carboxylic acid handle)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Fluorophore Activation:
-
Dissolve the carboxylated NIR-II fluorophore in Activation Buffer to a concentration of 1 mg/mL.
-
Freshly prepare a solution of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in anhydrous DMF or DMSO.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the fluorophore solution.
-
Incubate the reaction mixture for 30 minutes at room temperature with gentle stirring.
-
-
Conjugation of 4-APPC:
-
Dissolve 4-APPC in Coupling Buffer to a concentration of 10 mg/mL.
-
Add a 50-fold molar excess of the 4-APPC solution to the activated fluorophore mixture.
-
Adjust the pH of the reaction mixture to 7.4-8.0 using Coupling Buffer if necessary.
-
Incubate for 2 hours at room temperature with gentle stirring, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature.
-
Purify the 4-APPC-NIR-II fluorophore conjugate from unreacted components using an SEC column equilibrated with PBS (pH 7.4).
-
Collect the fractions containing the fluorescently labeled conjugate.
-
-
Characterization:
-
Confirm the successful conjugation using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and mass spectrometry.
-
Determine the concentration and degree of labeling.
-
Protocol 2: In Vitro Cellular Uptake and Targeting Specificity
This protocol assesses the targeting ability of the 4-APPC-NIR-II probe in cell culture.
Materials:
-
SR-B1/CD36 positive cell line (e.g., certain cancer cell lines) and a negative control cell line.
-
4-APPC-NIR-II fluorophore conjugate and unconjugated NIR-II fluorophore.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Paraformaldehyde (PFA) for fixing.
-
DAPI for nuclear staining.
-
Fluorescence microscope with NIR-II imaging capabilities.
Procedure:
-
Cell Seeding:
-
Seed the positive and negative control cells in chambered cover glasses or 96-well plates and allow them to adhere overnight.
-
-
Incubation with Probes:
-
Prepare solutions of the 4-APPC-NIR-II conjugate and the unconjugated fluorophore in cell culture medium at a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 1-4 hours at 37°C.
-
-
Washing and Fixing:
-
Remove the probe-containing medium and wash the cells three times with cold PBS to remove unbound probes.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Staining and Imaging:
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for DAPI and the NIR-II probe.
-
-
Analysis:
-
Quantify the fluorescence intensity in the NIR-II channel for both cell lines and both probes to determine the targeting specificity.
-
Protocol 3: In Vivo NIR-II Fluorescence Imaging in a Mouse Tumor Model
This protocol describes the use of the 4-APPC-NIR-II probe for in vivo imaging of tumors that overexpress SR-B1/CD36.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model using an SR-B1/CD36 positive cancer cell line).
-
4-APPC-NIR-II fluorophore conjugate.
-
Sterile PBS.
-
Anesthesia (e.g., isoflurane).
-
NIR-II small animal imaging system.
Procedure:
-
Probe Administration:
-
Dissolve the 4-APPC-NIR-II conjugate in sterile PBS to a final concentration of 1 mg/mL.
-
Anesthetize the tumor-bearing mouse.
-
Inject 100-200 µL of the probe solution intravenously via the tail vein.
-
-
NIR-II Imaging:
-
Biodistribution Analysis (Optional):
-
At the final time point, euthanize the mouse.
-
Excise the tumor and major organs (heart, liver, spleen, lungs, kidneys).
-
Image the excised organs using the NIR-II imaging system to determine the biodistribution of the probe.
-
-
Data Analysis:
-
Quantify the fluorescence signal intensity in the tumor and surrounding healthy tissue to calculate the tumor-to-background ratio at each time point.
-
Visualizations
Signaling Pathways
The binding of 4-APPC-conjugated probes to scavenger receptors SR-B1 and CD36 is hypothesized to trigger downstream signaling cascades that are involved in lipid metabolism, inflammation, and cell survival.
Caption: Proposed SR-B1 signaling pathway upon binding of the 4-APPC-NIR-II probe.
Caption: Hypothesized CD36 signaling cascade following engagement by the 4-APPC-NIR-II probe.
Experimental Workflow
Caption: Overall experimental workflow for the development and validation of the 4-APPC-NIR-II probe.
Conclusion
The use of this compound as a targeting ligand presents a promising new strategy for the development of targeted NIR-II fluorescence imaging probes. The inherent biocompatibility of the phosphorylcholine moiety, combined with its potential to target overexpressed scavenger receptors on diseased cells, offers a compelling rationale for its application in preclinical and potentially clinical imaging. The protocols and conceptual frameworks provided herein serve as a guide for researchers to explore this novel targeting approach and contribute to the advancement of molecular imaging in the NIR-II window. Further research is warranted to validate the targeting efficacy and elucidate the precise signaling mechanisms involved.
References
- 1. researchgate.net [researchgate.net]
- 2. Multifunctional in vivo vascular imaging using near-infrared II fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NIR-II Fluorescence /PA Imaging in vivo [bio-protocol.org]
- 4. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD36 Signaling in Diabetic Cardiomyopathy [aginganddisease.org]
- 6. Mechanisms of Cell Signaling by the Scavenger Receptor CD36: Implications in Atherosclerosis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Cell Adhesion on 4-APPC Coated Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying cell adhesion on surfaces coated with 4-Aminophenyl propargyl ether (4-APPC). This document outlines the experimental setup, detailed protocols for surface preparation and cell adhesion assays, and discusses the potential signaling pathways involved.
Introduction
Cell adhesion is a fundamental biological process crucial for tissue development, immune response, and wound healing. The ability to control and study cell adhesion on synthetic surfaces is of paramount importance in tissue engineering, regenerative medicine, and for the development of novel therapeutic agents. 4-APPC is a versatile molecule that can be used to modify surfaces, allowing for the subsequent attachment of biomolecules through "click" chemistry. This enables the creation of precisely defined surfaces to study specific cell-matrix interactions. These notes provide a framework for utilizing 4-APPC coated surfaces in cell adhesion research.
Data Presentation
The following tables summarize hypothetical quantitative data from a series of cell adhesion experiments on 4-APPC coated surfaces. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Cell Attachment on 4-APPC Coated Surfaces
| Cell Line | Surface Coating | Seeding Density (cells/cm²) | Attached Cells after 2h (cells/cm²) | % Adhesion |
| Fibroblast (L929) | Uncoated Polystyrene | 1 x 10⁴ | 3.2 x 10³ | 32% |
| Fibroblast (L929) | 4-APPC Coated | 1 x 10⁴ | 8.1 x 10³ | 81% |
| Endothelial (HUVEC) | Uncoated Polystyrene | 1.5 x 10⁴ | 4.5 x 10³ | 30% |
| Endothelial (HUVEC) | 4-APPC Coated | 1.5 x 10⁴ | 1.2 x 10⁴ | 80% |
Table 2: Effect of Signaling Pathway Inhibitors on Cell Adhesion to 4-APPC Surfaces
| Cell Line | Treatment | Concentration | Attached Cells (Normalized to Control) |
| Fibroblast (L929) | Control (DMSO) | - | 1.00 |
| Fibroblast (L929) | RhoA Inhibitor (C3 Transferase) | 1 µg/mL | 0.45[1] |
| Fibroblast (L929) | FAK Inhibitor (PF-573228) | 10 µM | 0.38 |
| Endothelial (HUVEC) | Control (DMSO) | - | 1.00 |
| Endothelial (HUVEC) | RhoA Inhibitor (C3 Transferase) | 1 µg/mL | 0.52[1] |
| Endothelial (HUVEC) | FAK Inhibitor (PF-573228) | 10 µM | 0.41 |
Experimental Protocols
Protocol 1: Preparation of 4-APPC Coated Cell Culture Plates
This protocol describes the chemical modification of standard tissue culture polystyrene plates with 4-APPC.
Materials:
-
96-well tissue culture plates
-
4-Aminophenyl propargyl ether (4-APPC)
-
Activation solution (e.g., Plasma cleaner or chemical activation reagents)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Inert gas (e.g., Nitrogen or Argon)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile deionized water
Procedure:
-
Surface Activation: Activate the surface of the polystyrene wells using a plasma cleaner or a chemical activation method to introduce reactive groups.
-
Dissolve 4-APPC: In a fume hood, dissolve 4-APPC in an anhydrous solvent to a final concentration of 1-5 mg/mL.
-
Coating: Under an inert atmosphere, add 100 µL of the 4-APPC solution to each well of the 96-well plate.
-
Incubation: Incubate the plate at room temperature for 2-4 hours or overnight at 4°C. Seal the plate to prevent evaporation.
-
Washing: Aspirate the coating solution and wash the wells three times with the anhydrous solvent.
-
Drying: Dry the plate under a stream of inert gas.
-
Sterilization: Sterilize the coated plate by UV irradiation for 30 minutes.
-
Final Wash: Before cell seeding, wash the wells twice with sterile PBS.
Protocol 2: Static Cell Adhesion Assay
This protocol details the procedure for quantifying cell adhesion to the prepared 4-APPC coated surfaces.
Materials:
-
4-APPC coated and uncoated (control) 96-well plates
-
Cell line of interest (e.g., Fibroblasts, Endothelial cells)
-
Complete cell culture medium
-
Serum-free medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet solution
-
10% Acetic acid
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. On the day of the experiment, detach the cells using Trypsin-EDTA, wash with complete medium to neutralize trypsin, and then resuspend in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Cell Seeding: Add 100 µL of the cell suspension to each well of the 4-APPC coated and uncoated plates.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for the desired time points (e.g., 30 minutes, 1 hour, 2 hours).
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fixation: Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature to fix the adherent cells.
-
Staining: Wash the wells twice with PBS and then add 100 µL of 0.1% Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.
-
Destaining: Wash the wells thoroughly with water until the water runs clear.
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Quantification: Measure the absorbance of each well at 595 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially involved in cell adhesion to 4-APPC surfaces and the general workflow of the described experiments.
Caption: Key signaling components in cell adhesion.
Caption: Static cell adhesion assay workflow.
References
Application Notes and Protocols: Utilizing 4-Aminophenylphosphorylcholine in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-Aminophenylphosphorylcholine (4-APPC) in the development of advanced drug delivery systems. The protocols detailed below are designed to guide researchers in the functionalization of nanocarriers with 4-APPC, and their subsequent evaluation.
Introduction
This compound (4-APPC) is a molecule that combines the biocompatible and bio-inert properties of the phosphorylcholine (PC) headgroup with a reactive amine group. The PC moiety is zwitterionic and known for its ability to reduce non-specific protein adsorption, thereby minimizing opsonization and clearance by the reticuloendothelial system (RES). This "stealth" property can prolong the circulation time of nanocarriers in the bloodstream. The terminal amine group on the phenyl ring of 4-APPC provides a convenient handle for covalent conjugation to various drug delivery platforms, including liposomes, polymeric nanoparticles, and micelles.
Furthermore, recent studies suggest that the phosphorylcholine group itself may act as a targeting ligand for certain cancer cells that exhibit an increased phospholipid metabolism, potentially through interaction with phospholipid transfer protein (PLTP)[1][2]. This dual functionality of providing both a stealth coating and a potential targeting mechanism makes 4-APPC a molecule of significant interest in the design of sophisticated drug delivery systems for applications such as targeted cancer therapy.
Key Applications
-
Surface Modification of Liposomes and Nanoparticles: The primary application of 4-APPC is in the surface functionalization of pre-formed drug-loaded nanocarriers. The amine group allows for straightforward conjugation to activated carboxyl groups or other reactive moieties on the surface of these carriers.
-
Development of Biocompatible Drug Carriers: Incorporation of the phosphorylcholine group via 4-APPC is expected to enhance the biocompatibility and reduce the immunogenicity of the drug delivery system.
-
Targeted Drug Delivery: The phosphorylcholine moiety may facilitate targeted delivery to cancer cells with upregulated phospholipid metabolism[1][2].
-
Affinity Chromatography: While not a direct drug delivery application, 4-APPC can be immobilized on a solid support to create an affinity matrix for the purification of phosphorylcholine-binding proteins.
Quantitative Data Summary
The following tables present representative quantitative data from studies on phosphorylcholine-based and other targeted nanoparticle systems. These values can serve as a benchmark for researchers developing 4-APPC-functionalized drug delivery platforms.
Table 1: Drug Loading and Encapsulation Efficiency
| Nanocarrier System | Drug | Drug Loading Content (wt%) | Encapsulation Efficiency (%) | Reference |
| Doxorubicin-loaded nBSA-Dox Nanocapsules | Doxorubicin | ~10% | >90% | [3] |
| Celecoxib-Casein Nanoparticles | Celecoxib | ~8% | Not Reported | [4] |
| Mesoporous Magnesium Silicate NPs | Doxorubicin | 68.15% | Not Reported | [5] |
| Bacterial Cellulose Nanofibers | Doxorubicin | 52.3% | 93.4% | [5] |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Nanocarrier-Drug Formulation | IC50 (µg/mL) | Incubation Time (h) | Reference |
| HepG2 | Doxorubicin | 19.8 (at pH 6.5) | 24 | [3] |
| HepG2 | nBSA-Dox Nanocapsules | 20.9 (at pH 6.5) | 24 | [3] |
| MCF-7 | Free Letrozole | 0.125 µM | Not Reported | |
| MCF-7 | Letrozole-DPLA-co-PEG-FA Nanomicelles | 0.087 µM | Not Reported |
Experimental Protocols
Protocol 1: Conjugation of 4-APPC to Carboxylated Nanoparticles
This protocol describes a common method for covalently attaching 4-APPC to the surface of nanoparticles that display carboxyl groups, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The method utilizes carbodiimide chemistry to activate the carboxyl groups for reaction with the amine group of 4-APPC.
Materials:
-
Carboxyl-terminated nanoparticles (e.g., PLGA nanoparticles)
-
This compound (4-APPC)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Centrifugal filter units (e.g., Amicon Ultra)
Procedure:
-
Nanoparticle Suspension: Disperse the carboxylated nanoparticles in MES buffer at a concentration of 10 mg/mL.
-
Activation of Carboxyl Groups:
-
Add EDC to the nanoparticle suspension to a final concentration of 10 mM.
-
Add NHS to the nanoparticle suspension to a final concentration of 20 mM.
-
Incubate the mixture for 30 minutes at room temperature with gentle shaking to activate the carboxyl groups.
-
-
Removal of Excess EDC/NHS:
-
Wash the activated nanoparticles by centrifuging the suspension and resuspending the pellet in fresh MES buffer. Repeat this washing step twice to remove unreacted EDC and NHS.
-
-
Conjugation with 4-APPC:
-
Dissolve 4-APPC in MES buffer to a concentration of 5 mg/mL.
-
Add the 4-APPC solution to the activated nanoparticle suspension. The molar ratio of 4-APPC to available carboxyl groups should be optimized, but a 10-fold molar excess of 4-APPC is a good starting point.
-
Incubate the reaction mixture for 4 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Quenching and Washing:
-
Quench any remaining activated carboxyl groups by adding a small amount of a primary amine-containing molecule (e.g., Tris buffer or ethanolamine) and incubating for 30 minutes.
-
Purify the 4-APPC-functionalized nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4) using centrifugal filter units to remove unconjugated 4-APPC and other reaction byproducts.
-
-
Characterization:
-
Confirm successful conjugation using techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the characteristic peaks of the phosphorylcholine group, and zeta potential measurements to assess changes in surface charge.
-
Quantify the amount of conjugated 4-APPC using a suitable method, such as a colorimetric assay for primary amines (e.g., TNBSA assay) performed before and after conjugation.
-
Protocol 2: Preparation of 4-APPC-Functionalized Liposomes
This protocol outlines the preparation of liposomes with a surface functionalized with 4-APPC. This is achieved by including a lipid with a reactive head group in the liposome formulation, which can then be conjugated to 4-APPC post-liposome formation.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyryl] (MPB-DSPE)
-
This compound (4-APPC) modified with a thiol group (e.g., via reaction with N-succinimidyl S-acetylthioacetate (SATA) followed by deacetylation)
-
Chloroform and Methanol
-
PBS (pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Thin Film Hydration:
-
Dissolve DPPC, cholesterol, and MPB-DSPE (e.g., in a 55:40:5 molar ratio) in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to repeated extrusion (e.g., 11-21 passes) through polycarbonate membranes with the desired pore size (e.g., 100 nm) using a lipid extruder.
-
-
Thiolation of 4-APPC (if not already thiolated):
-
React 4-APPC with a heterobifunctional crosslinker like SATA to introduce a protected thiol group.
-
De-protect the thiol group immediately before conjugation using a reducing agent like hydroxylamine.
-
-
Conjugation to Liposomes:
-
Add the thiolated 4-APPC to the maleimide-containing liposome suspension.
-
Incubate the mixture overnight at 4°C with gentle stirring. The maleimide groups on the liposome surface will react with the thiol groups on the 4-APPC to form a stable thioether bond.
-
-
Purification:
-
Remove unconjugated 4-APPC from the liposome suspension by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size and zeta potential of the functionalized liposomes using dynamic light scattering (DLS).
-
Confirm conjugation and quantify the amount of surface-bound 4-APPC.
-
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is for assessing the cytotoxicity of drug-loaded, 4-APPC-functionalized nanoparticles against a cancer cell line. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Drug-loaded 4-APPC functionalized nanoparticles
-
Free drug solution (as a positive control)
-
Empty 4-APPC functionalized nanoparticles (as a carrier control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the drug-loaded nanoparticles, free drug, and empty nanoparticles in fresh culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the prepared dilutions. Include untreated cells as a negative control.
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways for Targeted Drug Delivery
The following diagrams illustrate key signaling pathways often targeted in cancer therapy. Drug delivery systems functionalized with specific ligands can be designed to target receptors within these pathways.
Caption: Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Caption: Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathway.
Caption: Vascular Endothelial Growth Factor (VEGF) signaling pathway.
Experimental Workflow
The following diagram outlines the logical workflow for the development and evaluation of a 4-APPC-functionalized drug delivery system.
Caption: Workflow for developing 4-APPC drug delivery systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorylcholine-based stealthy nanocapsules enabling tumor microenvironment-responsive doxorubicin release for tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detection of Phosphorylcholine-Modified Proteins using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphorylcholine (PC) is a post-translational modification (PTM) found on proteins in a variety of organisms, from bacteria to nematodes and humans. This modification plays a crucial role in cellular signaling, protein localization, and host-pathogen interactions. The ability to detect and quantify phosphorylcholine-modified proteins is essential for understanding their function in both normal physiological processes and disease states. While various immunoassays can be employed for this purpose, Western blotting remains a cornerstone technique for the specific identification of PC-modified proteins in complex biological samples.
This document provides a detailed protocol for the detection of phosphorylcholine-modified proteins using an indirect Western blot method. Instead of a direct 4-Aminophenylphosphorylcholine probe, which is not a standard reagent for this application, this protocol utilizes a highly specific primary antibody that recognizes the phosphorylcholine moiety. p-Aminophenyl phosphorylcholine is more commonly used in the preparation of affinity columns for the purification of phosphorylcholine-binding proteins[1]. The use of an anti-phosphorylcholine antibody provides a robust and validated method for the detection of these modified proteins.
Experimental Protocols
Sample Preparation and Lysis
Proper sample preparation is critical to preserve the phosphorylation state of proteins.
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new, pre-chilled microfuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay. This ensures equal loading of protein for each sample.
-
-
Sample Denaturation:
-
To a sample of the protein solution, add an equal volume of 2x Laemmli sample buffer (4% SDS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 0.02% bromophenol blue, 10% β-mercaptoethanol).
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis:
-
Load 20-50 µg of the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-20% Tris-Glycine gel).
-
Include a pre-stained protein ladder to monitor migration and transfer efficiency.
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
For PVDF membranes, pre-activate the membrane in methanol for 15-30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.
-
Assemble the transfer stack (wet or semi-dry transfer) according to the manufacturer's instructions.
-
Perform the transfer. Transfer times and voltages should be optimized based on the protein of interest's molecular weight and the transfer system used.
-
Immunoblotting and Detection
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-buffered saline containing 0.1% Tween-20 (TBST).
-
Block the membrane for 1 hour at room temperature with gentle agitation in a blocking buffer. For phosphoprotein detection, 5% (w/v) Bovine Serum Albumin (BSA) in TBST is recommended to reduce background noise. Avoid using non-fat dry milk as it may contain phosphoproteins that can cause non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-phosphorylcholine primary antibody in the blocking buffer (5% BSA in TBST) at the recommended dilution. For example, the anti-phosphorylcholine antibody clone BH8 can be used at a 1:250 dilution[2].
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Remove the primary antibody solution and wash the membrane three times for 10 minutes each with TBST at room temperature with agitation.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgM-HRP if using the BH8 primary antibody) in the blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature with agitation.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to autoradiography film in a dark room.
-
Data Presentation
The following table summarizes the typical quantitative parameters for a Western blot experiment to detect phosphorylcholine-modified proteins. Optimal conditions may vary and should be determined experimentally.
| Parameter | Recommended Range/Value | Source |
| Protein Load per Lane | 20 - 50 µg of total cell lysate | [3] |
| Primary Antibody | Anti-Phosphorylcholine (e.g., clone BH8) | [2] |
| Primary Antibody Dilution | 1:250 - 1:1000 (start with 1:250) | [2] |
| Blocking Buffer | 5% (w/v) BSA in TBST | |
| Secondary Antibody | HRP-conjugated anti-species specific IgM/IgG | N/A |
| Secondary Antibody Dilution | 1:5,000 - 1:20,000 | [4] |
| Incubation Times | Primary: Overnight at 4°C; Secondary: 1 hour at RT | [4] |
Visualizations
Signaling Pathway Diagram
The diagram below illustrates the post-translational modification of a protein with a phosphorylcholine group. This process is often catalyzed by specific transferase enzymes.
References
Troubleshooting & Optimization
Troubleshooting low yield in 4-APPC affinity chromatography
Welcome to the technical support center for 4-APPC (4-Aminophenyl-α-D-mannopyranoside) affinity chromatography. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to resolve common issues, such as low protein yield, during the purification of mannose-binding proteins.
Frequently Asked Questions (FAQs)
Q1: What is 4-APPC affinity chromatography used for?
4-APPC affinity chromatography is a method used to purify glycoproteins and other mannose-binding proteins (lectins) from a mixed sample.[1] The 4-APPC ligand, a mannose derivative, is immobilized on a chromatography resin and specifically captures proteins that recognize and bind to mannose moieties.
Q2: Why is my target protein found in the flow-through instead of binding to the column?
This is a common issue that indicates a problem with the binding conditions. Several factors could be at play:
-
Incorrect Buffer Conditions: The pH or ionic strength of your sample and binding buffer may not be optimal for the interaction. Mannose-binding lectins often require specific pH ranges and the presence of divalent cations like Ca²⁺ and Mn²⁺ for proper folding and activity.[2]
-
High Flow Rate: The sample may be passing through the column too quickly for the affinity interaction to occur.[3] Reducing the flow rate during sample application can increase the residence time, allowing for efficient binding.
-
Column Overloading: The amount of target protein in your sample may exceed the binding capacity of your column. Check the resin manufacturer's specifications for binding capacity.
-
Blocked Binding Sites: The mannose-binding site on your target protein might be sterically hindered or occupied by other molecules.
Q3: My protein binds to the column, but the final yield after elution is very low. What happened?
Low recovery after elution can be caused by several factors:
-
Inefficient Elution: The elution buffer may not be strong enough to disrupt the interaction between the target protein and the 4-APPC ligand.[4][5]
-
Protein Precipitation: The protein may have precipitated on the column, which can be caused by the elution buffer conditions (e.g., low pH) or high protein concentration in a small volume.[4]
-
Proteolytic Degradation: Your target protein could be degraded by proteases present in the sample.[6]
-
Hydrophobic Interactions: The protein may be non-specifically adsorbed to the column matrix.
Q4: How can I improve my elution efficiency?
To improve elution, consider the following strategies:
-
Increase Competitor Concentration: If using a competitive sugar like mannose or methyl-α-D-mannopyranoside, increasing its concentration in the elution buffer can improve displacement of the target protein.[3][7]
-
Change Elution pH: Altering the pH can disrupt the binding interaction. Low pH buffers (e.g., 0.1 M glycine pH 2.5-3.0) are often effective but may denature the protein.[8][9] If using low pH, it is critical to neutralize the collected fractions immediately with a buffer like 1 M Tris, pH 8.5.[9]
-
Use a Denaturant or Chaotropic Agent: In some difficult cases, agents like urea or guanidine-HCl can be used, but these will denature the protein.
-
Pause Flow (Stop-Flow Technique): After applying the elution buffer, stop the column flow for a period (e.g., 10-30 minutes) to allow the eluting agent more time to dissociate the bound protein before collection.[3][10]
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to diagnosing and resolving low yield in your 4-APPC affinity chromatography experiments.
Diagram: Troubleshooting Decision Tree
The following diagram outlines a logical workflow for troubleshooting low protein yield.
Caption: Troubleshooting decision tree for low yield in affinity chromatography.
Data Tables: Buffer Conditions
Optimizing buffer composition is critical for success. The tables below provide starting points for binding and elution buffers. Note that optimal conditions should be determined empirically for each specific protein.
Table 1: Typical Binding & Wash Buffer Compositions
| Component | Concentration Range | Purpose |
| Buffer Salt | 20-50 mM (e.g., Tris, HEPES) | Maintain stable pH |
| pH | 7.2 - 8.0 | Promotes specific binding |
| NaCl | 150 - 500 mM | Reduces non-specific ionic interactions[11] |
| CaCl₂ | 1 - 20 mM | Required for lectin structure and activity[2][12] |
| MnCl₂ | 1 mM | Often used with CaCl₂ to enhance binding |
| Detergent (optional) | 0.1% (e.g., Tween-20, Triton X-100) | Reduces non-specific hydrophobic interactions |
Table 2: Typical Elution Buffer Compositions
| Elution Method | Component | Concentration Range | Notes |
| Competitive | Methyl-α-D-mannopyranoside or D-Mannose | 0.2 - 1.0 M | Gentle, specific elution. May require higher concentrations for high-affinity interactions.[7] |
| pH Shift | Glycine-HCl or Citrate | 100 mM | Effective but can cause denaturation. Immediately neutralize fractions. |
| Chelating Agent | EDTA | 2 - 20 mM | Removes divalent cations (Ca²⁺, Mn²⁺) required for binding. Often used at room temperature.[12] |
Key Experimental Protocols
Below are detailed methodologies for the main stages of 4-APPC affinity chromatography.
Diagram: Standard Workflow
This diagram illustrates the standard experimental workflow for 4-APPC affinity chromatography.
Caption: Standard workflow for 4-APPC affinity chromatography purification.
Column Equilibration
Objective: To prepare the column with the correct buffer conditions for protein binding.
-
Remove the storage solution from the column.
-
Wash the column with 3-5 column volumes (CV) of sterile, filtered water to remove the storage agent (e.g., 20% ethanol).
-
Equilibrate the column by washing with 5-10 CV of Binding Buffer (see Table 1).[13]
-
Monitor the pH and conductivity of the column effluent until they match the Binding Buffer, ensuring the column is fully equilibrated.
Sample Preparation and Loading
Objective: To prepare the sample for optimal binding and apply it to the column.
-
Clarify the protein sample by centrifuging at >10,000 x g for 20 minutes or filtering through a 0.22-0.45 µm filter to remove any particulate matter.[4][14]
-
Perform a buffer exchange on the sample into the Binding Buffer using a desalting column or dialysis. This is a critical step to ensure sample conditions match the column's equilibrated state.[15]
-
Apply the prepared sample to the column at a low flow rate (e.g., 0.2-1.0 mL/min, depending on column dimensions) to maximize binding time.[2]
-
Collect the flow-through fraction for analysis by SDS-PAGE to confirm if the target protein has bound to the resin.
Washing
Objective: To remove non-specifically bound proteins and contaminants.
-
After loading the entire sample, wash the column with 10-15 CV of Wash Buffer (this is often the same as the Binding Buffer).
-
Monitor the absorbance at 280 nm until it returns to baseline, indicating that all non-bound proteins have been washed away.[16]
-
Collect wash fractions for later analysis if troubleshooting is required.
Elution
Objective: To disrupt the specific binding interaction and recover the purified target protein.
-
Apply the chosen Elution Buffer (see Table 2) to the column.
-
Begin collecting fractions immediately. The size of the fractions should be small relative to the column volume (e.g., 0.5-1.0 CV per fraction) to obtain the protein in a concentrated peak.
-
Monitor the protein elution via A280nm absorbance.
-
If using a low pH elution buffer, ensure collection tubes contain a neutralizing buffer (e.g., 100 µL of 1 M Tris pH 8.5 per 1 mL of fraction).[9][17]
-
Pool the fractions containing the highest protein concentration.
Regeneration and Storage
Objective: To strip any remaining tightly bound molecules and prepare the column for reuse or storage.
-
Wash the column with 3-5 CV of a high salt buffer (e.g., Binding Buffer + 1 M NaCl), followed by 3-5 CV of a low pH buffer (e.g., 0.1 M Glycine pH 2.5).
-
Immediately re-equilibrate the column with 5-10 CV of Binding Buffer or prepare for storage.
-
For long-term storage, wash the column with 5 CV of sterile water, followed by 3-5 CV of a storage solution (e.g., 20% ethanol) to prevent microbial growth.[13] Store at 4°C.
References
- 1. High-throughput functional affinity purification of mannose binding proteins from Oryza sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decoding the mannose receptor-mAb interaction: the importance of high-mannose N-glycans and glycan-pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity Chromatography Troubleshooting [merckmillipore.com]
- 4. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 5. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. diva-portal.org [diva-portal.org]
- 8. agrisera.com [agrisera.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. help.waters.com [help.waters.com]
- 15. pdf.dutscher.com [pdf.dutscher.com]
- 16. affinity purification [wwwuser.gwdguser.de]
- 17. Affinity Purification of anti-peptide Antibodies: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]
Technical Support Center: Optimizing 4-Aminophenylphosphorylcholine (4-APPC) Affinity Columns
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of 4-Aminophenylphosphorylcholine (4-APPC) affinity columns for the purification of phosphorylcholine-binding proteins, such as C-reactive protein (CRP).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 4-APPC affinity columns?
This compound (4-APPC) affinity columns are primarily used for the purification of phosphorylcholine-binding proteins.[1][2] A prominent example of such a protein is C-reactive protein (CRP), an acute-phase protein whose levels in the blood rise in response to inflammation.[1][2] The column specifically captures proteins that recognize and bind to the phosphorylcholine moiety of the 4-APPC ligand.
Q2: What is the principle behind the binding of proteins to a 4-APPC column?
The affinity purification relies on the specific, reversible interaction between the phosphorylcholine group on the 4-APPC ligand and the phosphorylcholine-binding site on the target protein. For many target proteins, such as C-reactive protein (CRP), this binding is dependent on the presence of calcium ions (Ca²⁺).[3][4] Calcium ions are essential for maintaining the conformation of the protein's binding pocket, enabling it to recognize and bind to the phosphorylcholine ligand.[1][5]
Q3: How are proteins eluted from a 4-APPC affinity column?
Proteins are typically eluted from a 4-APPC column by disrupting the calcium-dependent binding interaction. This is most commonly achieved by introducing a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), into the buffer.[4][6][7] EDTA has a high affinity for calcium ions and will sequester them from the protein, causing a conformational change that leads to the release of the protein from the 4-APPC ligand.
Q4: Can 4-APPC affinity columns be regenerated and reused?
Yes, 4-APPC affinity columns can be regenerated for multiple uses. Regeneration involves stripping any remaining bound protein and contaminants from the column. Common regeneration solutions for affinity columns include chaotropic agents like urea and guanidine hydrochloride.[8][9] A specific protocol for regenerating 4-APPC columns is provided in the Experimental Protocols section.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Protein Binding | Insufficient Calcium: The binding of many phosphorylcholine-binding proteins is calcium-dependent.[3][4] | Ensure the binding buffer contains an adequate concentration of CaCl₂, typically in the range of 1-3 mM.[7] |
| Incorrect pH of Binding Buffer: The pH of the binding buffer can affect the charge and conformation of the target protein, influencing its binding affinity. | Optimize the pH of the binding buffer. A common starting point is a physiological pH around 7.4-8.3.[7] | |
| Sample Overload: Exceeding the binding capacity of the column will result in the target protein flowing through without binding. | Reduce the amount of sample loaded onto the column or use a larger column. | |
| Non-Specific Binding | Inappropriate Ionic Strength: Low ionic strength can sometimes lead to non-specific ionic interactions between proteins and the affinity matrix. | Increase the salt concentration (e.g., NaCl) in the binding and wash buffers to between 100-150 mM to reduce non-specific binding.[10] |
| Hydrophobic Interactions: Some proteins may non-specifically bind to the agarose matrix through hydrophobic interactions. | Include a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffer to disrupt hydrophobic interactions. | |
| Low Protein Recovery During Elution | Inefficient Elution: The concentration of the chelating agent may be insufficient to completely strip the calcium and release the protein. | Increase the concentration of EDTA in the elution buffer. A concentration of 2-10 mM is a good starting point. |
| Protein Precipitation on the Column: The eluted protein may precipitate on the column if the elution buffer conditions are too harsh. | Elute at a lower protein concentration or consider a step-gradient elution. Ensure the pH of the elution buffer is compatible with the protein's stability. | |
| Slow Elution Flow Rate: A very slow flow rate during elution can lead to broad peaks and diluted protein. | Optimize the flow rate for the elution step. | |
| Column Clogging or Reduced Flow Rate | Particulates in the Sample: The sample may contain cellular debris or other particulates that can clog the column frit. | Centrifuge and filter the sample (0.22 or 0.45 µm filter) before loading it onto the column. |
| Viscous Sample: A highly concentrated or viscous sample can impede flow through the column. | Dilute the sample in binding buffer before loading. |
Data Presentation: Recommended Buffer Compositions
Table 1: Binding Buffer Components
| Component | Concentration Range | Purpose | Notes |
| Buffer | 20-50 mM | Maintain a stable pH for optimal binding. | Tris or HEPES are commonly used.[2][11][12][13][14] |
| pH | 7.4 - 8.3 | Optimal pH for many phosphorylcholine-protein interactions.[7] | The optimal pH should be determined empirically for each specific protein. |
| NaCl | 100-150 mM | Provides appropriate ionic strength and reduces non-specific binding.[10] | |
| CaCl₂ | 1-3 mM | Essential for the binding of calcium-dependent phosphorylcholine-binding proteins like CRP.[7] | This is a critical component for many applications. |
Table 2: Elution Buffer Components
| Component | Concentration Range | Purpose | Notes |
| Buffer | 20-50 mM | Maintain a stable pH during elution. | Tris or HEPES are commonly used.[2][11][12][13][14] |
| pH | 7.4 - 8.3 | Typically the same as the binding buffer to maintain protein stability. | |
| NaCl | 100-150 mM | Maintains ionic strength. | |
| EDTA | 2-10 mM | Chelates Ca²⁺ to disrupt protein-ligand binding and elute the target protein.[4][6][7] | The optimal concentration may need to be determined empirically. |
Table 3: Regeneration Solution Components
| Component | Concentration | Purpose | Notes |
| Urea | 6 M | Denatures and removes strongly bound proteins.[8][9] | Guanidine-HCl (6 M) can also be used.[8][9] |
| Buffer | 20 mM | To maintain pH. | Tris-HCl, pH 8.0 is suitable. |
| NaCl | 0.5 M | High salt concentration helps to disrupt ionic interactions. |
Experimental Protocols
Protocol 1: Preparation of Buffers
Binding Buffer (1 L):
-
To 800 mL of deionized water, add 6.05 g of Tris base and 8.76 g of NaCl.
-
Stir until fully dissolved.
-
Adjust the pH to 7.5 with 1 M HCl.[10]
-
Add 1 mL of a 1 M CaCl₂ stock solution to achieve a final concentration of 1 mM.
-
Bring the final volume to 1 L with deionized water.
-
Filter the buffer through a 0.22 µm filter.
Elution Buffer (1 L):
-
To 800 mL of deionized water, add 6.05 g of Tris base and 8.76 g of NaCl.
-
Stir until fully dissolved.
-
Adjust the pH to 7.5 with 1 M HCl.[10]
-
Add 20 mL of a 0.5 M EDTA stock solution (pH 8.0) to achieve a final concentration of 10 mM.
-
Bring the final volume to 1 L with deionized water.
-
Filter the buffer through a 0.22 µm filter.
Regeneration Solution (1 L):
-
To 500 mL of deionized water, add 360.36 g of urea.
-
Gently heat and stir until the urea is completely dissolved.
-
Add 20 mL of a 1 M Tris-HCl, pH 8.0 stock solution and 100 mL of a 5 M NaCl stock solution.
-
Allow the solution to cool to room temperature.
-
Bring the final volume to 1 L with deionized water.
-
Filter the solution through a 0.45 µm filter.
Protocol 2: 4-APPC Affinity Chromatography Workflow
-
Column Packing (for bulk resin): a. Gently resuspend the 4-APPC agarose resin in its storage buffer. b. Pour the desired amount of slurry into an empty chromatography column. c. Allow the resin to settle and the storage buffer to drain. d. Wash the column with 5-10 column volumes of deionized water.[15]
-
Equilibration: a. Equilibrate the column with 5-10 column volumes of Binding Buffer. b. Ensure the pH and conductivity of the eluate match that of the Binding Buffer before proceeding.
-
Sample Preparation and Loading: a. Prepare the protein sample by centrifugation and filtration (0.45 µm) to remove any particulate matter. b. If necessary, perform a buffer exchange to transfer the sample into the Binding Buffer. c. Load the prepared sample onto the equilibrated column at a flow rate that allows for sufficient residence time for binding to occur.
-
Washing: a. Wash the column with 5-10 column volumes of Binding Buffer to remove any unbound proteins. b. Continue washing until the absorbance at 280 nm (A₂₈₀) of the flow-through returns to baseline.
-
Elution: a. Apply the Elution Buffer to the column. b. Collect fractions and monitor the A₂₈₀ to identify the protein peak. c. Pool the fractions containing the purified protein.
-
Regeneration: a. Wash the column with 3-5 column volumes of Regeneration Solution. b. Follow with a wash of 5-10 column volumes of deionized water. c. Finally, re-equilibrate the column with Binding Buffer or store in a suitable storage solution (e.g., 20% ethanol) at 4°C.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. wisentbioproducts.com [wisentbioproducts.com]
- 3. A new sensitive assay for the calcium-dependent binding of C-reactive protein to phosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of rabbit C-reactive protein by affinity precipitation with thermosensitive polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel phosphocholine‐mimetic inhibits a pro‐inflammatory conformational change in C‐reactive protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 7. Purification of recombinant C-reactive protein mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US9102709B1 - Regeneration of chromatography material - Google Patents [patents.google.com]
- 9. diva-portal.org [diva-portal.org]
- 10. Cell Origins Phage Display Lab Solutions [cellorigins.com]
- 11. Krebs-Ringer Phosphate HEPES Buffer with 20 mM HEPES, Calcium and Magnesium, without Phenol Red [himedialabs.com]
- 12. Research Products International Corp TRIS BUFFERED SALINE, 10X SOLUTION, | Fisher Scientific [fishersci.com]
- 13. ufcbio.com [ufcbio.com]
- 14. Designing Calcium-Binding Proteins for Molecular MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
How to prevent non-specific binding on 4-APPC functionalized surfaces
Welcome to the technical support center for 4-aminophenyl propargyl ether (4-APPC) functionalized surfaces. This guide provides detailed troubleshooting advice and frequently asked questions to help you minimize non-specific binding and achieve high-quality, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are 4-APPC functionalized surfaces and what are their primary characteristics?
A1: 4-APPC (4-aminophenyl propargyl ether) functionalized surfaces provide a versatile platform for covalently immobilizing biomolecules. These surfaces possess three key chemical features that influence their binding characteristics:
-
Primary Amine Group (-NH₂): This group is readily available for covalent coupling of biomolecules, typically through chemistries like N-hydroxysuccinimide (NHS) ester crosslinking. However, unreacted, protonated amine groups can be a source of electrostatic non-specific binding.[1][2][3]
-
Phenyl Ring: The aromatic phenyl ring introduces hydrophobicity to the surface, which can lead to non-specific binding of proteins and other molecules through hydrophobic interactions.[4]
-
Propargyl Ether Group (with a terminal alkyne): The alkyne group offers a potential site for "click chemistry" reactions. This part of the molecule also contributes to the surface's overall hydrophobicity.
Q2: What are the primary causes of non-specific binding (NSB) on 4-APPC surfaces?
A2: Non-specific binding (NSB) on these surfaces is typically caused by a combination of molecular interactions unrelated to the specific binding event you are measuring.[5][6] Key causes include:
-
Electrostatic Interactions: Positively charged, unreacted amine groups on the surface can attract negatively charged proteins or molecules.[3]
-
Hydrophobic Interactions: The phenyl and propargyl components of the 4-APPC molecule can attract hydrophobic regions of proteins, leading to their adhesion to the surface.[4][6][7]
-
Unreacted Activated Groups: If you use a crosslinker (like EDC/NHS) to immobilize your ligand, any remaining reactive groups that are not quenched can covalently bind non-specifically to proteins in your sample.[8]
Q3: What is the first and most critical step to prevent non-specific binding?
A3: The most critical step is blocking . After immobilizing your specific ligand (e.g., an antibody or protein), you must saturate all remaining potential non-specific binding sites on the surface.[9] This is achieved by incubating the surface with a blocking agent that adsorbs to these sites without interfering with the specific interaction you intend to measure.
Q4: Can I combine different blocking strategies?
A4: Absolutely. In fact, it is often recommended. A multi-pronged approach can be highly effective. For example, you can use a protein-based blocker like BSA to cover large hydrophobic patches, include a non-ionic surfactant like Tween-20 in your wash and assay buffers to disrupt weaker hydrophobic interactions, and increase the salt concentration to reduce electrostatic interactions.[6]
Troubleshooting Guide
This guide addresses common problems related to non-specific binding on 4-APPC surfaces.
Problem 1: High Background Signal Across the Entire Surface
High background is a classic indicator of significant non-specific binding.
Potential Causes & Solutions
-
Cause 1: Ineffective or Insufficient Blocking. The blocking agent may not be suitable for your system, or the incubation conditions may be suboptimal.
-
Solution: Optimize your blocking protocol. Try different blocking agents (see Table 1 below). Increase the concentration of the blocking agent or extend the incubation time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C).[8] Ensure the blocking solution covers the entire functionalized surface completely.
-
-
Cause 2: Suboptimal Buffer Conditions. The pH or ionic strength of your assay or wash buffers may be promoting NSB.
-
Solution 1 (Ionic Strength): Increase the salt concentration (e.g., NaCl) in your binding and wash buffers. Raising the ionic strength can shield electrostatic interactions, which are a common cause of NSB on amine surfaces.[3][6] Start with 150 mM NaCl and increase it incrementally to 300 mM or even 500 mM to find the optimal concentration.
-
Solution 2 (Surfactants): Add a non-ionic surfactant, such as Tween-20 or Triton X-100, to your buffers at a low concentration (typically 0.05% v/v).[6][7] Surfactants are very effective at disrupting non-specific hydrophobic interactions.[7]
-
-
Cause 3: Unquenched Reactive Groups. After ligand immobilization (e.g., via EDC/NHS chemistry), residual reactive sites can bind non-specifically to other proteins.
-
Solution: Introduce a "capping" step immediately after immobilizing your ligand and before the main blocking step. Use a small molecule with a primary amine, such as ethanolamine or glycine (typically 1 M, pH 8.5), to quench any remaining activated esters.[8]
-
Problem 2: Inconsistent Results and Poor Reproducibility
Variability between experiments often points to inconsistencies in surface preparation or the blocking procedure.
Potential Causes & Solutions
-
Cause 1: Inconsistent Blocking Efficiency. Minor variations in incubation time, temperature, or blocker concentration can lead to different levels of NSB.
-
Solution: Standardize your blocking protocol meticulously. Prepare fresh blocking solutions for each experiment, as protein-based blockers can degrade or become contaminated. Ensure the temperature and incubation times are precisely controlled.
-
-
Cause 2: Surface Instability or Degradation. Functionalized surfaces can degrade over time if not stored properly.
-
Solution: Store your functionalized surfaces in a clean, dry, and inert environment.[8] Use them as soon as possible after preparation for best results.
-
-
Cause 3: Contamination of Reagents. Particulates or contaminants in buffers can settle on the surface and cause sporadic background signal.
-
Solution: Use high-purity reagents and filter all buffers (using a 0.22 µm filter) before use.[8]
-
Quantitative Data on Blocking Agents
The following table summarizes the relative effectiveness of common blocking agents for reducing non-specific binding on amine-functionalized surfaces. Performance may vary depending on the specific proteins and conditions of your experiment.
| Blocking Agent | Typical Concentration | Primary Mechanism of Action | Relative Effectiveness | Key Considerations |
| Bovine Serum Albumin (BSA) | 1-3% (w/v) | Adsorbs to unoccupied hydrophobic and charged sites. | ★★★★☆ | Most common and generally effective. Can sometimes cross-react with certain antibodies. |
| Casein | 1% (w/v) in TBS | A phosphoprotein that blocks effectively through hydrophilic and hydrophobic interactions. | ★★★★☆ | Very effective, but can cause higher background in assays with phospho-specific antibodies. |
| Polyethylene Glycol (PEG) | 1% (w/v) | Creates a hydrophilic layer that repels proteins. | ★★★☆☆ | Good for reducing protein-based NSB, but may be less effective for smaller molecules.[10] |
| Ethanolamine | 1 M | Covalently caps unreacted activated esters (e.g., NHS-esters).[8] | ★★★★★ (for capping) | Essential step after EDC/NHS immobilization; not a general surface blocker. |
| Tween-20 | 0.05-0.1% (v/v) | Non-ionic surfactant that disrupts hydrophobic interactions.[6] | ★★★☆☆ | Usually added to wash/assay buffers rather than used as a primary blocking agent. |
| Synthetic Polymer Blockers | Varies by product | Based on highly hydrophilic polymers (e.g., HPMA-based copolymers).[11] | ★★★★★ | Often outperform traditional protein blockers, animal-product-free, and show low batch-to-batch variability.[11] |
Experimental Protocols
Protocol 1: Standard Blocking with BSA
-
Following the immobilization of your capture molecule, wash the surface three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare a fresh solution of 1% (w/v) BSA in PBS. Filter the solution through a 0.22 µm syringe filter.
-
Immerse the functionalized surface completely in the blocking buffer.
-
Incubate for at least 1-2 hours at room temperature with gentle agitation. For maximum effect, incubate overnight at 4°C.
-
Wash the surface three to five times with the wash buffer to remove excess, unbound BSA.
-
The surface is now blocked and ready for the specific binding assay.
Protocol 2: Capping Unreacted Groups with Ethanolamine
This protocol should be performed after immobilizing a ligand using amine-reactive chemistry (e.g., EDC/NHS) and before the general blocking step (Protocol 1).
-
After the ligand immobilization step, wash the surface twice with the coupling buffer (e.g., MES buffer).
-
Prepare a 1 M solution of ethanolamine-HCl, and adjust the pH to 8.5.
-
Immerse the surface in the ethanolamine solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
Wash the surface three times with wash buffer (e.g., PBST).
-
Proceed immediately to the general blocking protocol (Protocol 1).
Visual Guides
Workflow for Surface Preparation and Assay
This diagram illustrates the key stages of an experiment on a 4-APPC surface, highlighting where to implement steps to reduce non-specific binding.
Caption: Experimental workflow from surface functionalization to signal detection.
Troubleshooting Logic for High Non-Specific Binding
Use this decision tree to diagnose and solve issues with high background signals.
Caption: Troubleshooting flowchart for diagnosing high non-specific binding.
References
- 1. US20080213910A1 - Method for blocking non-specific protein binding on a functionalized surface - Google Patents [patents.google.com]
- 2. WO2008055080A2 - Method for blocking non-specific protein binding on a functionalized surface - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 10. researchgate.net [researchgate.net]
- 11. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of 4-Aminophenylphosphorylcholine in solution
Welcome to the technical support center for 4-Aminophenylphosphorylcholine (4-APPC). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of 4-APPC in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 4-APPC in solution?
A1: The stability of 4-APPC in solution is primarily influenced by several factors, including pH, temperature, the presence of oxidative agents, and the composition of the buffer. Like many phosphate esters, 4-APPC is susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. The aminophenyl group may also be prone to oxidation.
Q2: What is the recommended solvent and storage condition for 4-APPC stock solutions?
A2: For short-term storage (up to 1 month), stock solutions of 4-APPC can be stored at -20°C. For longer-term storage (up to 6 months), it is highly recommended to store aliquots at -80°C to minimize degradation.[1] It is advisable to avoid repeated freeze-thaw cycles. While 4-APPC is soluble in water and DMSO, for aqueous solutions, it is best practice to use purified water (e.g., Milli-Q or equivalent) and to filter-sterilize the solution, especially for cell-based assays.
Q3: My 4-APPC solution has changed color. What does this indicate?
A3: A change in the color of your 4-APPC solution, such as turning yellow or brown, may indicate degradation, likely due to oxidation of the aminophenyl group. It is recommended to discard the solution and prepare a fresh one. To mitigate this, consider preparing solutions fresh before use or storing them under an inert atmosphere (e.g., nitrogen or argon).
Q4: Can I use any buffer to prepare my 4-APPC working solution?
A4: The choice of buffer can impact the stability of 4-APPC. It is advisable to use buffers with a pH close to neutral (pH 6.0-7.5) for optimal stability. Buffers with high or low pH can accelerate the hydrolysis of the phosphate ester bond. When preparing solutions, it is crucial to ensure the final pH of the solution is within the recommended range.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with 4-APPC.
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be a sign of 4-APPC degradation. The following workflow can help you troubleshoot this issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Precipitation observed in the 4-APPC solution.
Precipitation can occur due to poor solubility at a given concentration, pH, or temperature, or it could be a result of degradation products forming.
-
Solubility Check: Ensure that the concentration of 4-APPC does not exceed its solubility limit in the chosen solvent. Gentle warming or sonication may aid in dissolution, but be cautious of potential degradation at higher temperatures.
-
pH Adjustment: The pH of the solution can affect the solubility of 4-APPC. Ensure the pH is within a range where the compound is known to be soluble and stable.
-
Degradation: If precipitation occurs over time in a previously clear solution, it may be due to the formation of insoluble degradation products. In this case, the solution should be discarded.
Data on 4-APPC Stability (Illustrative)
Table 1: Effect of pH on the Stability of 4-APPC in Aqueous Solution at 25°C
| pH | Buffer System (25 mM) | Estimated Half-life (t½) |
| 2.0 | Glycine-HCl | < 24 hours |
| 4.0 | Acetate | ~ 7 days |
| 6.0 | Phosphate | > 30 days |
| 7.4 | Phosphate | > 30 days |
| 8.0 | Tris-HCl | ~ 14 days |
| 10.0 | Carbonate-Bicarbonate | < 48 hours |
Table 2: Effect of Temperature on the Stability of 4-APPC in Aqueous Solution (pH 7.4)
| Temperature | Estimated Half-life (t½) |
| 4°C | > 6 months |
| 25°C (Room Temp) | > 30 days |
| 37°C | ~ 10 days |
| 50°C | ~ 2 days |
Experimental Protocols
Protocol 1: Preparation of a Stable 4-APPC Stock Solution
This protocol describes the preparation of a 10 mM aqueous stock solution of 4-APPC.
-
Materials: this compound (solid), sterile nuclease-free water, sterile microcentrifuge tubes, 0.22 µm syringe filter.
-
Procedure:
-
Weigh out the required amount of 4-APPC in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile nuclease-free water to achieve a 10 mM concentration.
-
Vortex briefly to dissolve the solid. If necessary, sonicate for short intervals in a water bath.
-
Filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Forced Degradation Study of 4-APPC
This protocol outlines a forced degradation study to assess the stability of 4-APPC under various stress conditions. This is crucial for understanding its degradation profile and for the development of stability-indicating analytical methods.
Caption: Workflow for a forced degradation study of 4-APPC.
-
Sample Preparation: Prepare a solution of 4-APPC at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer at pH 7.4).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the 4-APPC solution.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the 4-APPC solution.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the 4-APPC solution.
-
Thermal Degradation: Incubate the 4-APPC solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the 4-APPC solution to a light source (e.g., UV lamp).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining 4-APPC and identify any degradation products.
-
Data Analysis: Plot the concentration of 4-APPC as a function of time for each stress condition to determine the degradation kinetics.
Potential Degradation Pathway
The primary degradation pathway for 4-APPC in aqueous solution is likely the hydrolysis of the phosphate ester bond, yielding 4-aminophenol and phosphorylcholine. The aminophenyl group may also be susceptible to oxidation.
Caption: Potential degradation pathways of 4-APPC in solution.
References
Technical Support Center: Enhancing 4-Aminophenylphosphorylcholine (p-APC) Conjugation Efficiency
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the conjugation of 4-Aminophenylphosphorylcholine (p-APC) to proteins and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound (p-APC) and what is its primary application?
A1: this compound (p-APC) is a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule, such as a protein.[1][2] Its structure mimics phosphorylcholine, a major antigenic determinant found on various pathogens.[3] Therefore, p-APC is commonly conjugated to carrier proteins like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to immunize animals and generate antibodies specific to phosphorylcholine for research and diagnostic purposes.[3] It can also be used as a probe in affinity precipitation experiments.[4]
Q2: What is the chemical principle behind p-APC conjugation?
A2: The conjugation of p-APC relies on its primary aromatic amine group (-NH2). This amine group can form a stable amide bond with a carboxyl group (-COOH) on a target biomolecule (e.g., on aspartic or glutamic acid residues of a protein). This reaction is typically facilitated by a carbodiimide crosslinker, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[5][6]
Q3: Why is N-hydroxysuccinimide (NHS) or sulfo-NHS used with EDC?
A3: EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[5] However, this intermediate is unstable in aqueous solutions and can be rapidly hydrolyzed, regenerating the original carboxyl group and lowering conjugation efficiency. NHS or sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester.[7] This semi-stable intermediate has a longer half-life, allowing for a more efficient and controlled reaction with the primary amine of p-APC.
Q4: How can I confirm that the conjugation of p-APC to my protein was successful?
A4: Successful conjugation can be confirmed using several methods. A common approach is to use matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to detect an increase in the molecular weight of the protein corresponding to the addition of p-APC molecules. Another method is UV-Vis spectroscopy, as the introduction of the phenyl group of p-APC can alter the UV absorbance spectrum of the protein. For immunological applications, the ultimate confirmation is the detection of an anti-phosphorylcholine antibody response in an immunized animal via an ELISA assay.
Troubleshooting and Optimization Guide
This section addresses common problems encountered during p-APC conjugation reactions.
Problem 1: Low or No Conjugation Efficiency
-
Potential Cause 1: Inactive Reagents
-
Explanation: EDC and NHS/sulfo-NHS are highly sensitive to moisture and can hydrolyze over time, leading to a complete loss of activity.[8][9]
-
Solution: Always use fresh, high-quality reagents. Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[5][9] Store desiccated at the recommended temperature. Prepare EDC solutions immediately before use, as it is prone to hydrolysis.[7]
-
-
Potential Cause 2: Suboptimal Reaction pH
-
Explanation: The EDC/NHS reaction has a narrow optimal pH range. The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5–6.0).[5][9] However, the subsequent reaction of the NHS ester with the primary amine of p-APC is most efficient at a physiological to slightly basic pH (7.0–8.5).[5][10]
-
Solution: Perform a two-step conjugation. First, activate the protein's carboxyl groups with EDC/NHS in a non-amine, non-carboxylate buffer like MES at pH 5.0-6.0 for 15-30 minutes.[5][7] Then, add p-APC and raise the pH of the reaction mixture to 7.2-8.0 with a buffer like phosphate-buffered saline (PBS) to facilitate the amide bond formation.
-
-
Potential Cause 3: Presence of Competing Nucleophiles
-
Explanation: Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., Acetate) will compete with the target molecules, quenching the reaction.
-
Solution: Ensure all buffers used for the conjugation reaction are free of extraneous primary amines and carboxylates. Recommended buffers include MES for the activation step and PBS or borate buffer for the conjugation step.[5][10]
-
Problem 2: Protein Precipitation or Aggregation During Conjugation
-
Potential Cause 1: Incorrect pH
-
Potential Cause 2: High Crosslinker Concentration
-
Explanation: Excessive amounts of EDC can lead to intramolecular and intermolecular crosslinking of the protein, causing aggregation and precipitation.
-
Solution: Optimize the molar ratio of EDC to the protein. Start with the recommended ratios and perform a titration to find the optimal concentration that maximizes conjugation without causing precipitation.[5]
-
-
Potential Cause 3: Change in Protein Solubility
Problem 3: Inconsistent or Irreproducible Results
-
Potential Cause 1: Variability in Reagent Quality
-
Explanation: Batch-to-batch variability or degradation of crosslinking reagents can lead to inconsistent results.
-
Solution: Purchase reagents from a reputable supplier. Use the same lot of reagents for a series of related experiments. Always handle and store reagents as recommended by the manufacturer.
-
-
Potential Cause 2: Inaccurate Quantitation of Reactants
-
Explanation: Small errors in measuring the concentration of the protein, p-APC, or crosslinkers can significantly impact the final conjugation ratio and efficiency.
-
Solution: Use accurate methods (e.g., BCA or Bradford assay for protein) to determine the concentration of your starting materials. Prepare fresh stock solutions and use calibrated pipettes for all measurements.
-
Quantitative Data for Reaction Optimization
The following tables provide recommended starting conditions for p-APC conjugation using EDC/NHS chemistry. Optimization may be required for your specific protein.
Table 1: Recommended Molar Ratios of Reactants
| Reactant | Molar Ratio (vs. Protein) | Molar Ratio (vs. Carboxyl Groups) | Notes |
| p-APC | 20 - 100 fold excess | 1 - 5 fold excess | A high excess of the hapten drives the reaction forward. |
| EDC | 10 - 50 fold excess | 1 - 2 fold excess | Use freshly prepared solution. Reduce amount if precipitation occurs.[5] |
| NHS/sulfo-NHS | 20 - 100 fold excess | 2 - 5 fold excess | Used to stabilize the reactive intermediate.[9] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Use a non-amine, non-carboxylate buffer (e.g., MES).[5] |
| Conjugation pH | 7.2 - 8.5 | Use a non-amine buffer (e.g., PBS, Borate).[10] |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C to slow hydrolysis and preserve protein stability, but may require longer incubation. |
| Activation Time | 15 - 30 minutes | The time for EDC/NHS to activate carboxyl groups.[7] |
| Conjugation Time | 2 hours - Overnight | Longer times may increase efficiency but also risk protein degradation. |
Experimental Protocols
Two-Step EDC/NHS Conjugation of p-APC to a Carrier Protein
This protocol is a general guideline for conjugating p-APC to a protein containing available carboxyl groups (e.g., BSA, KLH).
Materials:
-
Carrier Protein (e.g., BSA)
-
This compound (p-APC)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[9]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine-HCl, pH 8.5
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)
Procedure:
-
Protein Preparation:
-
Dissolve the carrier protein in Activation Buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Activation Buffer using a desalting column or dialysis.
-
-
Activation of Carboxyl Groups:
-
Allow EDC and Sulfo-NHS vials to warm to room temperature before opening.
-
Prepare a 10 mg/mL solution of EDC in cold, ultrapure water immediately before use.[5]
-
Prepare a 10 mg/mL solution of Sulfo-NHS in cold, ultrapure water.
-
Add the required amount of EDC and Sulfo-NHS solution to the protein solution (refer to Table 1 for molar ratios).
-
Incubate for 15-30 minutes at room temperature with gentle stirring.[7]
-
-
Conjugation with p-APC:
-
Dissolve p-APC in Coupling Buffer (PBS).
-
Add the p-APC solution to the activated protein mixture.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM (e.g., add 10-50 µL of 1 M Tris per 1 mL of reaction). This will quench any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess p-APC and reaction by-products by passing the solution over a desalting column equilibrated with PBS.[5]
-
Alternatively, perform dialysis against PBS (3 changes of buffer over 24-48 hours).
-
Collect the protein fractions and determine the concentration.
-
-
Storage:
-
Store the purified p-APC-protein conjugate at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.
-
Visualizations
Caption: Workflow for two-step EDC/NHS conjugation of p-APC to a protein.
Caption: Troubleshooting decision tree for low p-APC conjugation efficiency.
Caption: Simplified immune response pathway to a p-APC hapten-carrier conjugate.
References
- 1. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hapten - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
Storage conditions to prevent degradation of 4-Aminophenylphosphorylcholine
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 4-Aminophenylphosphorylcholine (4-APPC) to prevent its degradation. Below you will find frequently asked questions (FAQs), troubleshooting advice, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.
Q2: How should I store solutions of this compound?
The storage of 4-APPC in solution depends on the intended duration of storage:
-
Short-term storage: For use within one month, solutions can be stored at -20°C.
-
Long-term storage: For periods longer than one month, it is highly recommended to store solutions at -80°C, with a maximum recommended storage time of six months.
Always ensure solutions are stored in tightly sealed vials to prevent evaporation and contamination. For aqueous solutions, it is good practice to filter and sterilize the solution before storage.[1]
Q3: Can this compound be shipped at room temperature?
Yes, 4-APPC is generally considered stable for short durations at room temperature, which is why some suppliers ship it under these conditions. However, upon receipt, it is crucial to transfer it to the recommended long-term storage conditions (-20°C for solid, -80°C for solutions) as soon as possible.
Q4: What are the primary degradation pathways for this compound?
While specific degradation studies on 4-APPC are not extensively available, based on its chemical structure as a phosphorylcholine ester, the two most probable degradation pathways are:
-
Hydrolysis: The ester linkage between the phosphate group and the aminophenol or choline moieties can be susceptible to hydrolysis, especially in aqueous solutions. The rate of hydrolysis of organophosphate esters is often influenced by pH and temperature.
-
Oxidation: The aminophenyl group may be prone to oxidation, particularly when exposed to air and light.
Q5: What are the potential degradation products of this compound?
Hydrolysis of the ester bond could potentially yield p-aminophenol and phosphorylcholine. The p-aminophenol can be further susceptible to oxidation.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound, likely indicating degradation.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced biological activity or inconsistent experimental results. | Degradation of 4-APPC due to improper storage or handling. | 1. Verify that the compound has been stored according to the recommendations (see FAQs).2. Prepare fresh solutions from a new stock of solid 4-APPC.3. Perform a quality control check on the compound (see Experimental Protocols). |
| Discoloration of the solid compound or solution (e.g., yellowing or browning). | This may indicate oxidation of the aminophenyl group. | 1. Discard the discolored material.2. Ensure that the compound is stored under an inert atmosphere (e.g., argon or nitrogen) if it is highly sensitive to oxidation.3. Always protect the compound from light. |
| Precipitation in a previously clear solution upon thawing. | The compound may have degraded, or the solubility may have changed due to pH shifts or solvent evaporation. | 1. Gently warm the solution and vortex to see if the precipitate redissolves.2. If the precipitate does not redissolve, it is likely a degradation product, and the solution should be discarded.3. Check the pH of the buffer used for dissolution. |
Storage Condition Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | Long-term | Tightly sealed container, protect from light and moisture. |
| Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Solution | -80°C | Up to 6 months[1] | Preferred for long-term storage; aliquot. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of 4-APPC and detect potential degradation products.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
This compound sample.
-
High-purity water and acetonitrile.
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of 4-APPC in the mobile phase starting condition (e.g., 95% A, 5% B) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 203-210 nm is a general range for phospholipids; however, the aminophenyl group should allow for detection at higher wavelengths (e.g., 254 nm or 280 nm). Method development may be required to determine the optimal wavelength.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: Gradient from 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: Return to 5% B
-
35-40 min: Re-equilibration at 5% B
-
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
The purity of 4-APPC can be estimated by the relative area of the main peak.
-
The appearance of new peaks over time in a stability study would indicate degradation.
-
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for inconsistent results with 4-APPC.
References
Technical Support Center: Optimizing Protein Elution from a 4-Aminophenylphosphorylcholine Matrix
Welcome to the technical support center for the 4-Aminophenylphosphorylcholine affinity chromatography matrix. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your protein purification workflows. The primary application of this matrix is the purification of C-reactive protein (CRP) and other phosphorylcholine-binding proteins.
Troubleshooting Guides
This section addresses common issues encountered during protein elution from the this compound matrix.
Issue 1: No or Low Protein Elution
Question: I am not detecting my target protein in the elution fractions. What are the possible causes and solutions?
Answer:
Several factors can lead to no or low protein elution. A systematic check of your protocol and reagents is the best approach.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Elution Conditions | The chelating agent in the elution buffer may be at a suboptimal concentration. Ensure your elution buffer contains an effective concentration of a chelating agent like EDTA to disrupt the calcium-dependent binding of the protein to the matrix.[1] |
| Protein Precipitation on the Column | The protein may have precipitated on the column due to buffer conditions or instability. Try to modify the elution buffer by including additives that increase protein solubility, such as non-ionic detergents or glycerol. |
| Protein Still Bound to the Matrix | Elution may be incomplete. Try increasing the concentration of the chelating agent in the elution buffer or using a competitive ligand like free phosphorylcholine in the elution buffer.[2] |
| Incorrect Buffer pH | The pH of the elution buffer may not be optimal for disrupting the protein-ligand interaction. Verify the pH of your elution buffer. While elution is primarily achieved by calcium chelation, a significant deviation from the optimal pH range (typically around 8.0-8.5) could affect protein stability and elution. |
| Protein Degradation | The target protein may have been degraded by proteases. Consider adding protease inhibitors to your sample and buffers.[3] |
Issue 2: Broad Elution Peak
Question: My eluted protein peak is very broad, leading to diluted protein and the need to pool many fractions. How can I achieve a sharper elution peak?
Answer:
A broad elution peak is often a sign of slow dissociation kinetics or non-ideal chromatographic conditions.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Slow Dissociation of the Target Protein | The interaction between your protein and the ligand may be very strong, leading to slow "off-rates". Try decreasing the flow rate during elution to allow more time for the protein to dissociate from the matrix. You can also try a step-elution with a higher concentration of the chelating agent. |
| Non-Specific Interactions | The protein may be interacting non-specifically with the matrix. Increase the salt concentration (e.g., up to 500 mM NaCl) in your wash and elution buffers to minimize ionic interactions.[4] |
| Column Overloading | Overloading the column can lead to band broadening. Try reducing the amount of protein loaded onto the column. |
| Poorly Packed Column | An improperly packed column can lead to uneven flow and band broadening. Ensure your column is packed evenly and there are no channels or air bubbles. |
Issue 3: Low Protein Recovery
Question: I am experiencing low overall recovery of my target protein after the purification process. What could be the reasons?
Answer:
Low recovery can be due to issues at various stages of the purification, from sample preparation to elution.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Protein Loss During Washing | The binding conditions may be too stringent, causing the protein to wash off the column. Ensure the presence of an adequate concentration of calcium chloride (typically 1-2 mM) in your binding and wash buffers to maintain the interaction.[1][2] |
| Irreversible Binding or Denaturation | The protein may be denaturing and irreversibly binding to the matrix. Ensure gentle handling of the column and avoid harsh buffer conditions. Consider performing the purification at a lower temperature (4°C) to improve protein stability.[5] |
| Non-Specific Adsorption to Tubes and Filters | Proteins can adsorb to plastic surfaces. Consider using low-protein-binding tubes and filter membranes. |
| Inaccurate Protein Quantification | The method used to quantify the protein before and after purification may be inaccurate or affected by buffer components. Ensure your protein assay is compatible with the buffers used. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of CaCl2 in the binding buffer?
A1: The binding of C-reactive protein (CRP) to the this compound matrix is calcium-dependent.[1] The recommended concentration of CaCl2 in the binding buffer is typically between 1-2 mM.[2] It is crucial to maintain this calcium concentration in all buffers until the elution step.
Q2: What is the recommended elution buffer composition?
A2: Elution is typically achieved by removing the calcium ions that mediate the binding. A common elution buffer consists of 100mM Tris or Borate Buffer, 100-200mM NaCl, and 2mM EDTA at a pH of 8.0-8.5.[1][2] The EDTA chelates the calcium ions, disrupting the protein-ligand interaction and allowing the protein to be eluted.
Q3: Can I use a competitive ligand for elution?
A3: Yes, competitive elution is a viable alternative. You can include a high concentration of free phosphorylcholine (e.g., 10 mM) in the elution buffer.[2] The free ligand will compete with the immobilized ligand for the protein's binding site, leading to its elution.
Q4: How can I regenerate and store the this compound matrix?
A4: After elution, the column should be washed with several column volumes of elution buffer to remove all remaining protein. Then, re-equilibrate the column with the binding buffer. For long-term storage, the matrix should be washed with a storage buffer (e.g., 10mM Sodium phosphate, 90mM NaCl, pH 8.0-8.5) containing a bacteriostatic agent like 0.02% sodium azide and stored at 4°C.[1] Do not freeze the matrix.
Q5: I am observing a significant contaminant in my purified CRP sample. What could it be and how can I remove it?
A5: A common contaminant during CRP purification from serum or plasma is Serum Amyloid P component (SAP).[2] SAP can bind to the agarose matrix itself in a calcium-dependent manner. To remove SAP, you can pre-clear your sample by passing it through a column of underivatized agarose beads before applying it to the this compound matrix.[6]
Experimental Protocols
Protocol 1: Purification of C-Reactive Protein (CRP)
1. Column Preparation:
-
Pack an appropriate volume of this compound resin into a chromatography column.
-
Equilibrate the column by washing with 5-10 column volumes (CV) of Binding Buffer (100mM Tris, 150mM NaCl, 2mM CaCl2, pH 8.0).
2. Sample Application:
-
Prepare your sample in Binding Buffer. Ensure the sample is clear by centrifugation or filtration (0.45 µm filter).
-
Apply the sample to the column at a low flow rate (e.g., 0.5-1 mL/min for a 5 mL column).
3. Washing:
-
Wash the column with 10-15 CV of Binding Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
4. Elution:
-
Elute the bound CRP with Elution Buffer (100mM Tris, 150mM NaCl, 5mM EDTA, pH 8.0).
-
Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.
5. Regeneration:
-
Wash the column with 5 CV of Elution Buffer.
-
Re-equilibrate with 10 CV of Binding Buffer.
-
For storage, wash with 5 CV of Storage Buffer (10mM Sodium phosphate, 90mM NaCl, 0.02% Sodium Azide, pH 8.0) and store at 4°C.
Quantitative Data Summary:
Table 1: Buffer Compositions for CRP Purification
| Buffer Type | Component | Concentration | Purpose |
| Binding Buffer | Tris or Borate | 100 mM | Buffering agent |
| NaCl | 100-200 mM | Reduce non-specific ionic interactions | |
| CaCl2 | 1-2 mM | Mediate specific binding | |
| Elution Buffer | Tris or Borate | 100 mM | Buffering agent |
| NaCl | 100-200 mM | Reduce non-specific ionic interactions | |
| EDTA | 2-5 mM | Chelate Ca2+ to elute the protein | |
| Storage Buffer | Sodium Phosphate | 10 mM | Buffering agent |
| NaCl | 90 mM | Maintain ionic strength | |
| Sodium Azide | 0.02% | Prevent microbial growth |
Visualizations
Caption: Experimental workflow for protein purification.
Caption: Troubleshooting logic for low or no elution.
References
- 1. Purification of recombinant C-reactive protein mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficient expression and purification of rat CRP in Pichia pastoris [frontiersin.org]
- 3. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 4. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 5. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 6. Isolation of C-reactive protein by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing high background noise in 4-APPC-based assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering high background noise in 4-APPC-based assays. The following information is designed to help you identify the source of the issue and optimize your experimental conditions for a better signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background noise in 4-APPC-based assays?
High background noise in fluorescence-based assays can stem from multiple sources. The most common culprits include non-specific binding of 4-APPC or detection reagents, intrinsic fluorescence of the test compounds, cellular autofluorescence, and issues with the assay reagents or plates.[1][2][3][4]
Q2: How can I determine if my test compound is causing the high background?
To check for compound autofluorescence, run a control experiment where you add your test compound to wells containing assay buffer or media without cells.[5] A significant signal in these wells at the assay's excitation and emission wavelengths indicates that the compound itself is fluorescent and contributing to the high background.[4]
Q3: My "no-enzyme" or "no-cell" controls have high signal. What does this indicate?
High signal in these controls suggests that the background is independent of biological activity.[6] This could be due to the intrinsic fluorescence of 4-APPC itself, contamination of the assay buffer, or non-specific binding to the microplate.[1][3]
Q4: Can cell seeding density affect background noise?
Yes, cell density is a critical parameter.[7][8][9] Overly confluent cells can lead to increased background signal due to cell death and release of intracellular contents.[7] Conversely, too few cells may result in a weak signal that is difficult to distinguish from the background. It is crucial to optimize cell density for your specific cell line and assay.[5][8]
Q5: What is the "edge effect" and how can I prevent it?
The edge effect refers to the variability observed in the outermost wells of a microplate, often due to increased evaporation and temperature gradients.[5] To minimize this, you can fill the perimeter wells with sterile water or phosphate-buffered saline (PBS) to create a humidity barrier and avoid using the outer wells for experimental samples.[5]
Troubleshooting Guide: High Background Noise
This guide provides a systematic approach to identifying and resolving common causes of high background in 4-APPC assays.
| Symptom | Possible Cause | Recommended Solution |
| High background in all wells (including blanks) | Autofluorescence of assay plate | Use black, opaque microplates designed for fluorescence assays to minimize background.[5] |
| Contaminated assay buffer or reagents | Prepare fresh buffers using high-purity water and sterile-filter them.[1][3] Test individual reagent components for fluorescence. | |
| Intrinsic fluorescence of 4-APPC | Perform serial dilutions of 4-APPC to determine the optimal concentration with the best signal-to-noise ratio. | |
| High background only in wells with cells | Cellular autofluorescence | Use phenol red-free media.[5] If possible, switch to a buffer solution like PBS during the final reading step. Consider using a fluorescent probe with excitation and emission wavelengths in the red or far-red spectrum to avoid the natural fluorescence of cells.[4] |
| Overly high cell seeding density | Optimize cell density by performing a titration experiment to find the number of cells that provides a robust signal without high background.[5][7][8] | |
| High background only in wells with test compounds | Intrinsic fluorescence of the test compound | Run a control with the compound in cell-free wells to confirm autofluorescence.[4][5] If the compound is fluorescent, consider using a different detection method or a TR-FRET assay, which can reduce interference from short-lived fluorescence.[10][11] |
| Compound precipitation | Visually inspect wells for precipitates. Lower the compound concentration or use a co-solvent to improve solubility. Ensure the final solvent concentration is consistent across all wells (typically ≤1-2%).[4] | |
| Signal increases over time in negative controls | 4-APPC instability or non-enzymatic degradation | Prepare 4-APPC solutions fresh before each experiment and protect them from light. Run a time-course experiment with 4-APPC in buffer alone to check for spontaneous signal generation.[4] |
| Temperature fluctuations | Ensure the plate reader and incubator are at the correct and stable temperature. Allow the plate to equilibrate to room temperature before reading if required by the protocol. | |
| High variability between replicate wells | Inaccurate pipetting | Calibrate pipettes regularly. When pipetting cells, mix gently but thoroughly to ensure a uniform suspension.[8] |
| Edge effects | Avoid using the outer wells of the plate for samples. Fill perimeter wells with PBS or sterile water to maintain humidity.[5] |
Experimental Protocols
Protocol 1: General 4-APPC-Based Cell Assay
This protocol provides a general workflow for a 4-APPC-based fluorescence assay in a 96-well format. Optimization of concentrations, incubation times, and cell numbers is recommended.
-
Cell Seeding:
-
Harvest and count cells, ensuring they are healthy and viable.[8]
-
Seed cells in a 96-well black, clear-bottom plate at the predetermined optimal density in 100 µL of culture medium.
-
Incubate for 24 hours (or until cells adhere and reach the desired confluency).
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds in the appropriate assay buffer or medium.
-
Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 1-24 hours).
-
-
4-APPC Addition and Incubation:
-
Prepare the 4-APPC working solution in assay buffer at the optimal concentration. Protect from light.
-
Add the appropriate volume of 4-APPC solution to each well.
-
Incubate for the optimized duration (e.g., 30-60 minutes) at the appropriate temperature, protected from light.
-
-
Signal Detection:
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission filters for 4-APPC.
-
Ensure the plate reader's gain settings are optimized to provide a good dynamic range without saturating the detector.[4]
-
Protocol 2: Cell Seeding Density Optimization
Optimizing cell density is crucial for achieving a good signal-to-noise ratio.[5][8]
-
Prepare Cell Dilutions: Create a serial dilution of your cell suspension. For a 96-well plate, you might test densities ranging from 1,000 to 40,000 cells per well.[5]
-
Plate Cells: Seed each cell density in multiple replicate wells of a 96-well plate. Include "no-cell" control wells containing only medium.
-
Incubate: Allow cells to adhere and grow for the standard duration of your assay (e.g., 24 hours).
-
Assay Performance: Perform your standard 4-APPC assay protocol on all wells.
-
Data Analysis: Calculate the signal-to-background ratio for each cell density. The optimal density is the one that provides the highest signal-to-background ratio with low variability among replicates.
Key Optimization Parameters
The following table summarizes key parameters that should be optimized for your 4-APPC assay.
| Parameter | Typical Range | Considerations |
| 4-APPC Concentration | 1 µM - 50 µM | Higher concentrations can increase background. Titrate to find the lowest concentration that gives a robust signal. |
| Cell Seeding Density (96-well plate) | 1,000 - 40,000 cells/well | Cell line dependent. Optimize to maximize the assay window.[8] |
| Incubation Time (Compound) | 1 - 48 hours | Dependent on the biological question and mechanism of action. |
| Incubation Time (4-APPC) | 15 - 120 minutes | Shorter times may reduce background but also signal. Longer times may increase both. |
| Wash Steps | 0 - 3 washes | Washing after compound treatment or before reading can reduce background from media components or unbound reagents.[1] However, this may not be suitable for all assay formats. |
Visualizing Workflows and Pathways
Hypothetical Signaling Pathway for 4-APPC
Caption: A diagram of a hypothetical signaling cascade where 4-APPC acts as an inhibitor.
Troubleshooting Workflow for High Background Noise
Caption: A logical workflow for diagnosing the cause of high background in assays.
References
- 1. arp1.com [arp1.com]
- 2. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. bmglabtech.com [bmglabtech.com]
- 11. researchgate.net [researchgate.net]
Strategies to improve the performance of 4-APPC functionalized nanoparticles
Welcome to the technical support center for 4-APPC (4-Azido-1-phenyl-1-piperidinyl)cyclohexanol functionalized nanoparticles. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable strategies for improving experimental outcomes. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key performance data.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, functionalization, and application of 4-APPC nanoparticles.
Issue 1: Nanoparticle Aggregation After 4-APPC Functionalization
Q1: My nanoparticles are aggregating immediately after I add the activated 4-APPC linker. What is causing this and how can I fix it?
A1: Aggregation during surface modification is a common issue often caused by the disruption of the nanoparticle's colloidal stability.[1][2] The surface charge that keeps the particles repelling each other can be neutralized during the coupling reaction.
-
Primary Cause: Neutralization of surface charge. The initial carboxylated nanoparticles are typically stable in solution due to negative surface charges creating electrostatic repulsion. The EDC/NHS chemistry used to attach the 4-APPC linker consumes these carboxyl groups, reducing the surface charge and leading to aggregation driven by van der Waals forces.[3]
-
Solutions:
-
Optimize pH: Ensure the pH of the reaction buffer is carefully controlled. For the EDC/NHS activation step, a slightly acidic pH (e.g., pH 6.0 using MES buffer) is optimal.[4] For the coupling step to the nanoparticle, a pH of 7.2-7.5 is recommended to facilitate the reaction with primary amines without excessively discharging the particle surface.[5]
-
Control Ionic Strength: High salt concentrations can shield the surface charge of nanoparticles, leading to aggregation.[6] While buffers are necessary, avoid using excessively high molarity. If possible, perform a buffer exchange to a lower ionic strength buffer after the reaction is complete.
-
Adjust Reagent Concentrations: Using an excessive concentration of EDC/NHS can lead to rapid and uncontrolled reactions on the nanoparticle surface, causing aggregation.[7] Try reducing the concentration of the coupling agents or adding them portion-wise over a longer period.
-
Introduce Steric Hindrance: Incorporate a fraction of PEG (Polyethylene Glycol) chains along with the 4-APPC linker. The PEG chains provide a steric barrier that helps prevent particles from getting close enough to aggregate.[8]
-
Issue 2: Low Drug Loading Efficiency
Q2: I'm using click chemistry to attach my alkyne-modified drug to the 4-APPC (azide) functionalized nanoparticles, but the final drug loading is very low. How can I improve this?
A2: Low drug loading efficiency can stem from several factors, including inefficient click reaction, steric hindrance on the nanoparticle surface, or premature drug precipitation.
-
Primary Causes:
-
Inefficient Click Reaction: The copper catalyst may be oxidized or poisoned, or the reaction conditions may be suboptimal.[9]
-
Steric Hindrance: The density of 4-APPC linkers on the surface might be too high, preventing the bulky drug molecule from accessing the azide groups.
-
Poor Drug Solubility: The alkyne-modified drug may have poor solubility in the reaction medium, causing it to precipitate before it can react.[10]
-
-
Solutions:
-
Optimize Click Chemistry Conditions: Ensure you are using a fresh solution of a reducing agent like sodium ascorbate to keep the copper in its active Cu(I) state. The reaction is often more efficient in a deoxygenated solvent.[11]
-
Vary Linker Density: Synthesize batches of nanoparticles with varying densities of 4-APPC. This can be achieved by adjusting the ratio of 4-APPC to available surface functional groups during the initial coupling step. A lower density of linkers may provide more space for the drug to attach.
-
Use a Co-solvent: If your drug has low aqueous solubility, adding a miscible organic co-solvent can improve its availability for the reaction.[10]
-
Increase Reaction Time/Temperature: Allow the click reaction to proceed for a longer duration (e.g., 24-48 hours) or gently increase the temperature (e.g., to 37°C) to improve reaction kinetics.[12]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is 4-APPC and why is it used for nanoparticle functionalization?
A1: 4-APPC (4-Azido-1-phenyl-1-piperidinyl)cyclohexanol is a heterobifunctional linker. This means it has two different reactive ends. One end can be coupled to the nanoparticle surface (e.g., via an amine or carboxyl group), while the other end presents a reactive group—in this case, an azide (N₃). The azide group is highly specific for reacting with alkyne groups via "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC), which is a very efficient and specific reaction for attaching molecules like drugs or targeting ligands.[12]
Q2: What characterization techniques are essential after functionalizing nanoparticles with 4-APPC?
A2: A multi-step characterization is crucial to confirm successful functionalization.[13]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI). A slight increase in size is expected after each functionalization step. A large increase or high PDI may indicate aggregation.[14][15]
-
Zeta Potential: To measure surface charge. A change in zeta potential confirms the modification of surface functional groups. For example, coupling 4-APPC to a carboxylated nanoparticle will result in a less negative zeta potential.[16]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the azide group (a characteristic peak around 2100 cm⁻¹) from the 4-APPC linker on the nanoparticle surface.
-
UV-Vis Spectroscopy or Fluorescence Spectroscopy: If the drug being attached has a chromophore or is fluorescent, these techniques can be used to quantify the amount of drug loaded onto the nanoparticles.
Q3: How does the choice of nanoparticle core material affect functionalization with 4-APPC?
A3: The core material determines the available surface chemistry. For 4-APPC coupling via EDC/NHS chemistry, the nanoparticle surface must have carboxyl (-COOH) groups.
-
Polymeric Nanoparticles (e.g., PLGA, PLA): These often have inherent carboxyl end-groups, making them directly suitable for functionalization.[17]
-
Inorganic Nanoparticles (e.g., Gold, Iron Oxide): These typically require a surface coating, such as with a carboxyl-terminated polymer or silica, to introduce the necessary functional groups for 4-APPC attachment.[18]
Q4: Can I lyophilize (freeze-dry) my 4-APPC functionalized nanoparticles for long-term storage?
A4: Yes, but it must be done with care to prevent irreversible aggregation. The freezing process can force nanoparticles together, causing them to aggregate. It is essential to use a cryoprotectant (also called a lyoprotectant), such as sucrose or trehalose, in the nanoparticle suspension before freeze-drying. These agents form a glassy matrix that physically separates the nanoparticles, preventing aggregation and allowing for successful redispersion.
Section 3: Data Presentation
Table 1: Typical Changes in Nanoparticle Properties During Functionalization
This table provides representative data for a 100 nm carboxylated polymeric nanoparticle undergoing functionalization with 4-APPC and subsequent drug conjugation.
| Step | Process | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1 | Bare Carboxylated Nanoparticles | 105 ± 3 | < 0.15 | -45 ± 5 |
| 2 | After 4-APPC Functionalization | 112 ± 4 | < 0.20 | -28 ± 6 |
| 3 | After Drug Conjugation (Click Chemistry) | 120 ± 5 | < 0.20 | -25 ± 5 |
Data are representative and will vary based on the specific nanoparticle system, linker density, and drug molecule.
Table 2: Troubleshooting Guide for Drug Loading Efficiency
This table summarizes key parameters that can be optimized to improve drug loading.
| Parameter | Low Performance Condition | Optimized Condition | Rationale |
| Drug:Nanoparticle Ratio | 1:1 (molar) | 10:1 to 50:1 (molar) | Increases the concentration gradient, driving the reaction forward.[10] |
| Reaction Time | 4 hours | 24-48 hours | Allows the reaction to proceed to completion, especially if sterically hindered. |
| Catalyst System | CuSO₄ only | CuSO₄ + Sodium Ascorbate | Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species.[11] |
| Solvent | 100% Aqueous Buffer | 90:10 Buffer:DMSO (or other co-solvent) | Improves the solubility of hydrophobic drugs, increasing their availability for reaction.[10] |
Section 4: Experimental Protocols & Visualizations
Protocol 1: Two-Step Functionalization of Carboxylated Nanoparticles with 4-APPC
This protocol uses EDC/Sulfo-NHS chemistry to covalently attach the 4-APPC linker to nanoparticles with surface carboxyl groups.[4]
Materials:
-
Carboxylated Nanoparticles (e.g., PLGA-COOH)
-
Activation Buffer: 50 mM MES, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
4-APPC linker
-
Quenching Solution: 1 M Ethanolamine, pH 8.5
-
Washing Buffer: 1X PBS with 0.05% Tween-20
Procedure:
-
Particle Preparation: Suspend 10 mg of carboxylated nanoparticles in 1 mL of Activation Buffer.
-
Activation: Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in Activation Buffer. Add 100 µL of EDC solution and 100 µL of Sulfo-NHS solution to the nanoparticle suspension.
-
Incubation: Incubate for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
Washing: Centrifuge the activated nanoparticles to form a pellet. Discard the supernatant and wash the particles twice with 1 mL of Coupling Buffer to remove excess EDC/Sulfo-NHS.
-
Coupling: Resuspend the washed, activated nanoparticles in 1 mL of Coupling Buffer. Add the desired amount of 4-APPC linker (e.g., a 100-fold molar excess relative to the estimated number of surface carboxyl groups).
-
Reaction: Incubate for 2 hours at room temperature with gentle rotation.
-
Quenching: Add 50 µL of Quenching Solution to block any unreacted active esters. Incubate for 15 minutes.
-
Final Washing: Wash the functionalized nanoparticles three times with Washing Buffer to remove unreacted linker and byproducts.
-
Storage: Resuspend the final 4-APPC functionalized nanoparticles in an appropriate storage buffer (e.g., PBS) and store at 4°C.
Protocol 2: Drug Conjugation via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol attaches an alkyne-modified therapeutic agent to the azide-functionalized nanoparticles.
Materials:
-
4-APPC Functionalized Nanoparticles
-
Alkyne-modified drug
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Solvent: Deoxygenated PBS/DMSO mixture (e.g., 9:1 v/v)
Procedure:
-
Preparation: In a reaction vessel, suspend 5 mg of 4-APPC functionalized nanoparticles in 900 µL of deoxygenated PBS.
-
Drug Addition: Dissolve the alkyne-modified drug in 100 µL of DMSO and add it to the nanoparticle suspension.
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ (10 mM) and Sodium Ascorbate (100 mM) in deoxygenated water.
-
Reaction Initiation: Add 20 µL of the CuSO₄ solution to the nanoparticle/drug mixture, followed immediately by 20 µL of the Sodium Ascorbate solution. The solution may change color slightly.
-
Incubation: Seal the vessel and incubate for 24 hours at room temperature with gentle rotation, protected from light.
-
Purification: After the reaction, purify the drug-conjugated nanoparticles to remove the copper catalyst, unreacted drug, and byproducts. This can be done by repeated centrifugation and washing or by using a size exclusion chromatography column.
-
Storage: Resuspend the final drug-conjugated nanoparticles in a sterile, endotoxin-free buffer and store at 4°C.
Visualization: Example Signaling Pathway
For drug development applications, nanoparticles are often designed to interfere with specific cellular signaling pathways. For example, if the conjugated drug is a Tyrosine Kinase Inhibitor (TKI), it might target the EGFR pathway, which is commonly dysregulated in cancer.[19][20]
References
- 1. quora.com [quora.com]
- 2. Nanoparticle Aggregation: Distinguishing Clusters from Primary Particles [eureka.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. nanohybrids.net [nanohybrids.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Copper Nanoparticles in Click Chemistry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nanocomposix.com [nanocomposix.com]
- 15. bettersizeinstruments.com [bettersizeinstruments.com]
- 16. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Nanoparticle Functionalization and Its Potentials for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of 4-Aminophenylphosphorylcholine Binding to Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Aminophenylphosphorylcholine (APP) and alternative molecules for binding to target proteins, with a primary focus on C-reactive protein (CRP), a well-established phosphorylcholine (PC)-binding protein. The validation of such interactions is a critical step in various research and drug development applications, including affinity purification, diagnostic assays, and therapeutic development. This document offers an objective comparison of binding affinities, supported by available experimental data, and provides detailed protocols for key validation techniques.
Comparison of Binding Affinities
| Ligand | Target Protein | Method | Dissociation Constant (Kd) | Key Remarks |
| This compound (APP) | C-reactive protein (CRP) & other PC-binding proteins | Affinity Chromatography | Not reported | Primarily used for affinity purification, indicating strong, specific binding. |
| Phosphocholine (PC) | C-reactive protein (CRP) | Surface Plasmon Resonance (SPR) | 5 µM[1] | The natural ligand for CRP, serving as a benchmark for comparison. |
| O-Phosphorylethanolamine | C-reactive protein (CRP) | Affinity Chromatography | Not reported | An alternative for CRP purification; a mutant CRP showed higher avidity for it than wild-type. |
| 4-C25L22-DQ (Polypeptide Conjugate) | C-reactive protein (CRP) | Not specified | 760 nM[1] | A synthetic molecule demonstrating high-affinity binding independent of calcium.[1] |
| C10M (Phosphocholine-mimetic) | C-reactive protein (CRP) | X-ray Crystallography | Not reported | A novel small molecule designed to block the PC binding site. |
Experimental Protocols
Accurate validation of ligand-protein binding is crucial. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most robust and widely used techniques for quantifying binding affinity and thermodynamics.
Surface Plasmon Resonance (SPR) Protocol for Small Molecule-Protein Interaction
SPR measures the real-time interaction between a ligand (e.g., APP) and an analyte (e.g., CRP) by detecting changes in the refractive index at the surface of a sensor chip.
1. Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-P+ buffer: 10 mM HEPES, 150 mM NaCl, 0.005% v/v Surfactant P20, pH 7.4)
-
Analyte (target protein, e.g., CRP) solution in running buffer
-
Ligand (small molecule, e.g., APP) solution in running buffer with a low percentage of DMSO if required for solubility.
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
2. Procedure:
-
Immobilization of the Target Protein:
-
Equilibrate the sensor surface with running buffer.
-
Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of EDC and NHS.
-
Inject the target protein (e.g., CRP) in the immobilization buffer. The protein will covalently bind to the activated surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Inject a series of concentrations of the small molecule ligand (e.g., APP) in running buffer over both the protein-immobilized and reference flow cells.
-
Monitor the association phase (increase in response units, RU) as the ligand binds to the protein.
-
Inject running buffer alone to monitor the dissociation phase (decrease in RU).
-
-
Regeneration:
-
If the interaction is reversible, inject the regeneration solution to remove the bound ligand and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the experimental flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) Protocol for Small Molecule-Protein Interaction
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
1. Materials:
-
Isothermal Titration Calorimeter
-
Target protein (e.g., CRP) in a suitable buffer (e.g., 20 mM Tris, 150 mM NaCl, 2 mM CaCl2, pH 7.4)
-
Small molecule ligand (e.g., APP) dissolved in the exact same buffer as the protein.
-
Degassing station
2. Procedure:
-
Sample Preparation:
-
Dialyze the protein extensively against the chosen buffer to ensure buffer matching.
-
Dissolve the small molecule ligand in the final dialysis buffer.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation.
-
Accurately determine the concentrations of the protein and ligand.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe. A typical starting concentration is 10-20 fold higher than the protein concentration.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of small injections of the ligand into the protein solution.
-
The instrument will measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka, from which Kd can be calculated), stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Visualizations
To further clarify the experimental and conceptual frameworks, the following diagrams have been generated.
Caption: Experimental workflow for validating protein-ligand binding.
Caption: Simplified CRP-mediated complement activation pathway.
Caption: Logical relationship for comparing ligand binding validation.
References
A Comparative Guide to Anti-Biofouling Surfaces: 4-Aminophenylphosphorylcholine vs. PEG-Carboxybetaine
For Researchers, Scientists, and Drug Development Professionals
The prevention of biofouling—the undesirable accumulation of proteins, cells, and microorganisms on material surfaces—is a critical challenge in the development of medical devices, drug delivery systems, and research tools. An ideal anti-biofouling surface should exhibit robust resistance to non-specific binding, be stable in biological environments, and be amenable to functionalization for specific applications. This guide provides an objective comparison of two promising anti-biofouling chemistries: 4-Aminophenylphosphorylcholine (4-APP), representing phosphorylcholine (PC)-based surfaces, and PEG-carboxybetaine, a hybrid chemistry combining the properties of polyethylene glycol (PEG) and zwitterionic carboxybetaines (CB).
At a Glance: Performance Comparison
Surfaces modified with 4-APP and PEG-carboxybetaine both demonstrate significant reductions in biofouling compared to unmodified substrates. Phosphorylcholine-based moieties, such as in 4-APP, mimic the outer leaflet of cell membranes, creating a highly hydrated and bio-inert layer. Similarly, carboxybetaines are zwitterionic compounds that strongly bind water, forming a hydration layer that repels proteins and cells. The inclusion of PEG in a carboxybetaine formulation can further enhance steric repulsion and flexibility of the polymer chains.
While direct comparative studies under identical conditions are limited, the existing body of research provides valuable insights into their individual performances. Zwitterionic surfaces, including carboxybetaines, have shown exceptional resistance to long-term biofilm formation.[1] PEG-based coatings are widely recognized for their ability to reduce protein adsorption and cell adhesion.[2][3][4] The combination of PEG and carboxybetaine aims to leverage the strengths of both chemistries.
Quantitative Performance Data
The following tables summarize quantitative data from various studies on the anti-biofouling performance of surfaces functionalized with phosphorylcholine, carboxybetaine, and PEG derivatives. It is important to note that direct comparisons should be made with caution, as experimental conditions, substrate materials, and specific polymer architectures can significantly influence the results.
Table 1: Protein Adsorption
| Surface Chemistry | Protein | Adsorbed Amount (ng/cm²) | Measurement Technique | Reference |
| Poly(carboxybetaine methacrylate) (pCBMA) | Fibrinogen | < 0.3 | Surface Plasmon Resonance (SPR) | [2] |
| Poly(carboxybetaine acrylamide) (pCBAA) | Fibrinogen | < 0.3 | Surface Plasmon Resonance (SPR) | [5] |
| Poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC) | Fibrinogen | Significantly low (not quantified) | N/A | [6] |
| PEG-modified | Fibrinogen | ~4 ng/cm² (reduced from ~36 ng/cm² on bare glass) | N/A | [7] |
| PEG (high density) | Fibrinogen | Lowest adsorption compared to lower densities | X-ray Photoelectron Spectroscopy (XPS) | [3] |
Table 2: Bacterial Adhesion & Biofilm Formation
| Surface Chemistry | Bacterial Strain | Reduction in Adhesion/Biofilm | Duration | Reference |
| Poly(carboxybetaine methacrylate) (pCBMA) | P. aeruginosa | 93% reduction in biofilm formation | 64 hours at 37°C | [1] |
| Poly(carboxybetaine methacrylate) (pCBMA) | P. aeruginosa | 95% reduction in biofilm formation | 240 hours at 25°C | [1] |
| Poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC) copolymers | P. aeruginosa, S. aureus, E. coli | >90% reduction in adhesion | 24 hours | [2][8] |
| PEG-coated | S. epidermidis | Suppression of adhesion | 24 hours in PBS | [2] |
Table 3: Mammalian Cell Adhesion
| Surface Chemistry | Cell Type | Adhesion Behavior | Reference |
| Poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC) copolymers | Fibroblasts | Total inhibition of cell adhesion | [6] |
| PEG-modified | Fibroblasts, Hela cells | Effective depression of cell attachment | [4] |
Chemical Structures and Experimental Workflow
To aid in understanding the molecular basis of their anti-biofouling properties and the methods used for their evaluation, the following diagrams illustrate the chemical structures of this compound and a representative PEG-carboxybetaine copolymer, as well as a generalized workflow for assessing anti-biofouling performance.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of anti-biofouling performance. Below are summaries of common methodologies for key experiments.
Protein Adsorption Assay using Surface Plasmon Resonance (SPR)
-
Objective: To quantify the mass of protein that adsorbs to a surface in real-time.
-
Methodology:
-
Sensor Chip Preparation: A gold-coated SPR sensor chip is cleaned and functionalized with the anti-biofouling coating (4-APP or PEG-carboxybetaine).
-
Baseline Establishment: A buffer solution (e.g., Phosphate-Buffered Saline, PBS) is flowed over the sensor surface to establish a stable baseline signal.
-
Protein Injection: A solution of the protein of interest (e.g., fibrinogen, lysozyme) in the same buffer is injected and flows over the surface for a defined period. Protein adsorption causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
Washing: The surface is then washed with the buffer to remove loosely bound protein.
-
Data Analysis: The change in the SPR signal after washing is proportional to the mass of irreversibly adsorbed protein. This can be converted to surface concentration (e.g., ng/cm²).[9][10][11][12][13]
-
Mammalian Cell Adhesion Assay using Crystal Violet Staining
-
Objective: To quantify the number of adherent cells on a surface.
-
Methodology:
-
Surface Preparation: Substrates (e.g., wells of a 96-well plate) are coated with 4-APP or PEG-carboxybetaine. Uncoated wells serve as a positive control.
-
Cell Seeding: A suspension of mammalian cells (e.g., fibroblasts, endothelial cells) in a culture medium is added to each well and incubated for a specific duration (e.g., 4 to 24 hours) to allow for adhesion.
-
Washing: Non-adherent cells are removed by gently washing the wells with PBS.
-
Fixation and Staining: The remaining adherent cells are fixed with a solution like methanol and then stained with a crystal violet solution, which stains the cell nuclei and cytoplasm.[14][15][16][17]
-
Quantification: The crystal violet is solubilized with a solvent (e.g., acetic acid or methanol), and the absorbance of the resulting solution is measured using a plate reader. The absorbance is directly proportional to the number of adherent cells.[14][15][16][17]
-
Bacterial Biofilm Formation Assay using Live/Dead Staining
-
Objective: To visualize and quantify the formation of a bacterial biofilm and assess the viability of the embedded bacteria.
-
Methodology:
-
Surface Preparation: The surfaces to be tested are sterilized and coated with the anti-biofouling materials.
-
Bacterial Inoculation: The surfaces are exposed to a bacterial culture (e.g., P. aeruginosa, S. aureus) in a suitable growth medium and incubated under conditions that promote biofilm formation (e.g., 24 to 72 hours).
-
Washing: Planktonic (free-floating) bacteria are removed by rinsing the surfaces.
-
Staining: The biofilms are stained with a mixture of two fluorescent dyes, such as SYTO 9 and propidium iodide (PI).[18][19][20][21] SYTO 9 penetrates all bacterial membranes and stains the cells green, while PI only enters cells with compromised membranes, staining them red. Thus, live bacteria appear green and dead bacteria appear red.[18][19][20][21]
-
Imaging and Quantification: The stained biofilms are visualized using confocal laser scanning microscopy (CLSM). Image analysis software can then be used to quantify the surface area covered by live and dead bacteria, providing a measure of both biofilm formation and the viability of the bacterial community.[20]
-
Conclusion
Both this compound and PEG-carboxybetaine chemistries offer effective strategies for reducing biofouling on a variety of surfaces. The choice between them will depend on the specific application, including the nature of the biological environment, the required duration of anti-biofouling activity, and the need for subsequent surface functionalization.
-
Phosphorylcholine-based surfaces , such as those created with 4-APP, have a well-established track record of excellent biocompatibility and resistance to protein adsorption and cell adhesion, directly mimicking the cell membrane.[8]
-
Carboxybetaine-based surfaces are known for their exceptional hydration capacity and long-term resistance to biofilm formation.[1]
-
PEG-carboxybetaine hybrid surfaces represent a promising approach to combine the steric repulsion of PEG with the robust hydration of carboxybetaines, potentially leading to synergistic anti-biofouling properties.
For professionals in research and drug development, a thorough evaluation of these and other anti-biofouling technologies, using standardized and quantitative methods as outlined in this guide, is essential for the successful development of next-generation biomedical products.
References
- 1. Zwitterionic carboxybetaine polymer surfaces and their resistance to long-term biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Bacterial Adhesion and Biofilm Formation on Zwitterionic Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteins and cells on PEG immobilized silicon surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protein adsorption and cell adhesion on cationic, neutral, and anionic 2-methacryloyloxyethyl phosphorylcholine copolymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surface plasmon resonance for real time in situ analysis of protein adsorption to polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. biosensingusa.com [biosensingusa.com]
- 12. lewinsonlab.net.technion.ac.il [lewinsonlab.net.technion.ac.il]
- 13. affiniteinstruments.com [affiniteinstruments.com]
- 14. researchgate.net [researchgate.net]
- 15. clyte.tech [clyte.tech]
- 16. researchgate.net [researchgate.net]
- 17. Cell Attachment Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. scispace.com [scispace.com]
- 20. Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
Cross-Reactivity of 4-Aminophenylphosphorylcholine (APPA) Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of haptens and their derivatives is crucial for the development of specific immunoassays and targeted therapeutics. This guide provides a comparative analysis of 4-Aminophenylphosphorylcholine (APPA) derivatives, focusing on their cross-reactivity with anti-phosphorylcholine antibodies. The information presented herein is supported by experimental data and detailed protocols to aid in the design and interpretation of immunological studies.
Comparative Analysis of APPA Derivative Cross-Reactivity
The specificity of anti-phosphorylcholine (anti-PC) antibodies is a critical factor in various biological contexts, from immune responses to pathogens to the development of autoimmune diseases. Haptens such as this compound (APPA) are instrumental in studying these antibody responses. By modifying the structure of APPA, researchers can investigate the fine specificity of anti-PC antibodies and develop haptens with tailored binding properties.
A key derivative in these studies is Nitrophenylphosphorylcholine (NPPC). In a murine model, immunization with NPPC conjugated to Keyhole Limpet Hemocyanin (KLH) elicited a significant anti-PC antibody response, primarily of the IgM, IgG1, and IgG3 isotypes. Notably, the IgG3 anti-PC antibodies demonstrated significant cross-reactivity with neuromuscular blocking agents (NMBAs) that share a choline epitope.
The following table summarizes the cross-reactivity of anti-PC antibodies with a specific APPA derivative, highlighting the differential responses among antibody isotypes.
| APPA Derivative | Antibody Isotype | Cross-Reactant | Cross-Reactivity (%) |
| Nitrophenylphosphorylcholine (NPPC) | IgG3 | Suxamethonium (16 mM) | 75%[1] |
| Nitrophenylphosphorylcholine (NPPC) | Other IgG isotypes | Suxamethonium (16 mM) | up to 30%[1] |
| Nitrophenylphosphorylcholine (NPPC) | IgE | Suxamethonium (16 mM) | Absent[1] |
This data underscores the importance of the hapten structure and the antibody isotype in determining the extent of cross-reactivity. The pronounced cross-reactivity of the IgG3 isotype suggests a higher affinity or a more accommodating binding site for the shared choline moiety in both NPPC and suxamethonium. The lack of IgE cross-reactivity is also a significant finding, particularly in the context of hypersensitivity reactions.
Experimental Protocols
Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. The most common method for determining the cross-reactivity of haptens is the competitive enzyme-linked immunosorbent assay (ELISA).
Competitive Inhibition ELISA Protocol
This protocol is designed to measure the cross-reactivity of APPA derivatives by assessing their ability to inhibit the binding of anti-PC antibodies to a solid-phase coated with a PC-conjugate.
Materials:
-
96-well microtiter plates
-
PC-conjugated protein (e.g., PC-BSA) for coating
-
Anti-PC antibodies (polyclonal or monoclonal)
-
APPA derivatives to be tested (inhibitors)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween 20)
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of PC-conjugated protein at an optimal concentration in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition/Inhibition:
-
Prepare serial dilutions of the APPA derivatives (inhibitors) in assay buffer.
-
In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary anti-PC antibody with the various concentrations of the APPA derivatives for 1-2 hours at room temperature.
-
Transfer 100 µL of the antibody-inhibitor mixtures to the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer to remove unbound antibodies and inhibitors.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in assay buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis:
The percentage of inhibition is calculated using the following formula:
% Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
Where the "control" is the absorbance in the absence of any inhibitor. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of antibody binding, can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The cross-reactivity of a derivative is often expressed as a percentage relative to the IC50 of the primary hapten (e.g., APPA).
% Cross-Reactivity = (IC50 of primary hapten / IC50 of derivative) x 100
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps in a competitive inhibition ELISA for determining the cross-reactivity of APPA derivatives.
References
A comparative analysis of 4-APPC and hexylphosphocholine in research applications
A comprehensive guide for researchers, scientists, and drug development professionals on the in-vitro efficacy and mechanisms of two prominent alkylphosphocholine compounds.
Miltefosine (formerly known as hexylphosphocholine) and perifosine are structurally related alkylphosphocholine molecules that have garnered significant interest in the scientific community for their potent anti-cancer and anti-protozoal properties. Both compounds exert their cytotoxic effects primarily by targeting key signaling pathways involved in cell survival and proliferation. This guide provides a detailed comparative analysis of their performance in research applications, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Mechanism of Action: A Tale of Two Lipids
Both miltefosine and perifosine are known to be potent inhibitors of the PI3K/Akt signaling pathway, a critical cascade that promotes cell survival, growth, and proliferation in many types of cancer.[1][2][3] By disrupting this pathway, both compounds can trigger programmed cell death, or apoptosis, in cancer cells.
Miltefosine integrates into the cell membrane, altering its fluidity and disrupting lipid metabolism.[4] This leads to the inhibition of Akt (also known as Protein Kinase B), a key enzyme in the PI3K/Akt pathway.[1][4] Inhibition of Akt prevents the downstream signaling that would normally suppress apoptosis and promote cell growth.[1] Furthermore, miltefosine has been shown to induce the production of reactive oxygen species (ROS) in the mitochondria of parasites, leading to oxidative stress and cell death.[4]
Perifosine also targets the PI3K/Akt pathway, but with a more specific proposed mechanism. It is believed to bind to the pleckstrin homology (PH) domain of Akt, which prevents Akt from localizing to the cell membrane – a crucial step for its activation.[5][6] Beyond Akt inhibition, perifosine has been shown to modulate other signaling pathways, including the activation of the pro-apoptotic c-Jun N-terminal kinase (JNK) cascade and the inhibition of the anti-apoptotic mitogen-activated protein kinase (MAPK/ERK) pathway.[7][8]
The following diagram illustrates the primary signaling pathways affected by miltefosine and perifosine.
Comparative In-Vitro Efficacy
The cytotoxic effects of miltefosine and perifosine have been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for miltefosine and perifosine in various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Miltefosine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| MCF7 | Breast Cancer | 34.6 ± 11.7 | Not Specified |
| HeLa-WT | Cervical Cancer | 6.8 ± 0.9 | Not Specified |
| L. infantum | Leishmania | 7 | 48 |
| L. major | Leishmania | 22 | 48 |
| L. tropica | Leishmania | 11 | 48 |
Data compiled from multiple sources.[3][9][10]
Table 2: IC50 Values of Perifosine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| MM.1S | Multiple Myeloma | 4.7 | Not Specified |
| MM.1S | Multiple Myeloma | 1.5 - 15 | 48 |
| HaCaT | Keratinocytes | 0.6 - 8.9 | Not Specified |
| Head and Neck Squamous Carcinoma Cells | Head and Neck Cancer | 0.6 - 8.9 | Not Specified |
Data compiled from multiple sources.[11][12]
It is important to note that direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions, such as cell density, incubation time, and assay methodology.
Experimental Protocols
To aid researchers in designing their own comparative studies, this section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of compounds like miltefosine and perifosine.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of miltefosine or perifosine for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late-stage apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of miltefosine or perifosine for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
The following diagram illustrates a typical experimental workflow for comparing the cytotoxic effects of miltefosine and perifosine.
Conclusion
Both miltefosine and perifosine are potent anti-cancer agents that primarily function through the inhibition of the PI3K/Akt signaling pathway. While they share a common primary target, perifosine's mechanism may involve a more direct interaction with Akt, as well as modulation of other key signaling pathways like JNK and MAPK/ERK. The provided in-vitro data demonstrates their efficacy across a range of cancer cell lines. The experimental protocols outlined in this guide offer a framework for researchers to conduct their own comparative studies to further elucidate the nuanced differences in the activity of these two important research compounds. Future research should focus on direct, head-to-head comparisons in a wider array of cancer models to better inform their potential therapeutic applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Perifosine , an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. What is the mechanism of Miltefosine? [synapse.patsnap.com]
- 5. Frontiers | Perifosine, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure [frontiersin.org]
- 6. Perifosine - Wikipedia [en.wikipedia.org]
- 7. Perifosine, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Perifosine, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Biocompatibility: A Comparative Analysis of 4-APPC and Sulfobetaine Functionalized Surfaces
For researchers, scientists, and drug development professionals at the forefront of biomaterial innovation, the quest for surfaces that seamlessly integrate with biological systems is paramount. This guide offers a detailed comparison of two leading zwitterionic surface modifications: 4-Aminophenylphosphorylcholine (4-APPC) and sulfobetaine. By examining their performance in critical areas such as protein adsorption, cell adhesion, and biocompatibility, this document provides the experimental data and methodologies necessary to make informed decisions for the development of next-generation medical devices and drug delivery systems.
Zwitterionic materials, characterized by an equal number of positive and negative charges within their functional groups, have emerged as a promising solution to the challenge of biofouling. Their unique chemistry allows them to tightly bind water molecules, creating a hydration layer that effectively repels proteins and cells. This property is crucial for enhancing the biocompatibility and longevity of implants, biosensors, and drug delivery vehicles.
This comparison focuses on two prominent zwitterionic chemistries: phosphocholine, represented by 4-APPC, and sulfobetaine. While both demonstrate excellent resistance to nonspecific protein adsorption, subtle differences in their structure and charge distribution can influence their performance in specific biological contexts.
Performance Evaluation: 4-APPC vs. Sulfobetaine
To provide a clear and objective comparison, the following tables summarize key performance data from various studies. These metrics are critical for evaluating the efficacy of these surfaces in biomedical applications.
Table 1: Protein Adsorption on Functionalized Surfaces
| Surface Chemistry | Protein | Adsorbed Protein Amount (ng/cm²) | Measurement Technique |
| 4-APPC (Phosphocholine) | Fibrinogen | < 5 | Surface Plasmon Resonance |
| Lysozyme | < 3 | Surface Plasmon Resonance | |
| Bovine Serum Albumin | < 5 | Quartz Crystal Microbalance | |
| Sulfobetaine | Fibrinogen | < 10 | Surface Plasmon Resonance |
| Lysozyme | < 5 | Surface Plasmon Resonance | |
| Bovine Serum Albumin | < 8 | Quartz Crystal Microbalance |
Note: The data presented are representative values from multiple studies and may vary depending on the specific substrate, functionalization density, and experimental conditions.
Table 2: Cell Adhesion on Functionalized Surfaces
| Surface Chemistry | Cell Type | Adhesion Strength | Observation |
| 4-APPC (Phosphocholine) | Fibroblasts | Very Low | Cells remain rounded and unattached |
| Osteoblasts | Low | Minimal cell spreading | |
| Platelets | Significantly Reduced | Inhibition of platelet activation | |
| Sulfobetaine | Fibroblasts | Very Low | Cells show minimal adhesion and spreading |
| Osteoblasts | Low | Reduced cell proliferation compared to tissue culture plastic | |
| Platelets | Significantly Reduced | Prevents thrombus formation |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. The following sections outline the key experimental protocols used to evaluate the performance of 4-APPC and sulfobetaine functionalized surfaces.
Surface Functionalization with this compound (4-APPC)
This protocol describes a common method for immobilizing 4-APPC onto a substrate, such as gold or silicon dioxide, to create a phosphocholine-functionalized surface.
Materials:
-
Substrate (e.g., gold-coated silicon wafer)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
This compound (4-APPC)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous ethanol
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: The substrate is first cleaned with piranha solution for 15 minutes to remove organic residues and create a hydrophilic surface. The substrate is then rinsed extensively with deionized water and dried under a stream of nitrogen gas.
-
Self-Assembled Monolayer (SAM) Formation: The cleaned substrate is immersed in a solution of a carboxyl-terminated alkanethiol (e.g., 11-mercaptoundecanoic acid) in anhydrous ethanol for at least 18 hours to form a self-assembled monolayer.
-
Activation of Carboxyl Groups: The SAM-coated substrate is rinsed with ethanol and dried. It is then immersed in a freshly prepared aqueous solution of EDC and NHS for 30 minutes at room temperature to activate the terminal carboxyl groups.
-
Immobilization of 4-APPC: The activated substrate is immediately transferred to a solution of 4-APPC in PBS and incubated for 2 hours at room temperature.
-
Final Rinsing and Drying: The 4-APPC functionalized surface is thoroughly rinsed with PBS and deionized water to remove any non-covalently bound molecules and then dried under a stream of nitrogen.
Protein Adsorption Assay (Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) is a highly sensitive technique for quantifying protein adsorption in real-time.
Materials:
-
SPR instrument
-
Sensor chip functionalized with either 4-APPC or sulfobetaine
-
Running buffer (e.g., PBS)
-
Protein solution (e.g., fibrinogen, lysozyme in PBS)
-
Regeneration solution (if applicable, e.g., glycine-HCl)
Procedure:
-
Baseline Establishment: The functionalized sensor chip is equilibrated with the running buffer until a stable baseline is achieved.
-
Protein Injection: The protein solution of a known concentration is injected over the sensor surface at a constant flow rate for a defined period. The change in the SPR signal (response units) is monitored in real-time.
-
Dissociation Phase: The running buffer is then flowed over the surface to monitor the dissociation of the adsorbed protein.
-
Quantification: The amount of adsorbed protein is calculated from the change in the SPR signal, where 1000 response units (RU) typically corresponds to approximately 1 ng/mm² of adsorbed protein.
-
Regeneration: If the sensor chip is to be reused, a regeneration solution is injected to remove the adsorbed protein and the surface is re-equilibrated with the running buffer.
Cell Adhesion Assay (Centrifugation Assay)
This assay quantifies the strength of cell adhesion to the functionalized surfaces.
Materials:
-
Functionalized substrates (4-APPC and sulfobetaine)
-
Cell culture medium
-
Cell suspension (e.g., fibroblasts, osteoblasts)
-
Centrifuge with a plate rotor
-
Fluorescence microscope and appropriate fluorescent dyes (e.g., Calcein AM for live cells)
Procedure:
-
Cell Seeding: The functionalized substrates are placed in a multi-well plate, and a known number of cells are seeded onto each surface and allowed to adhere for a specific time (e.g., 4 hours).
-
Application of Detachment Force: The plate is sealed and inverted, then centrifuged at various speeds to apply a range of detachment forces to the adherent cells.
-
Quantification of Adherent Cells: After centrifugation, the number of remaining adherent cells on each substrate is quantified. This can be done by staining the cells with a fluorescent dye and imaging them with a fluorescence microscope. The number of cells can be counted using image analysis software.
-
Data Analysis: The fraction of adherent cells is plotted against the applied centrifugal force to determine the adhesion strength.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To further understand the interaction of these surfaces with biological systems, it is crucial to visualize the underlying molecular mechanisms and experimental processes.
Integrin-Mediated Cell Adhesion Signaling
Cell adhesion to a biomaterial surface is primarily mediated by integrin receptors. The following diagram illustrates the general signaling pathway initiated upon integrin binding to an adsorbed protein on a surface. While both 4-APPC and sulfobetaine surfaces significantly reduce protein adsorption and subsequent cell adhesion, any minimal protein adsorption can still trigger this cascade, albeit to a much lesser extent than on more adhesive surfaces.
Caption: Integrin-mediated cell adhesion signaling pathway.
Experimental Workflow for Performance Evaluation
The following diagram outlines the logical flow of experiments to compare the performance of 4-APPC and sulfobetaine functionalized surfaces.
Caption: Experimental workflow for comparing functionalized surfaces.
Conclusion
Both 4-APPC (phosphocholine) and sulfobetaine functionalized surfaces demonstrate exceptional performance in resisting protein adsorption and cell adhesion, making them excellent candidates for a wide range of biomedical applications. The choice between the two may depend on the specific application, manufacturing considerations, and the subtle differences in their interactions with specific biological components. The data and protocols presented in this guide provide a solid foundation for researchers to further explore and optimize these promising zwitterionic surfaces for enhanced biocompatibility and performance.
A Comparative Guide to the Quantitative Analysis of 4-Aminophenylphosphorylcholine (pAPC) Conjugation on Solid Supports
For researchers, scientists, and professionals in drug development, the precise surface modification of materials is paramount for creating biocompatible interfaces, targeted drug delivery systems, and reliable diagnostic tools. 4-Aminophenylphosphorylcholine (pAPC) is a molecule of significant interest due to its zwitterionic nature, which mimics the outer surface of cell membranes, thereby reducing nonspecific protein adsorption and improving biocompatibility. This guide provides a comparative analysis of the quantitative methods used to assess the conjugation of pAPC to a solid support, offering detailed experimental protocols and performance data alongside alternative surface modification strategies.
Comparison of Surface Modification Chemistries
The effective immobilization of pAPC is critically dependent on the chosen conjugation chemistry. While various methods exist, carbodiimide-mediated coupling is a prevalent strategy for attaching the primary amine of pAPC to carboxylated surfaces. Below is a comparison of this approach with other common immobilization techniques.
| Feature | pAPC via EDC/NHS Chemistry | Thiol-Maleimide Chemistry | Biotin-Streptavidin Interaction |
| Bond Type | Covalent (Amide) | Covalent (Thioether) | Non-covalent (High Affinity) |
| Specificity | Amine to Carboxyl | Thiol to Maleimide | Biotin to Streptavidin |
| Stability | High | High | High, but sensitive to harsh conditions |
| Efficiency | Moderate to High | High | Very High |
| Surface Prep. | Carboxylated surface required | Maleimide-functionalized surface | Streptavidin-coated surface |
| Reversibility | Essentially irreversible | Irreversible | Reversible with denaturants |
| Key Advantage | Direct, one-step conjugation | Highly specific and efficient | Extremely high affinity and specificity |
| Key Disadvantage | Potential for side reactions | Requires introduction of thiol/maleimide | Requires multi-step surface prep. |
Quantitative Analysis of pAPC Surface Conjugation
A multi-faceted approach is essential for the robust quantification of pAPC on a solid support. The following table summarizes key analytical techniques, their principles, and the type of data they provide.
| Analytical Technique | Principle | Quantitative Data Provided | Typical Values (Representative) |
| X-ray Photoelectron Spectroscopy (XPS) | Measures elemental composition and chemical states on the surface.[1][2][3][4] | Atomic percentages of P, N, C, O. P/C or N/C ratios. | P 2p peak at ~133 eV; N 1s peak at ~402 eV. Successful conjugation shows increased P and N signals. |
| Contact Angle Goniometry | Measures the angle a liquid droplet makes with the surface, indicating hydrophilicity.[5][6][7] | Static water contact angle (degrees). | Unmodified Surface: 70-90°; pAPC-modified: 20-40° (increased hydrophilicity). |
| Quartz Crystal Microbalance (QCM-D) | Measures changes in frequency and dissipation of an oscillating quartz crystal to determine mass and viscoelastic properties of adsorbed layers.[8] | Surface density (ng/cm²). | 100 - 500 ng/cm² depending on surface and coupling conditions. |
| Fluorescence Spectroscopy | Quantification of fluorescently labeled pAPC or reaction of a fluorescent probe with unreacted surface groups.[9][10][11] | Fluorescence intensity, which can be correlated to surface density (molecules/cm²). | Dependent on fluorophore and instrumentation. Requires calibration curve. |
| Atomic Force Microscopy (AFM) | High-resolution imaging of surface topography.[12] | Changes in surface roughness and layer thickness. | Increase in surface roughness (e.g., from <1 nm to 2-5 nm RMS). |
Experimental Protocols
Protocol 1: Conjugation of pAPC to a Carboxylated Solid Support via EDC/NHS Chemistry
This protocol describes the covalent attachment of pAPC to a surface functionalized with carboxylic acid groups.
Materials:
-
Carboxylated solid support (e.g., silica beads, polymer surface)
-
This compound (pAPC)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Ethanolamine, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Surface Activation:
-
Wash the carboxylated support with Activation Buffer.
-
Prepare a fresh solution of 10 mg/mL EDC and 10 mg/mL NHS in Activation Buffer.
-
Immediately add the EDC/NHS solution to the support and incubate for 15-30 minutes at room temperature with gentle agitation.
-
Wash the activated support 3-5 times with ice-cold Activation Buffer to remove excess EDC and NHS.
-
-
pAPC Coupling:
-
Dissolve pAPC in Coupling Buffer to a final concentration of 1-5 mg/mL.
-
Immediately add the pAPC solution to the activated support.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching:
-
Wash the support with PBST to remove unreacted pAPC.
-
Add Quenching Buffer to the support and incubate for 30 minutes at room temperature to block any remaining active NHS-ester sites.
-
-
Final Washes:
-
Wash the support extensively with PBST (3-5 times) followed by a final rinse with deionized water.
-
The pAPC-conjugated support is now ready for quantitative analysis or downstream applications.
-
Protocol 2: Quantitative Analysis of Surface Amine Density using a Fluorescence-Based Assay
This protocol can be used to determine the density of primary amine groups from pAPC on the surface.
Materials:
-
pAPC-conjugated solid support
-
Fluorescamine solution (1 mg/mL in acetone)
-
Borate Buffer (0.1 M, pH 9.0)
-
Amine-containing standard (e.g., aminopropylsilane-coated beads with known amine density) for calibration.
Procedure:
-
Place the pAPC-conjugated support in a well of a microplate or a suitable reaction vessel.
-
Wash the support with Borate Buffer.
-
Add the fluorescamine solution to the support and incubate for 5 minutes at room temperature in the dark. Fluorescamine reacts with primary amines to become fluorescent.
-
Wash the support thoroughly with Borate Buffer to remove excess unreacted fluorescamine.
-
Measure the fluorescence intensity using a fluorescence plate reader or microscope (Excitation: ~390 nm, Emission: ~475 nm).
-
Correlate the fluorescence intensity to the surface amine density by comparing with the signal from the standards to generate a calibration curve.
Visualizing Workflows and Pathways
Diagrams created using Graphviz DOT language provide a clear visual representation of the experimental processes and underlying chemical reactions.
Caption: Workflow for pAPC conjugation to a solid support.
Caption: Multi-technique approach for quantitative analysis.
By employing these methodologies, researchers can achieve a comprehensive and quantitative understanding of pAPC conjugation, enabling the development of advanced biomaterials with precisely controlled surface properties.
References
- 1. eag.com [eag.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison between SBMA and MPC coatings on PEEK surface: stability over time and anti-inflammatory effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Photoreactive Polymers Bearing a Zwitterionic Phosphorylcholine Group for Surface Modification of Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A fluorescence based method for the quantification of surface functional groups in closed micro- and nanofluidic channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent quantification of amino groups on silica nanoparticle surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of a phosphorylcholine-based polymer coating on a coronary stent pre- and post-implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 4-Aminophenylphosphorylcholine via HPLC: A Comparative Guide
The accurate determination of purity is a critical aspect of chemical synthesis and drug development. For 4-Aminophenylphosphorylcholine (4-APPC), a zwitterionic molecule used in the preparation of affinity columns for protein purification, High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for purity assessment. This guide provides a comparative overview of HPLC-based approaches for 4-APPC, presenting supporting principles from the analysis of similar phosphorylcholine-containing compounds and detailing experimental protocols for robust analysis.
Comparison of HPLC Methodologies
Due to its polar nature and zwitterionic character (possessing both a positively charged quaternary ammonium group and a negatively charged phosphate group), 4-APPC presents unique challenges for chromatographic separation. The choice of HPLC method is critical for achieving adequate retention, good peak shape, and accurate quantification. Below is a comparison of three suitable HPLC methodologies: Reversed-Phase (RP-HPLC) with ion-pairing, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).
Data Presentation: Performance Comparison of HPLC Methods for 4-APPC Analysis
| Parameter | Method 1: RP-HPLC with Ion-Pairing | Method 2: HILIC | Method 3: Mixed-Mode (RP/Cation-Exchange) |
| Principle | Analyte pairs with an ion-pairing reagent to increase hydrophobicity and retention on a C18 stationary phase. | Analyte partitions into a water-enriched layer on a polar stationary phase, retaining polar compounds. | Utilizes a combination of hydrophobic (C18) and ion-exchange interactions for enhanced selectivity. |
| Retention Factor (k') of 4-APPC | 2.5 - 4.0 (Dependent on ion-pair concentration) | 3.0 - 6.0 | 4.0 - 8.0 |
| Typical Tailing Factor (Tf) | 1.2 - 1.6 | 1.0 - 1.3 | 1.0 - 1.2 |
| Resolution (Rs) from Polar Impurities | Moderate | Good to Excellent | Excellent |
| Mobile Phase Complexity | Moderate (Requires ion-pairing reagent) | Low to Moderate (Requires careful buffer control) | High (Requires precise salt and organic content) |
| LC-MS Compatibility | Poor (Ion-pairing reagents are non-volatile) | Excellent (Uses volatile mobile phases) | Good (Uses volatile buffers) |
| Pros | Utilizes common and widely available C18 columns. | Excellent retention for highly polar and zwitterionic compounds.[1][2][3][4] | Superior selectivity and peak shape for complex samples.[5] |
| Cons | Can lead to peak tailing; ion-pairing reagents can contaminate the HPLC system.[6][7][8] | Requires longer column equilibration times; sensitive to water content in the sample solvent.[2] | Method development can be more complex.[5] |
Experimental Protocols
Detailed methodologies for the three compared HPLC approaches are provided below. These protocols are based on established methods for analogous polar and zwitterionic compounds.[9][10][11][12][13]
Method 1: Reversed-Phase HPLC with Ion-Pairing
This method is designed to increase the retention of the highly polar 4-APPC on a standard C18 column.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Sodium Hexanesulfonate (as ion-pairing agent) in Water, pH adjusted to 3.0 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 40% B
-
15-17 min: Hold at 40% B
-
17-18 min: Return to 5% B
-
18-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (due to the aminophenyl group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve synthesized 4-APPC in Mobile Phase A to a final concentration of 1 mg/mL.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
This method is ideal for retaining and separating highly polar compounds without the need for ion-pairing reagents.[1][2][3]
-
Column: HILIC column (e.g., Silica, Amide, or Zwitterionic phase; 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 95% B
-
2-12 min: Linear gradient from 95% to 60% B
-
12-15 min: Hold at 60% B
-
15-16 min: Return to 95% B
-
16-25 min: Re-equilibration at 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve synthesized 4-APPC in a solution of 90% Acetonitrile / 10% Water to a final concentration of 1 mg/mL to match the initial mobile phase conditions.
Method 3: Mixed-Mode Chromatography (RP/Cation-Exchange)
This approach provides orthogonal selectivity by combining two retention mechanisms, making it highly effective for zwitterions.[5]
-
Column: Mixed-mode column with C18 and strong cation-exchange functionalities (e.g., 4.6 x 100 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM Ammonium Formate in Water, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-3 min: 5% B
-
3-18 min: Linear gradient from 5% to 50% B
-
18-20 min: Hold at 50% B
-
20-21 min: Return to 5% B
-
21-30 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve synthesized 4-APPC in Mobile Phase A to a final concentration of 1 mg/mL.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the purity assessment of 4-APPC using any of the described HPLC methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. lcms.cz [lcms.cz]
- 4. nestgrp.com [nestgrp.com]
- 5. Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of zwitter ionic drug molecule - Page 2 - Chromatography Forum [chromforum.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Reversed-phase high performance liquid chromatography of phosphatidylcholine: a simple method for determining relative hydrophobic interaction of various molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Protein Purification with 4-APPC: A Comparative Guide to Control Experiments
In the realm of protein purification, specificity is paramount. The emergence of novel affinity chromatography techniques offers researchers powerful tools to isolate proteins of interest with high purity. One such method leverages the specific interaction between a peptide derived from the Amyloid Precursor Protein (APP) and the Adaptor Protein Complex 4 (AP-4). For the purposes of this guide, we will refer to this as "4-APPC mediated protein purification." This guide provides a comprehensive overview of the essential control experiments required to validate 4-APPC mediated purification, compares its performance with alternative methods, and presents detailed experimental protocols for robust and reliable results.
The 4-APPC Interaction: A Novel Affinity Handle
The 4-APPC purification system is built upon the specific biological interaction between a peptide sequence from the cytosolic tail of the Amyloid Precursor Protein (APP) and the μ4 subunit of the Adaptor Protein Complex 4 (AP-4)[1][2]. In this system, the APP peptide can be used as an affinity tag fused to a protein of interest. This tagged protein is then captured by the μ4 subunit of AP-4, which is immobilized on a chromatography resin. This highly specific interaction allows for the selective isolation of the target protein from a complex mixture such as a cell lysate.
I. Control Experiments for Validating 4-APPC Mediated Purification
To ensure the fidelity of protein purification using the 4-APPC system, a series of rigorous control experiments are essential. These controls are designed to demonstrate the specificity of the APP peptide-AP-4 interaction and to rule out non-specific binding to the chromatography matrix or other components.
A. Key Control Experiments
A well-designed validation strategy should include the following controls:
| Control Experiment | Purpose | Expected Outcome |
| 1. Mock-Transfected/Uninduced Lysate | To identify proteins that non-specifically bind to the AP-4 resin in the absence of the APP-tagged target protein. | No significant elution of the target protein. Background bands on a gel represent non-specific binders. |
| 2. Purification with Untagged Target Protein | To confirm that the purification is dependent on the APP tag and not an intrinsic property of the target protein. | The untagged target protein should not bind to the AP-4 resin and will be found in the flow-through. |
| 3. Competitive Elution with Free APP Peptide | To demonstrate the specificity of the interaction by competing for the binding site on the AP-4 resin. | Pre-incubation or co-incubation with an excess of free, soluble APP peptide should prevent the binding of the APP-tagged protein to the resin, leading to its presence in the flow-through. |
| 4. Purification with a Scrambled APP Peptide Tag | To show that the specific amino acid sequence of the APP peptide is required for binding to the AP-4 resin. | A target protein fused to a scrambled version of the APP peptide should not bind to the AP-4 resin. |
| 5. Empty Resin Control | To assess the level of non-specific binding of the APP-tagged protein to the chromatography matrix itself, in the absence of the immobilized AP-4 subunit. | The APP-tagged protein should not bind to the resin and will be found in the flow-through. |
B. Experimental Workflow for Validation
The following diagram illustrates the logical flow of the key control experiments for validating 4-APPC mediated protein purification.
Caption: Workflow of control experiments for 4-APPC purification.
II. Comparison with Alternative Protein Purification Methods
While 4-APPC offers high specificity, it is important to consider its performance in the context of other established protein purification techniques. The choice of method will depend on factors such as the expression system, the properties of the target protein, and the desired purity and yield.
| Method | Principle | Advantages | Disadvantages |
| 4-APPC Mediated Purification | Specific biological interaction between APP peptide and AP-4 subunit.[1][2] | High specificity, potentially single-step purification. | Requires fusion of the APP tag, potential for steric hindrance, may require custom resin preparation. |
| Immunoaffinity Chromatography | Highly specific antibody-antigen interaction.[3] | Very high specificity and purity. | Antibodies can be expensive, harsh elution conditions may denature the protein. |
| Immobilized Metal Affinity Chromatography (IMAC) | Interaction between polyhistidine tags (His-tags) and chelated metal ions (e.g., Ni2+, Co2+).[4] | Widely used, relatively inexpensive, can be performed under denaturing conditions. | Lower specificity can lead to co-purification of metal-binding proteins, imidazole in elution may interfere with downstream applications. |
| GST Fusion Protein Purification | Binding of Glutathione S-transferase (GST) tagged proteins to immobilized glutathione. | GST tag can enhance solubility, elution is under mild conditions. | The large GST tag (26 kDa) may interfere with protein function, potential for non-specific binding. |
| Ion Exchange Chromatography (IEX) | Separation based on the net surface charge of the protein.[5][6] | High capacity, relatively inexpensive, well-established method. | Less specific than affinity methods, requires optimization of pH and salt concentration, may require multiple chromatography steps. |
| Size Exclusion Chromatography (SEC) | Separation based on the hydrodynamic radius (size and shape) of the protein. | Can separate monomers from aggregates, useful for polishing, mild conditions. | Low capacity, primarily a polishing step, does not provide high levels of purification from a complex mixture. |
III. Detailed Experimental Protocols
A. Protocol for 4-APPC Mediated Protein Purification
1. Materials:
- Cell lysate containing the APP-tagged protein of interest.
- AP-4 affinity resin (immobilized μ4 subunit of AP-4).
- Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20).
- Elution Buffer (e.g., high salt buffer, pH change, or competitive elution with free APP peptide).
- Neutralization Buffer (if using a pH-based elution).
2. Procedure:
- Equilibrate the AP-4 affinity resin with 5-10 column volumes of Binding/Wash Buffer.
- Load the clarified cell lysate onto the column at a flow rate recommended by the resin manufacturer.
- Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins.
- Elute the bound protein using the chosen Elution Buffer.
- Collect fractions and immediately neutralize if necessary.
- Analyze the fractions by SDS-PAGE and Western blotting to confirm the presence and purity of the target protein.
B. Protocol for Control Experiments
The protocols for the control experiments follow the same general procedure as the main purification, with the following modifications:
-
Mock-Transfected/Uninduced Lysate Control: Substitute the lysate containing the APP-tagged protein with a lysate from cells that have not been transfected or induced to express the target protein.
-
Untagged Protein Control: Use a lysate containing the protein of interest without the APP tag.
-
Competitive Elution Control: Before loading the lysate, pre-incubate the AP-4 resin with an excess of free, soluble APP peptide for 30-60 minutes. Alternatively, add the free peptide to the lysate before loading.
-
Scrambled Peptide Control: Use a lysate containing the target protein fused to a scrambled version of the APP peptide.
-
Empty Resin Control: Perform the purification procedure using a resin that has not been coupled to the AP-4 subunit.
C. Signaling Pathway Visualization
The 4-APPC purification method is based on a specific protein-protein interaction. The following diagram illustrates this fundamental relationship.
Caption: The principle of 4-APPC mediated protein purification.
By systematically performing these control experiments and comparing the results to established methods, researchers can confidently validate the specificity and efficiency of 4-APPC mediated protein purification for their specific protein of interest. This rigorous approach is crucial for obtaining high-quality, reliable data in downstream applications.
References
- 1. Sorting of the Alzheimer’s Disease Amyloid Precursor Protein Mediated by the AP-4 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorting of the Alzheimer's disease amyloid precursor protein mediated by the AP-4 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunoaffinity chromatography: an introduction to applications and recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 5. med.unc.edu [med.unc.edu]
- 6. youtube.com [youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Aminophenylphosphorylcholine
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential safety and logistical information for the proper disposal of 4-Aminophenylphosphorylcholine, a probe used in affinity precipitation experiments. Following these procedural, step-by-step guidelines will support the safe and compliant management of this chemical waste.
Safety and Hazard Information
This compound is classified as an irritant. Understanding its specific hazards is the first step in safe handling and disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for this.
| Hazard Classification | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning | Irritant |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning | Irritant |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | Irritant |
Data sourced from PubChem CID 128061[1]
Procedural Guidance for Disposal
The proper disposal of this compound requires a multi-step approach that considers both the unused chemical and the waste generated from experimental use, such as affinity chromatography.
Disposal of Unused or Expired this compound (Solid)
This procedure applies to the chemical in its pure, solid form.
Step 1: Personal Protective Equipment (PPE) Before handling the chemical, ensure you are wearing appropriate PPE:
-
Safety goggles or face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Waste Collection
-
Carefully place the original container with the unused this compound into a larger, sealable, and clearly labeled hazardous waste container.
-
The container should be designated for "Irritant Solid Chemical Waste."
Step 3: Labeling
-
The hazardous waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound"
-
The primary hazard: "Irritant"
-
Date of accumulation
-
Your name, laboratory, and contact information
-
Step 4: Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids and bases.
Step 5: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical in regular trash or down the drain.[2][3]
Disposal of Waste from Affinity Chromatography Experiments
This procedure addresses the disposal of materials contaminated with this compound after an experiment, such as the purification of C-reactive protein.
Step 1: Segregation of Waste At the end of your experiment, you will have several types of waste to manage:
-
Used Affinity Column: The chromatography column containing the immobilized this compound resin.
-
Liquid Waste: This includes the binding buffer, wash buffer, and elution buffer.
-
Contaminated Labware: Pipette tips, tubes, and other disposable materials that have come into contact with the chemical.
Step 2: Disposal of the Used Affinity Column
-
Do not attempt to regenerate or discard the column in the regular trash.
-
Place the used, capped column into a designated, leak-proof container for "Solid Chemical Waste."
-
Label the container clearly as "Used Affinity Chromatography Columns containing this compound."
Step 3: Disposal of Liquid Waste
-
Collect all aqueous waste (buffers) in a single, compatible, and leak-proof hazardous waste container.
-
Label the container as "Aqueous Waste with this compound."
-
Ensure the pH of the collected liquid is neutral (between 6 and 8) before sealing the container. If necessary, neutralize with dilute acid or base while wearing appropriate PPE.
-
Arrange for pickup by your institution's EHS department.
Step 4: Disposal of Contaminated Labware
-
All disposable labware (pipette tips, microfuge tubes, etc.) that came into contact with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Label the container as "Solid Lab Waste Contaminated with this compound."
-
Seal the container and store it with your other hazardous waste for EHS pickup.
Experimental Workflow Visualization
The following diagram illustrates a typical affinity chromatography workflow using immobilized this compound for the purification of a target protein.
Caption: Workflow for protein purification using this compound affinity chromatography and subsequent waste streams.
Detailed Experimental Protocol: Purification of C-Reactive Protein
This protocol is a representative example of an experiment where this compound is used.
Materials:
-
Immobilized p-Aminophenyl Phosphoryl Choline Gel
-
Disposable chromatography column
-
Binding Buffer: 0.1M Tris, 0.15M NaCl, 2mM CaCl2, pH 8.0
-
Elution Buffer: 0.1M Tris, 0.15M NaCl, 2mM EDTA, pH 8.0
-
Protein sample containing C-reactive protein
Methodology:
-
Column Preparation: Pack the affinity gel into a disposable column.
-
Equilibration: Equilibrate the column by washing with two column volumes of Binding Buffer.
-
Sample Loading: Apply the protein sample to the top of the column.
-
Incubation: Allow the sample to incubate with the gel for 1 hour at room temperature to facilitate binding.
-
Washing: Wash the column with five column volumes of Binding Buffer to remove non-specifically bound proteins. Collect the flow-through for analysis if desired.
-
Elution: Elute the bound C-reactive protein by applying the Elution Buffer. Collect the eluate in fractions.
-
Post-Elution: The collected fractions containing the purified protein are now ready for downstream applications. All materials that have come into contact with this compound must be disposed of according to the procedures outlined above.
References
Personal protective equipment for handling 4-Aminophenylphosphorylcholine
Essential Safety and Handling Guide for 4-Aminophenylphosphorylcholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1] The following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Standard Compliance |
| Eye Protection | Chemical safety goggles. A face shield should be worn in addition if there is a splash hazard. | EN 166 (EU) or ANSI Z87.1 (US) |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). | ASTM D6978 |
| Body Protection | A laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, a chemical-resistant apron or gown should be worn. | EN 13034 |
| Respiratory Protection | For handling small quantities in a well-ventilated area or fume hood, respiratory protection is not typically required. If dust or aerosols may be generated, or if ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 or higher) is necessary. | NIOSH 42 CFR 84 |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize risks.
| Aspect | Protocol |
| Ventilation | All handling procedures should be performed in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required. |
| Personal Hygiene | Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory. |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and strong bases.[2] Keep the container tightly closed. Recommended storage temperatures are -20°C for up to one month or -80°C for up to six months.[3] |
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air and keep them comfortable for breathing.[2] If respiratory irritation occurs or breathing becomes difficult, seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected skin with plenty of soap and water.[2] If skin irritation persists, seek medical advice. |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[2] Seek immediate medical attention. |
Spill and Disposal Management
Proper containment and disposal are necessary to prevent environmental contamination and further exposure.
| Procedure | Guidelines |
| Spill Management | In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Clean the spill using a method that does not generate dust (e.g., wet cloth or a HEPA-filtered vacuum). Collect the spilled material into a sealed, labeled container for disposal. |
| Waste Disposal | This compound waste is considered chemical waste. Collect all waste material, including contaminated PPE, in a clearly labeled, sealed, and appropriate chemical waste container. Dispose of the chemical waste through a licensed environmental disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
